alpha-methylcaproyl-CoA
描述
属性
分子式 |
C28H48N7O17P3S |
|---|---|
分子量 |
879.7 g/mol |
IUPAC 名称 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylhexanethioate |
InChI |
InChI=1S/C28H48N7O17P3S/c1-5-6-7-16(2)27(40)56-11-10-30-18(36)8-9-31-25(39)22(38)28(3,4)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h14-17,20-22,26,37-38H,5-13H2,1-4H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t16?,17-,20-,21-,22+,26-/m1/s1 |
InChI 键 |
QZBBWKARTWOCMU-CRVKRRNDSA-N |
手性 SMILES |
CCCCC(C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
规范 SMILES |
CCCCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
产品来源 |
United States |
Foundational & Exploratory
The Pivotal Role of α-Methylacyl-CoA Racemase in Branched-Chain Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The metabolism of fatty acids is a cornerstone of cellular energy homeostasis. While the β-oxidation of straight-chain fatty acids is a well-elucidated process, the catabolism of branched-chain fatty acids presents unique enzymatic challenges. This guide focuses on the critical role of α-methylacyl-CoA racemase (AMACR) and associated enzymes in the breakdown of α-methyl-branched fatty acids, such as 2-methylhexanoyl-CoA (also known as α-methylcaproyl-CoA). Due to the presence of a methyl group on the α-carbon, these fatty acids require a specialized enzymatic machinery for their complete oxidation. This document provides an in-depth overview of the metabolic pathways, quantitative enzymatic data, and detailed experimental protocols relevant to the study of this essential area of fatty acid metabolism.
The Metabolic Pathway of α-Methyl-Branched Fatty Acids
The presence of a methyl group on the α-carbon of a fatty acyl-CoA, as in α-methylcaproyl-CoA, sterically hinders the enzymes of the conventional β-oxidation pathway. Consequently, a dedicated set of enzymes is required to process these molecules. The degradation of α-methyl-branched fatty acids occurs in both mitochondria and peroxisomes and involves the key enzyme α-methylacyl-CoA racemase (AMACR).
The initial steps of catabolism for dietary branched-chain fatty acids, such as phytanic acid, involve α-oxidation in the peroxisomes to yield pristanic acid, which then forms pristanoyl-CoA. Pristanoyl-CoA and other 2-methylacyl-CoAs exist as a mixture of (2R) and (2S) stereoisomers. The subsequent β-oxidation enzymes are specific for the (2S)-epimer. This is where AMACR plays its pivotal role.
AMACR catalyzes the epimerization between the (2R) and (2S)-methylacyl-CoA esters, ensuring that all molecules can be channeled into the β-oxidation pathway. Following the action of AMACR, the (2S)-methylacyl-CoA undergoes a cycle of β-oxidation, yielding propionyl-CoA and a straight-chain acyl-CoA that is two carbons shorter. This process is repeated until the entire branched-chain fatty acid is broken down. The resulting propionyl-CoA is then carboxylated by propionyl-CoA carboxylase (PCC) to form (S)-methylmalonyl-CoA, which is subsequently converted to succinyl-CoA and enters the tricarboxylic acid (TCA) cycle.
Signaling Pathways and Logical Relationships
Figure 1: Overview of branched-chain fatty acid metabolism.
Quantitative Data
Table 1: Kinetic Parameters for α-Methylacyl-CoA Racemase (AMACR)
| Substrate | Enzyme Source | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| (2R)-Ibuprofenoyl-CoA | M. tuberculosis | 48 ± 5 | 291 ± 30 | 6.1 x 106 | [1] |
| (2S)-Ibuprofenoyl-CoA | M. tuberculosis | 86 ± 6 | 450 ± 14 | 5.2 x 106 | [1] |
| Flurbiprofenoyl-CoA | Human AMACR 1A | 19.2 | 0.0150 | 7.8 x 102 | [2] |
| Naproxenoyl-CoA | Human AMACR 1A | 12.2 | 0.0095 | 7.8 x 102 | [2] |
| S-2-Methyldecanoyl-CoA | Human AMACR 1A | 277 | 0.0310 | 1.1 x 102 | [2] |
Table 2: Kinetic Parameters for Propionyl-CoA Carboxylase (PCC)
| Substrate | Enzyme Source | Km (mM) | Reference |
| Propionyl-CoA | Bovine Liver | 0.29 | [3][4] |
| ATP | Bovine Liver | 0.08 | [4] |
| Bicarbonate (HCO3-) | Bovine Liver | 3.0 | [3][4] |
Experimental Protocols
Assay for α-Methylacyl-CoA Racemase (AMACR) Activity
A continuous colorimetric assay is a robust method for determining AMACR activity and for screening potential inhibitors.[5][6]
Principle: This assay utilizes a synthetic substrate, 3-(2,4-dinitrophenoxy)-2-methylpropanoyl-CoA, which upon enzymatic removal of the α-proton by AMACR, undergoes an elimination reaction to release the chromophore 2,4-dinitrophenolate (B1223059). The increase in absorbance at 354 nm is directly proportional to the enzyme activity.
Materials:
-
Purified AMACR enzyme
-
3-(2,4-dinitrophenoxy)-2-methylpropanoyl-CoA (substrate)
-
Assay buffer: 50 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.4
-
96-well microtiter plate
-
Microplate reader capable of measuring absorbance at 354 nm
Procedure:
-
Prepare a 2x stock solution of the substrate in the assay buffer.
-
Prepare a 2x stock solution of the purified AMACR enzyme in the assay buffer.
-
In a 96-well microtiter plate, add 50 µL of the 2x enzyme solution to each well.
-
To initiate the reaction, add 50 µL of the 2x substrate solution to each well, bringing the final volume to 100 µL.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the increase in absorbance at 354 nm over time (e.g., every 30 seconds for 10 minutes).
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot. The molar extinction coefficient for 2,4-dinitrophenolate at 354 nm is 15,300 M-1cm-1.[5]
Figure 2: Workflow for the AMACR colorimetric assay.
Assay for Propionyl-CoA Carboxylase (PCC) Activity
PCC activity can be determined by quantifying the product, methylmalonyl-CoA, using UPLC-MS/MS.[7][8]
Principle: The enzymatic reaction is initiated by adding the sample containing PCC to a reaction mixture with the substrate propionyl-CoA and cofactors. The reaction is stopped, and the product, methylmalonyl-CoA, is extracted and quantified by UPLC-MS/MS using multiple reaction monitoring (MRM).
Materials:
-
Mitochondrial lysate or purified PCC enzyme
-
Reaction buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 5 mM ATP, 20 mM NaHCO3
-
Propionyl-CoA (substrate)
-
Internal standard (e.g., 13C3-methylmalonyl-CoA)
-
Stop solution: 10% trichloroacetic acid (TCA)
-
UPLC-MS/MS system
Procedure:
-
Prepare the reaction mixture containing all components except the enzyme source.
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding the mitochondrial lysate or purified PCC enzyme.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of cold 10% TCA.
-
Add the internal standard.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by UPLC-MS/MS.
-
Quantify the amount of methylmalonyl-CoA produced by comparing its peak area to that of the internal standard and using a standard curve.
Figure 3: Workflow for the PCC UPLC-MS/MS assay.
Quantification of Branched-Chain Acyl-CoAs by Mass Spectrometry
The analysis of the acyl-CoA pool, including branched-chain species, is essential for understanding their metabolic roles. LC-MS/MS is the method of choice for this purpose.[9][10]
Principle: Acyl-CoAs are extracted from cells or tissues, separated by liquid chromatography, and detected and quantified by tandem mass spectrometry. The use of stable isotope-labeled internal standards allows for accurate quantification.
Materials:
-
Biological sample (cells or tissue)
-
Extraction solvent: e.g., 2:1:1 acetonitrile (B52724):isopropanol:water with 0.1% formic acid
-
Internal standard mixture (containing known concentrations of stable isotope-labeled acyl-CoAs)
-
LC-MS/MS system with a triple quadrupole mass spectrometer
Procedure:
-
Homogenize the biological sample in the cold extraction solvent containing the internal standards.
-
Incubate on ice to allow for complete extraction.
-
Centrifuge to pellet cellular debris.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
-
Inject the sample onto the LC-MS/MS system.
-
Separate the acyl-CoAs using a suitable C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the acyl-CoAs using MRM, with specific precursor-product ion transitions for each analyte and internal standard.
-
Calculate the concentration of each acyl-CoA species based on the ratio of the peak area of the analyte to its corresponding internal standard and a calibration curve.
Conclusion
The metabolism of α-methyl-branched fatty acids is a specialized and essential pathway that is critically dependent on the activity of α-methylacyl-CoA racemase. This enzyme's role in chiral inversion is a prerequisite for the complete β-oxidation of these molecules. Deficiencies in this pathway can lead to the accumulation of toxic intermediates and have been implicated in various disease states, including certain cancers and neurological disorders. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the intricacies of branched-chain fatty acid metabolism and to explore the therapeutic potential of targeting enzymes like AMACR. The continued development of sensitive analytical techniques will undoubtedly shed more light on the regulation and physiological significance of this important metabolic route.
References
- 1. A continuous assay for alpha-methylacyl-coenzyme A racemase using circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 3. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 5. α-Methylacyl-CoA Racemase from Mycobacterium tuberculosis—Detailed Kinetic and Structural Characterization of the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel colorimetric assay for α-methylacyl-CoA racemase 1A (AMACR; P504S) utilizing the elimination of 2,4-dinitrophenolate - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC00476A [pubs.rsc.org]
- 7. Development of an UPLC-MS/MS method for assaying the enzymatic activity of propionyl coenzyme-A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic Synthesis of α-Methylcaproyl-CoA: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic synthesis of α-methylcaproyl-CoA, a branched-chain fatty acyl-CoA with potential applications in drug development and metabolic studies. The core of this process relies on the promiscuous substrate specificity of Fatty Acid Synthase (FAS), which can utilize primers other than its canonical substrate, acetyl-CoA. This guide details the enzymatic pathway, provides in-depth experimental protocols for the synthesis and purification of the necessary enzymes and the final product, and presents quantitative data where available. Visualizations of the key pathways and workflows are included to facilitate understanding.
Introduction
α-Methylcaproyl-CoA is a seven-carbon, α-methylated branched-chain fatty acyl-CoA. The introduction of a methyl group at the α-position can significantly alter the metabolic fate and biological activity of the acyl chain, making it a molecule of interest for the development of novel therapeutics and as a tool for studying lipid metabolism. The enzymatic synthesis of α-methylcaproyl-CoA offers a stereospecific and efficient alternative to chemical synthesis routes.
The synthesis of α-methylcaproyl-CoA is not a canonical pathway in most organisms but can be achieved in vitro by leveraging the inherent flexibility of the fatty acid synthesis machinery. Specifically, the process utilizes propionyl-CoA as a "starter" unit in place of acetyl-CoA, which is then elongated by the fatty acid synthase complex.
The Enzymatic Pathway
The synthesis of α-methylcaproyl-CoA is a two-stage process. The first stage involves the generation of the necessary substrates: propionyl-CoA and malonyl-CoA. The second stage is the assembly of the α-methylcaproyl moiety by Fatty Acid Synthase (FAS).
Substrate Generation
-
Propionyl-CoA: This three-carbon thioester serves as the primer for the synthesis. Propionyl-CoA is a common metabolic intermediate derived from the catabolism of odd-chain fatty acids, and certain amino acids (valine, isoleucine, and methionine).[1] For in vitro synthesis, propionyl-CoA is typically provided as a starting material.
-
Malonyl-CoA: This three-carbon dicarboxylic acid thioester serves as the two-carbon extender unit in each round of fatty acid elongation. Malonyl-CoA is synthesized by the carboxylation of acetyl-CoA, a reaction catalyzed by Acetyl-CoA Carboxylase (ACC) .[2] This is a critical regulatory step in fatty acid biosynthesis.[2] The reaction is as follows:
Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi
Chain Elongation by Fatty Acid Synthase (FAS)
Fatty Acid Synthase is a multi-enzyme complex that catalyzes the iterative elongation of a growing fatty acyl chain.[3] While typically initiating with acetyl-CoA, FAS can utilize other short-chain acyl-CoAs as primers, including propionyl-CoA.[4][5] The synthesis of α-methylcaproyl-CoA proceeds as follows:
-
Priming: Propionyl-CoA is loaded onto the acyl carrier protein (ACP) domain of FAS.
-
First Elongation: The propionyl group is condensed with a malonyl group from malonyl-ACP. This condensation reaction involves the decarboxylation of malonyl-ACP and results in a five-carbon β-ketoacyl-ACP intermediate.
-
Reduction, Dehydration, and Second Reduction: The β-keto group is sequentially reduced to a hydroxyl group, dehydrated to form a double bond, and finally reduced to a saturated five-carbon acyl-ACP (α-methylvaleryl-ACP).
-
Second Elongation: The α-methylvaleryl-ACP undergoes a second round of elongation with another molecule of malonyl-ACP, forming a seven-carbon β-keto-α-methylcaproyl-ACP.
-
Final Reductions and Thioesterase Cleavage: The β-keto group is again reduced, dehydrated, and reduced to yield α-methylcaproyl-ACP. The final product, α-methylcaproic acid, is typically released from the ACP by the thioesterase domain of FAS. To obtain α-methylcaproyl-CoA, the free fatty acid must be subsequently activated by an acyl-CoA synthetase.
An alternative, though less direct, route for the introduction of a methyl branch is through the incorporation of methylmalonyl-CoA as an extender unit by FAS.[6] However, for the specific synthesis of an α-methylated product, the use of propionyl-CoA as a primer is the more direct and controlled method.
Experimental Protocols
This section provides detailed methodologies for the purification of the required enzymes and the in vitro synthesis and analysis of α-methylcaproyl-CoA.
Enzyme Purification
This protocol is adapted from established methods for the purification of mammalian FAS.
Materials:
-
Fresh or frozen animal tissue with high FAS activity (e.g., rat liver, lactating mammary gland)
-
Homogenization buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM DTT, and protease inhibitors.
-
DEAE-Sepharose or other anion-exchange chromatography resin
-
Gel filtration chromatography column (e.g., Sephacryl S-300)
-
Bradford or BCA protein assay reagents
Procedure:
-
Homogenization: Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes, followed by ultracentrifugation of the supernatant at 100,000 x g for 1 hour to obtain the cytosolic fraction.
-
Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the cytosolic fraction to achieve 30% saturation. Stir for 30 minutes and then centrifuge. Add more ammonium sulfate to the supernatant to reach 50% saturation, stir, and centrifuge to pellet the FAS.
-
Anion-Exchange Chromatography: Resuspend the pellet in a minimal volume of buffer and dialyze against the chromatography starting buffer. Apply the sample to a DEAE-Sepharose column and elute with a linear salt gradient (e.g., 0-0.5 M NaCl).
-
Gel Filtration Chromatography: Pool the active fractions from the ion-exchange column, concentrate, and apply to a gel filtration column to separate by size.
-
Purity Analysis: Assess the purity of the final FAS preparation by SDS-PAGE.
Materials:
-
Similar starting tissue and buffers as for FAS purification.
-
Avidin-sepharose affinity chromatography resin.
Procedure:
-
Follow steps 1-3 of the FAS purification protocol.
-
Avidin-Affinity Chromatography: Resuspend the 30-50% ammonium sulfate pellet and dialyze. Apply the sample to an avidin-sepharose column. Wash the column extensively and then elute the ACC with a buffer containing free biotin.
-
Purity Analysis: Analyze the purity of the eluted fractions by SDS-PAGE.
In Vitro Synthesis of α-Methylcaproic Acid
This protocol outlines the reaction conditions for the synthesis of the free fatty acid, which is the direct product of the FAS complex.
Reaction Mixture:
-
100 mM Potassium Phosphate Buffer (pH 7.0)
-
1 mM DTT
-
1 mM EDTA
-
0.5 mg/mL Bovine Serum Albumin (BSA)
-
50 µM Propionyl-CoA
-
100 µM Malonyl-CoA
-
250 µM NADPH
-
Purified Fatty Acid Synthase (FAS) (e.g., 10-50 µg/mL)
Procedure:
-
Prepare the reaction mixture without FAS and pre-warm to 37°C.
-
Initiate the reaction by adding the purified FAS.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of a solution of 10% (w/v) KOH in methanol.
-
Saponify the fatty acids by heating at 70°C for 1 hour.
-
Acidify the mixture with concentrated HCl.
-
Extract the free fatty acids with an organic solvent (e.g., hexane (B92381) or diethyl ether).
-
Dry the organic phase under a stream of nitrogen.
Conversion of α-Methylcaproic Acid to α-Methylcaproyl-CoA
The synthesized free fatty acid can be converted to its CoA thioester using an acyl-CoA synthetase.
Reaction Mixture:
-
100 mM Tris-HCl Buffer (pH 7.5)
-
10 mM MgCl₂
-
5 mM ATP
-
1 mM Coenzyme A (CoA)
-
Synthesized α-methylcaproic acid
-
Acyl-CoA Synthetase (a commercial short/medium-chain acyl-CoA synthetase can be used)
Procedure:
-
Combine all components and incubate at 37°C.
-
Monitor the reaction progress by HPLC or LC-MS.
-
The resulting α-methylcaproyl-CoA can be purified by solid-phase extraction or HPLC.
Analysis of Products
The primary method for analyzing the fatty acid products of the in vitro synthesis is Gas Chromatography-Mass Spectrometry (GC-MS) of the fatty acid methyl esters (FAMEs).[7][8]
Procedure:
-
Derivatize the extracted fatty acids to their methyl esters using a suitable reagent (e.g., BF₃-methanol or diazomethane).
-
Analyze the FAMEs by GC-MS. The mass spectrum of methyl α-methylcaproate will show a characteristic fragmentation pattern that confirms its structure.
Quantitative Data
Quantitative data for the specific synthesis of α-methylcaproyl-CoA is limited in the literature. However, studies on the substrate specificity of FAS provide some insights.
| Parameter | Value | Source |
| FAS Primer Specificity | Propionyl-CoA is utilized as a primer for odd-chain fatty acid synthesis.[4][5] | [4][5] |
| FAS Extender Specificity | FAS can utilize methylmalonyl-CoA, but at a much lower rate than malonyl-CoA.[6] | [6] |
| Product Profile with Propionyl-CoA | The use of propionyl-CoA as a primer leads to the synthesis of odd-chain fatty acids. The exact distribution of chain lengths depends on the source of the FAS and reaction conditions.[4][5] | [4][5] |
Note: The yield of α-methylcaproic acid will depend on factors such as the concentration of substrates and enzyme, reaction time, and the specific activity of the purified FAS. Optimization of the reaction conditions is recommended to maximize the yield of the desired C7 product.
Visualizations
Signaling Pathways and Workflows
References
- 1. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. csun.edu [csun.edu]
- 4. Propionyl-Coa induced synthesis of even-chain-length fatty acids by fatty acid synthetase from Brevibacterium ammoniagenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. shimadzu.com [shimadzu.com]
The Pivotal Role of α-Methylacyl-CoA Racemase (AMACR) in the Metabolism of α-Methylcaproyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
α-Methylacyl-CoA racemase (AMACR), also known as P504S, is a critical enzyme in the metabolism of branched-chain fatty acids and bile acid intermediates. Its primary function is the stereoinversion of (2R)-α-methylacyl-CoA esters to their (2S)-epimers, a prerequisite for their subsequent degradation via peroxisomal and mitochondrial β-oxidation. This guide provides an in-depth examination of the function of AMACR with a specific focus on its interaction with α-methylcaproyl-CoA, a six-carbon branched-chain acyl-CoA. We will delve into the enzyme's catalytic mechanism, its role in metabolic pathways, and its significance as a therapeutic target. This document also furnishes detailed experimental protocols for the study of AMACR activity and presents quantitative data to support further research and drug development endeavors.
Introduction to α-Methylacyl-CoA Racemase (AMACR)
AMACR is a well-established biomarker for prostate cancer and is overexpressed in several other cancers.[1][2][3] The enzyme's role extends beyond pathology; it is essential for the metabolism of dietary branched-chain fatty acids, such as phytanic acid, and the synthesis of bile acids.[4][5] A deficiency in AMACR can lead to the accumulation of toxic branched-chain fatty acids, resulting in neurological disorders.[4]
The catalytic activity of AMACR involves the epimerization of a wide range of α-methylacyl-CoA substrates.[6] This process is crucial because the subsequent enzymes in the β-oxidation pathway are stereospecific for the (2S)-isomer.[4][5] AMACR facilitates this conversion, enabling the complete breakdown of these branched-chain fatty acids for energy production or for their roles in other metabolic processes.
The Catalytic Function of AMACR on α-Methylcaproyl-CoA
α-Methylcaproyl-CoA, a C6 α-methylated fatty acyl-CoA, serves as a substrate for AMACR. The enzyme catalyzes the conversion between its (2R) and (2S) stereoisomers. This racemization is a critical step for the entry of α-methylcaproyl-CoA into the β-oxidation spiral.
Catalytic Mechanism
The catalytic mechanism of AMACR proceeds through a deprotonation-reprotonation process via an enolate intermediate.[6] The enzyme abstracts the α-proton from the substrate, forming a planar enolate intermediate. Subsequently, a proton is added back to the opposite face of the α-carbon, resulting in the inversion of the stereochemistry. This reaction is reversible, and AMACR can act on both (2R)- and (2S)-isomers, eventually establishing an equilibrium between the two.[4]
Quantitative Analysis of Enzymatic Activity
| Substrate | K | V | Reference |
| Pristanoyl-CoA | 172 | 0.1 | [6] |
| Trihydroxycoprostanoyl-CoA | 31.6 | 0.3 | [6] |
It is important to note that these values are for longer-chain substrates and the affinity and turnover rate for the shorter α-methylcaproyl-CoA may differ.
AMACR in Metabolic and Signaling Pathways
AMACR is a key player in the peroxisomal β-oxidation of branched-chain fatty acids. This pathway is essential for the breakdown of fatty acids that cannot be processed by the mitochondrial β-oxidation machinery.
Peroxisomal β-Oxidation of α-Methylcaproyl-CoA
The metabolic fate of α-methylcaproyl-CoA involves its conversion to the (2S)-isomer by AMACR, followed by a series of enzymatic reactions within the peroxisome, leading to the shortening of the carbon chain.
Signaling Pathways
AMACR and its metabolic products can influence cellular signaling, particularly through the activation of nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are transcription factors that regulate the expression of genes involved in lipid and glucose metabolism.[3][8] Branched-chain fatty acids and their CoA esters can act as ligands for PPARα, leading to the upregulation of genes encoding for β-oxidation enzymes, including AMACR itself, creating a positive feedback loop.
Experimental Protocols
Synthesis of (2R/S)-α-Methylcaproyl-CoA
A common method for the synthesis of acyl-CoA esters is the mixed anhydride (B1165640) method.
Materials:
-
(2R/S)-α-Methylcaproic acid
-
Ethyl chloroformate
-
Triethylamine (TEA)
-
Coenzyme A trilithium salt
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium bicarbonate solution (saturated)
-
HPLC for purification
Procedure:
-
Dissolve (2R/S)-α-methylcaproic acid in anhydrous THF.
-
Cool the solution to 0°C and add TEA.
-
Slowly add ethyl chloroformate and stir the reaction mixture at 0°C for 30 minutes.
-
In a separate flask, dissolve Coenzyme A trilithium salt in a saturated sodium bicarbonate solution.
-
Add the Coenzyme A solution to the mixed anhydride solution and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by HPLC.
-
Purify the resulting α-methylcaproyl-CoA by preparative HPLC.
-
Lyophilize the purified fractions to obtain the final product.
Expression and Purification of Recombinant Human AMACR
Recombinant human AMACR can be expressed in E. coli and purified using affinity chromatography.[9]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the human AMACR gene with a His-tag
-
Luria-Bertani (LB) medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF)
-
Ni-NTA affinity chromatography column
-
Wash buffer (lysis buffer with 20 mM imidazole)
-
Elution buffer (lysis buffer with 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)
Procedure:
-
Transform the expression vector into the E. coli host strain.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger volume of LB medium with the starter culture and grow to an OD
600of 0.6-0.8. -
Induce protein expression with IPTG and continue to grow for 4-6 hours at a reduced temperature (e.g., 18-25°C).
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged AMACR with elution buffer.
-
Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.
-
Confirm the purity of the protein by SDS-PAGE.
AMACR Activity Assays
This assay monitors the exchange of the α-proton of the substrate with deuterium (B1214612) from the solvent (D₂O).[10][11]
Workflow:
A colorimetric assay can be developed using a coupled enzyme system where the (2S)-product of the AMACR reaction is a substrate for a stereospecific acyl-CoA oxidase, which produces H₂O₂. The H₂O₂ can then be detected using a chromogenic peroxidase substrate.[12][13]
Workflow:
This continuous assay monitors the change in the CD signal as the (2R)-substrate is converted to the (2S)-product, as each stereoisomer will have a distinct CD spectrum.
Workflow:
Conclusion and Future Directions
α-Methylacyl-CoA racemase plays an indispensable role in the metabolism of branched-chain fatty acids, including α-methylcaproyl-CoA. Its function as a stereoinverting enzyme is critical for the complete degradation of these molecules. The overexpression of AMACR in various cancers has positioned it as a significant target for drug development. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the enzymatic properties of AMACR and to screen for potential inhibitors. Future research should focus on elucidating the precise kinetic parameters of human AMACR with a broader range of short- and medium-chain α-methylacyl-CoAs, including α-methylcaproyl-CoA. A deeper understanding of the regulatory mechanisms governing AMACR expression and activity, particularly its interplay with signaling pathways like PPAR, will be crucial for the development of novel therapeutic strategies targeting this key metabolic enzyme.
References
- 1. arcadiapathways.sourceforge.net [arcadiapathways.sourceforge.net]
- 2. Preparative Purification of Recombinant Proteins: Current Status and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-Methylacyl-CoA Racemase Expression is Upregulated in Gastric Adenocarcinoma: A Study of 249 Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-methylacyl-CoA racemase - Wikipedia [en.wikipedia.org]
- 5. International Journal of Molecular Sciences | Open Access Journal | MDPI [mdpi.com]
- 6. uniprot.org [uniprot.org]
- 7. Molecular basis of acyl-CoA ester recognition by α-methylacyl-CoA racemase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coordination of inflammation and metabolism by PPAR and LXR nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. constantsystems.com [constantsystems.com]
- 10. Current Knowledge on the Function of α-Methyl Acyl-CoA Racemase in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of enzyme reactions using NMR techniques: A case study with α-methylacyl-CoA racemase (AMACR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
A Technical Guide to the Dietary Precursors of α-Methylacyl-CoA Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Methylacyl-CoA esters are critical intermediates in the catabolism of several dietary components. Their metabolism is essential for normal energy production and amino acid homeostasis. Dysregulation of these pathways is implicated in various metabolic disorders, making the enzymes and intermediates involved potential targets for therapeutic intervention. This technical guide provides an in-depth overview of the primary dietary precursors of α-methylacyl-CoA molecules, their metabolic pathways, quantitative data on their conversion, and detailed experimental protocols for their analysis.
The principal dietary precursors that lead to the formation of α-methyl-branched acyl-CoA esters are the branched-chain amino acids (BCAAs) isoleucine and valine , as well as odd-chain fatty acids (OCFAs) . The catabolism of these molecules converges on the production of key α-methylacyl-CoA intermediates, which are further processed through specific enzymatic steps.
Dietary Precursors and their Initial Catabolism
The journey from dietary intake to the formation of α-methylacyl-CoA begins with the breakdown of proteins and fats.
-
Branched-Chain Amino Acids (BCAAs): Isoleucine and valine are essential amino acids obtained from protein-rich foods such as meat, dairy products, and legumes. Their catabolism is initiated in skeletal muscle, unlike most other amino acids, which are primarily metabolized in the liver.[1]
-
Odd-Chain Fatty Acids (OCFAs): These fatty acids, containing an odd number of carbon atoms (e.g., pentadecanoic acid, C15:0; heptadecanoic acid, C17:0), are found in dairy products and the fat of ruminant animals. They are also produced by gut microbiota.
The initial steps of BCAA catabolism involve two common enzymatic reactions:
-
Transamination: The removal of the amino group from the BCAA, catalyzed by branched-chain aminotransferases (BCATs). This reaction converts the amino acid into its corresponding α-keto acid.[2]
-
Oxidative Decarboxylation: The irreversible decarboxylation of the α-keto acid by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which yields a branched-chain acyl-CoA ester.[2][3]
The β-oxidation of odd-chain fatty acids proceeds in a similar manner to that of even-chain fatty acids until the final round of oxidation, which yields acetyl-CoA and a three-carbon acyl-CoA, propionyl-CoA .[4][5][6]
Metabolic Pathways of α-Methylacyl-CoA Precursors
The catabolism of isoleucine, valine, and odd-chain fatty acids generates specific α-methylacyl-CoA intermediates.
Isoleucine Catabolism
The breakdown of isoleucine is a primary source of an α-methyl-branched acyl-CoA.
-
Transamination: Isoleucine is converted to α-keto-β-methylvalerate.
-
Oxidative Decarboxylation: α-keto-β-methylvalerate is decarboxylated to form α-methylbutyryl-CoA .[1]
-
β-Oxidation: α-methylbutyryl-CoA then undergoes a series of β-oxidation steps, ultimately yielding acetyl-CoA and propionyl-CoA .[7]
Because the catabolism of isoleucine produces both acetyl-CoA (which can be converted to ketone bodies) and propionyl-CoA (which is gluconeogenic), it is considered both a ketogenic and a glucogenic amino acid.[1]
Valine Catabolism
The breakdown of valine also produces a branched-chain acyl-CoA intermediate which eventually leads to propionyl-CoA.
-
Transamination: Valine is converted to α-ketoisovalerate.[3]
-
Oxidative Decarboxylation: α-ketoisovalerate is decarboxylated to isobutyryl-CoA .[3][8]
-
Further Metabolism: Isobutyryl-CoA undergoes a series of reactions, including dehydrogenation, hydration, and hydrolysis, to ultimately form propionyl-CoA .[2][3]
As the end product of valine catabolism is propionyl-CoA, which can be converted to glucose, valine is a glucogenic amino acid.
Odd-Chain Fatty Acid β-Oxidation
The final cycle of β-oxidation of an odd-chain fatty acid results in the formation of propionyl-CoA.
-
β-Oxidation Cycles: The fatty acid chain is shortened by two carbons in each cycle, producing acetyl-CoA.
-
Final Thiolytic Cleavage: The remaining five-carbon acyl-CoA is cleaved to yield one molecule of acetyl-CoA and one molecule of propionyl-CoA .[9]
The Central Role of Propionyl-CoA and α-Methylacyl-CoA Racemase
The catabolic pathways of isoleucine, valine, and odd-chain fatty acids all converge on the production of propionyl-CoA . This three-carbon acyl-CoA is then carboxylated to form (S)-methylmalonyl-CoA , which is subsequently converted to (R)-methylmalonyl-CoA by methylmalonyl-CoA epimerase. Finally, methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, isomerizes (R)-methylmalonyl-CoA to succinyl-CoA , which can then enter the citric acid cycle.[4][5][9]
A key enzyme in the metabolism of α-methyl-branched fatty acids is α-methylacyl-CoA racemase (AMACR) . This enzyme is crucial for the degradation of these molecules via β-oxidation, as it catalyzes the epimerization of (2R)-methylacyl-CoA esters to their (2S)-epimers, the latter being the substrate for the subsequent β-oxidation enzymes.[10] AMACR is located in both peroxisomes and mitochondria.[10]
Quantitative Data
While precise in vivo conversion rates of dietary precursors to specific α-methylacyl-CoA intermediates are not extensively documented and can vary based on metabolic state, the following table summarizes some relevant quantitative information.
| Parameter | Value | Source |
| Typical Plasma Concentration of OCFAs | <0.5% of total plasma fatty acids | [11] |
| Propionyl-CoA from Valine | Stoichiometric (1 mole per mole of valine) | General Biochemistry |
| Propionyl-CoA from Isoleucine | Stoichiometric (1 mole per mole of isoleucine) | General Biochemistry |
| Propionyl-CoA from OCFAs | Stoichiometric (1 mole per mole of OCFA) | General Biochemistry |
Experimental Protocols
The analysis of acyl-CoA species in biological samples is challenging due to their low abundance and instability. The most common and sensitive method for their quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: Extraction and Quantification of Acyl-CoAs by LC-MS/MS
This protocol is a generalized procedure based on common practices in the field.
1. Sample Collection and Quenching:
-
Rapidly collect tissue or cell samples and immediately freeze them in liquid nitrogen to quench all enzymatic activity.
-
For cultured cells, aspirate the medium and quickly wash with ice-cold phosphate-buffered saline before quenching.
2. Extraction:
-
Homogenize the frozen sample in a cold extraction solvent. A common solvent mixture is acetonitrile/methanol/water (2:2:1 v/v/v).[12]
-
Alternatively, deproteinization can be achieved using acids like 5-sulfosalicylic acid (SSA) or perchloric acid. The use of SSA can obviate the need for a subsequent solid-phase extraction (SPE) step.[13]
-
Include an internal standard, such as a stable isotope-labeled acyl-CoA, in the extraction solvent for accurate quantification.
3. Sample Cleanup (if necessary):
-
If strong acids like trichloroacetic acid or perchloric acid are used for deproteinization, a solid-phase extraction (SPE) step is typically required to remove the acid and purify the acyl-CoAs before LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Chromatography: Separate the acyl-CoAs using reversed-phase liquid chromatography. A C18 column is commonly used with a gradient of an aqueous mobile phase (e.g., ammonium (B1175870) acetate (B1210297) in water) and an organic mobile phase (e.g., acetonitrile).[12][14]
-
Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detect the acyl-CoA species using multiple reaction monitoring (MRM).
-
For quantification, a common transition is the precursor ion [M+H]+ fragmenting to a product ion corresponding to the loss of the 3'-phospho-ADP moiety (neutral loss of 507 Da).[13]
-
A second, qualifying transition can be used for confirmation.
-
5. Data Analysis:
-
Quantify the endogenous acyl-CoAs by comparing the peak area ratios of the analyte to the internal standard against a standard curve prepared with known concentrations of acyl-CoA standards.
Conclusion
The dietary precursors of α-methylacyl-CoA intermediates, primarily the branched-chain amino acids isoleucine and valine, and odd-chain fatty acids, play a crucial role in cellular metabolism. Understanding their catabolic pathways and the enzymes involved is vital for research into metabolic diseases and for the development of novel therapeutics. The methodologies outlined in this guide provide a framework for the accurate investigation of these important metabolic pathways.
References
- 1. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 4. m.youtube.com [m.youtube.com]
- 5. aklectures.com [aklectures.com]
- 6. biochemistryclub.com [biochemistryclub.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. valine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. biochemistryclub.com [biochemistryclub.com]
- 10. Alpha-methylacyl-CoA racemase - Wikipedia [en.wikipedia.org]
- 11. An investigation of the metabolism of valine to isobutyl alcohol in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Cellular Localization of Alpha-Methylcrotonyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-methylcrotonyl-CoA, more formally known as 3-methylcrotonyl-CoA, is a pivotal intermediate in the catabolism of the essential branched-chain amino acid, leucine (B10760876). The precise subcellular localization of this metabolite is critical for understanding normal cellular metabolism, as well as the pathophysiology of inherited metabolic disorders such as 3-methylcrotonyl-CoA carboxylase (MCC) deficiency. This technical guide provides a comprehensive overview of the current understanding of the cellular localization of alpha-methylcrotonyl-CoA, details the experimental methodologies used for such determinations, and presents relevant biochemical pathways.
Core Conclusion: Mitochondrial Localization
The MCC enzyme is a heteromeric protein complex found in the mitochondrial matrix[2][5]. Studies in various organisms, including humans and higher plants, have consistently demonstrated the mitochondrial localization of MCC activity[4][5][6]. This enzymatic localization strongly implies that its substrate, alpha-methylcrotonyl-CoA, is also primarily situated within the mitochondrial matrix to ensure efficient metabolic flux through the leucine catabolic pathway.
Quantitative Data on Subcellular Distribution
While the qualitative localization of alpha-methylcrotonyl-CoA to the mitochondria is well-supported, specific quantitative data on its concentration or relative distribution between the mitochondria and other cellular compartments (e.g., the cytosol) is not extensively available in the current scientific literature. Most quantitative subcellular metabolomic studies on acyl-CoAs have focused on more abundant species such as acetyl-CoA, propionyl-CoA, and succinyl-CoA[7][8].
The table below presents a summary of the subcellular distribution of these more abundant acyl-CoAs, which can serve as a contextual reference. It is important to note that these values are not directly representative of alpha-methylcrotonyl-CoA distribution but illustrate the differential compartmentalization of related metabolites.
| Acyl-CoA Species | Mitochondrial Concentration/Abundance | Cytosolic Concentration/Abundance | Nuclear Concentration/Abundance | Reference |
| Acetyl-CoA | High | Moderate | Moderate | [7][8] |
| Propionyl-CoA | Moderate | Low | Enriched | [7][9] |
| Succinyl-CoA | High | Very Low | Not typically reported | [8] |
| Alpha-Methylcrotonyl-CoA | Presumed High | Presumed Very Low | Not Reported | Inferred from enzyme localization |
Signaling and Metabolic Pathways
Alpha-methylcrotonyl-CoA is a key intermediate in the mitochondrial pathway for leucine catabolism. This pathway is essential for energy production from branched-chain amino acids and for the removal of potentially toxic metabolic byproducts.
Experimental Protocols
Determining the subcellular localization of metabolites like alpha-methylcrotonyl-CoA requires meticulous experimental procedures to preserve the in vivo distribution during sample preparation. The following are key methodologies employed for such analyses.
Subcellular Fractionation by Differential Centrifugation
This is a classical technique to separate major organelles.
Protocol:
-
Homogenization: Tissues or cells are gently homogenized in an ice-cold isotonic buffer to rupture the plasma membrane while keeping organelles intact.
-
Low-Speed Centrifugation: The homogenate is centrifuged at a low speed (e.g., 600-1000 x g) to pellet nuclei and intact cells.
-
Mid-Speed Centrifugation: The resulting supernatant is then centrifuged at a higher speed (e.g., 10,000-15,000 x g) to pellet mitochondria.
-
High-Speed Centrifugation (Ultracentrifugation): The subsequent supernatant can be centrifuged at very high speeds (e.g., 100,000 x g) to pellet microsomes, leaving the cytosol as the final supernatant.
-
Analysis: Each fraction is then processed for metabolite extraction and analysis by mass spectrometry.
References
- 1. Methylcrotonyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 2. Mitochondrial matrix - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. The molecular basis of human 3-methylcrotonyl-CoA carboxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Biotin and 3-Methylcrotonyl-Coenzyme A Carboxylase in Higher Plant Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of biotin and 3-methylcrotonyl-coenzyme a carboxylase in higher plant mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Trefely Research | Babraham Institute [babraham.ac.uk]
An In-depth Technical Guide on α-Methylacyl-CoA Metabolism and its Link to Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme A (CoA) and its thioester derivatives, acyl-CoAs, are central to a vast array of metabolic processes, including the citric acid cycle, fatty acid metabolism, and the synthesis of complex lipids and signaling molecules. The structure of the acyl group dictates its metabolic fate and biological function. A particularly important modification is the presence of a methyl group on the α-carbon, which introduces a chiral center and necessitates specific enzymatic machinery for its metabolism.
While the specific metabolite α-methylcaproyl-CoA is not extensively documented in canonical metabolic pathways, it serves as a representative for the broader, clinically significant class of α-methylacyl-CoAs. The metabolism of these compounds, derived from the breakdown of branched-chain amino acids (BCAAs) like isoleucine and branched-chain fatty acids from the diet, is critical for cellular homeostasis. Dysregulation of these pathways, often due to inborn errors of metabolism, can lead to the accumulation of toxic intermediates, resulting in severe neurological and systemic disease.
This technical guide provides a comprehensive overview of the core enzymes and pathways governing α-methylacyl-CoA metabolism. It details the link between enzymatic defects and the pathophysiology of related metabolic disorders, summarizes key quantitative data, outlines experimental protocols for investigation, and highlights the role of these pathways in diseases such as cancer, offering a knowledge base for researchers and professionals in drug development.
The Central Role of Alpha-Methylacyl-CoA Racemase (AMACR)
The processing of α-methyl-branched fatty acyl-CoAs via β-oxidation is contingent on the stereochemistry of the α-methyl group. The β-oxidation machinery exclusively recognizes the (2S)-stereoisomer. However, dietary sources, such as phytanic acid-derived pristanic acid, yield a racemic mixture of (2R)- and (2S)-methylacyl-CoA esters. Alpha-methylacyl-CoA racemase (AMACR), also known as P504S, is the pivotal enzyme that resolves this stereochemical challenge.[1]
AMACR catalyzes the cofactor-independent epimerization of (2R)-methylacyl-CoA esters to their (2S)-counterparts, thereby permitting their entry into the peroxisomal and mitochondrial β-oxidation spirals.[1][2] This function is indispensable for the complete degradation of these branched-chain lipids.
α-Methylacyl-CoAs in Amino Acid Catabolism
The catabolism of the essential branched-chain amino acid L-isoleucine is another major pathway involving α-methylacyl-CoA intermediates. The breakdown of isoleucine converges on the formation of two key products: acetyl-CoA, which can enter the citric acid cycle or be used for fatty acid synthesis, and propionyl-CoA, which is glucogenic.[3][4]
The final step of the isoleucine degradation pathway is catalyzed by mitochondrial acetoacetyl-CoA thiolase (ACAT1, also known as β-ketothiolase).[5] This enzyme cleaves 2-methylacetoacetyl-CoA into acetyl-CoA and propionyl-CoA.[6][7] A deficiency in this enzyme leads to the accumulation of upstream intermediates, causing a severe metabolic disorder known as Beta-ketothiolase deficiency.[8][9]
Association with Metabolic Disorders
Defects in the enzymes responsible for processing α-methylacyl-CoAs lead to distinct inborn errors of metabolism, characterized by the accumulation of toxic intermediates.
Alpha-Methylacyl-CoA Racemase (AMACR) Deficiency
AMACR deficiency is a rare, autosomal recessive peroxisomal disorder resulting from mutations in the AMACR gene.[1][10] The enzymatic block leads to the accumulation of (2R)-methyl-branched fatty acids and bile acid precursors in plasma and tissues, most notably pristanic acid, dihydroxycholestanoic acid (DHCA), and trihydroxycholestanoic acid (THCA).[1][11]
The clinical presentation typically occurs in adulthood and is progressive. Key features include:
-
Neurological: Adult-onset sensorimotor neuropathy, seizures, ataxia, spasticity, and stroke-like episodes are common.[10][11][12] Cognitive decline and migraines may also occur.[10]
-
Hepatic: Liver dysfunction can be a feature, related to the accumulation of toxic bile acid intermediates.[12]
-
Ophthalmological: Vision problems, including pigmentary retinopathy, can develop.[11]
Diagnosis is confirmed by measuring elevated levels of pristanic acid and C27 bile acids in serum, followed by genetic sequencing of the AMACR gene. Management relies on dietary restriction of pristanic acid precursors by reducing the intake of dairy products and ruminant meats.[1]
Beta-Ketothiolase (ACAT1) Deficiency
This autosomal recessive disorder is caused by mutations in the ACAT1 gene, impairing the final step of isoleucine catabolism and ketone body utilization.[8][9] The deficiency prevents the cleavage of 2-methylacetoacetyl-CoA.[6] This leads to intermittent episodes of severe ketoacidosis, often triggered by fasting or infection.[7][8] Patients may present with vomiting, dehydration, lethargy, and convulsions during these episodes.[8] Diagnosis is made by urinary organic acid analysis, which reveals elevated levels of 2-methyl-3-hydroxybutyrate (B1258522) and 2-methylacetoacetate.[9]
Role in Cancer
Beyond rare metabolic disorders, AMACR has been identified as a significant biomarker in oncology, particularly prostate cancer. Numerous studies have demonstrated that AMACR (P504S) is highly overexpressed at both the mRNA and protein levels in prostatic adenocarcinoma compared to benign prostate tissue.[13][14] This overexpression has made it a valuable diagnostic immunohistochemical marker.[2] Furthermore, the attenuation of AMACR expression has been shown to reduce the growth of prostate cancer cells, suggesting that AMACR is not just a marker but also a potential therapeutic target for the treatment of prostate and other cancers.[2][15]
Quantitative Data Summary
Quantitative analysis of metabolites and enzyme expression is crucial for diagnosing metabolic disorders and for developing targeted therapies. The following tables summarize key quantitative findings related to α-methylacyl-CoA metabolism.
Table 1: AMACR Expression in Prostate Cancer
| Comparison | Fold Change (mRNA) | Method | Reference |
|---|
| Prostate Carcinoma vs. Benign Prostatic Hyperplasia | 3.75-fold increase (average) | Real-Time RT-PCR |[14] |
Table 2: Accumulated Metabolites in Related Metabolic Disorders
| Disorder | Deficient Enzyme | Key Accumulated Metabolites | Reference |
|---|---|---|---|
| AMACR Deficiency | Alpha-Methylacyl-CoA Racemase | Pristanic acid, Dihydroxycholestanoic acid (DHCA), Trihydroxycholestanoic acid (THCA) | [1][11] |
| Beta-Ketothiolase Deficiency | Mitochondrial Acetoacetyl-CoA Thiolase (ACAT1) | 2-Methyl-3-hydroxybutyric acid, 2-Methylacetoacetic acid, Tiglylglycine |[8][9] |
Table 3: Kinetic Parameters for M. tuberculosis α-Methylacyl-CoA Racemase (MCR) as a Model Enzyme
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
|---|---|---|---|---|
| (2R)-2-Methyl-hexadecanoyl-CoA | 29 ± 5 | 1.12 ± 0.08 | 3.9 x 104 | [16] |
| (2S)-2-Methyl-hexadecanoyl-CoA | 31 ± 5 | 0.81 ± 0.06 | 2.6 x 104 | [16] |
(Data derived from a colorimetric assay for the model organism enzyme)
Key Experimental Protocols
The study of α-methylacyl-CoA metabolism requires robust and sensitive analytical methods. Below are detailed methodologies for the quantification of relevant molecules.
Protocol 1: Quantification of Acyl-CoAs by LC-MS/MS
This protocol provides a generalized workflow for the extraction and analysis of short- to medium-chain acyl-CoAs from biological tissues or cells using liquid chromatography-tandem mass spectrometry.
1. Sample Homogenization and Extraction:
-
Flash-freeze tissue samples (~5-10 mg) or cell pellets in liquid nitrogen.
-
Homogenize the frozen sample in 1 mL of an ice-cold extraction solvent (e.g., a mixture of acetonitrile (B52724)/methanol/water at 2:2:1 v/v/v or 2.5-5% sulfosalicylic acid (SSA)) using a bead-based homogenizer.[17][18]
-
Include an internal standard (e.g., a stable isotope-labeled acyl-CoA or a non-endogenous odd-chain acyl-CoA like heptanoyl-CoA) in the extraction solvent for accurate quantification.
-
Centrifuge the homogenate at >12,000 x g for 10-15 minutes at 4°C to pellet proteins and cellular debris.[19]
-
Carefully collect the supernatant containing the acyl-CoAs.
2. Sample Preparation:
-
Lyophilize (freeze-dry) the supernatant to dryness.[19]
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis, such as 5% SSA or an aqueous solution with a low percentage of organic solvent.[20]
-
Centrifuge the reconstituted sample again to remove any insoluble material before transferring to an autosampler vial.
3. LC-MS/MS Analysis:
-
Chromatography: Separate the acyl-CoAs using either reversed-phase (e.g., C18 column) or hydrophilic interaction liquid chromatography (HILIC).[19][21]
- Mobile Phase A: Typically an aqueous buffer, such as 5-10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid in water.
- Mobile Phase B: An organic solvent, such as acetonitrile or methanol.
- Gradient: A gradient from low to high organic phase concentration is used to elute the acyl-CoAs based on their polarity.
-
Mass Spectrometry:
- Ionization: Use positive ion electrospray ionization (ESI+).
- Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification. This involves selecting the precursor ion (the m/z of the intact acyl-CoA) and a specific product ion generated by its fragmentation (e.g., the characteristic fragment corresponding to the CoA moiety). This provides high specificity and sensitivity.
Sample [label="Tissue / Cells", shape=cylinder, fillcolor="#FFFFFF"];
Homogenize [label="1. Homogenization\n(in cold extraction solvent\n+ internal standard)", fillcolor="#F1F3F4"];
Centrifuge1 [label="2. Centrifugation\n(Protein Precipitation)", shape=ellipse, fillcolor="#FFFFFF"];
Supernatant [label="Supernatant\n(Acyl-CoA Extract)", shape=trapezium, fillcolor="#FBBC05"];
Lyophilize [label="3. Lyophilization", fillcolor="#F1F3F4"];
Reconstitute [label="4. Reconstitution", fillcolor="#F1F3F4"];
LC [label="5. LC Separation\n(e.g., C18 Column)", shape=cds, fillcolor="#4285F4"];
MS [label="6. MS/MS Detection\n(ESI+, MRM Mode)", shape=cds, fillcolor="#4285F4"];
Data [label="7. Data Analysis\n(Quantification)", shape=document, fillcolor="#34A853"];
Sample -> Homogenize;
Homogenize -> Centrifuge1;
Centrifuge1 -> Supernatant;
Supernatant -> Lyophilize;
Lyophilize -> Reconstitute;
Reconstitute -> LC;
LC -> MS;
MS -> Data;
}
Protocol 2: AMACR Enzyme Activity Assay (Tritiated Water Release)
This assay measures the rate of proton abstraction from the α-carbon of a substrate, which is the first step in the racemization reaction.[15]
-
Substrate: Use a radiolabeled substrate such as [2, 3-³H]-pristanoyl-CoA.
-
Reaction: Incubate the purified recombinant AMACR enzyme with the radiolabeled substrate in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) at 37°C. The enzymatic reaction will release ³H from the substrate into the solvent (water).
-
Separation: Terminate the reaction and separate the unmetabolized [³H]-pristanoyl-CoA substrate from the tritiated water (³H₂O) product. This can be achieved using a C18 solid-phase extraction (SPE) plate, which retains the hydrophobic substrate while allowing the polar ³H₂O to pass through.[15]
-
Detection: Quantify the amount of ³H₂O in the flow-through using liquid scintillation counting. The rate of ³H₂O production is directly proportional to the enzyme's catalytic activity.
Protocol 3: Quantification of AMACR Protein Expression (AQUA)
Automated Quantitative Analysis (AQUA) is a fluorescence-based method for precise, objective quantification of protein expression within subcellular compartments in tissue microarrays.[13]
-
Immunofluorescence: Stain prostate tissue microarray slides with two primary antibodies: one for a tumor marker (e.g., cytokeratin) to identify tumor cells and create a "tumor mask," and another for the target protein (AMACR/P504S). Use corresponding secondary antibodies conjugated to distinct fluorophores. A DAPI stain is used to identify nuclei.
-
Image Acquisition: Capture high-resolution digital images of the stained tissue.
-
Image Analysis: The AQUA software uses algorithms to:
-
Identify the tumor area based on the cytokeratin signal.
-
Segment cells into subcellular compartments (e.g., cytoplasm, nucleus) based on the DAPI and cytokeratin stains.
-
Measure the intensity of the AMACR-specific fluorescent signal within the defined tumor mask.
-
-
Scoring: The intensity is reported as an AQUA score, which represents a continuous measure of protein concentration, providing a more objective and reproducible result than traditional manual scoring by a pathologist.[13]
Conclusion and Future Perspectives
The metabolism of α-methylacyl-CoAs is a critical junction between the catabolism of dietary branched-chain lipids and amino acids. While enzymes like AMACR and ACAT1 effectively manage these pathways, genetic defects lead to the accumulation of toxic intermediates, resulting in severe metabolic disorders with significant neurological consequences. The profound overexpression of AMACR in prostate cancer has also established it as a key diagnostic biomarker and a promising therapeutic target.
For drug development professionals, understanding the nuances of these pathways is essential. The development of potent and specific inhibitors for AMACR could offer novel therapeutic strategies for prostate cancer.[2] Furthermore, a deeper investigation into the pathophysiology of AMACR deficiency may reveal new targets for managing the resulting neurotoxicity.
Future research should focus on elucidating the full spectrum of substrates for AMACR and exploring potential non-canonical pathways for the synthesis and degradation of other α-methylacyl-CoAs. The development of more sensitive and high-throughput analytical methods will be paramount in identifying novel biomarkers and in assessing the efficacy of therapeutic interventions targeting these vital metabolic pathways.
References
- 1. Alpha-methylacyl-CoA racemase - Wikipedia [en.wikipedia.org]
- 2. α-Methylacyl-CoA racemase (AMACR): metabolic enzyme, drug metabolizer and cancer marker P504S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel metabolic and physiological functions of branched chain amino acids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thiolase - Wikipedia [en.wikipedia.org]
- 6. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]
- 7. orpha.net [orpha.net]
- 8. Beta-ketothiolase deficiency - Wikipedia [en.wikipedia.org]
- 9. Deficiency of acetyl-CoA acetyltransferase (Concept Id: C1536500) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 10. medlineplus.gov [medlineplus.gov]
- 11. Alpha-methylacyl-CoA racemase deficiency (Concept Id: C3280428) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 12. metabolicsupportuk.org [metabolicsupportuk.org]
- 13. Quantitative determination of expression of the prostate cancer protein alpha-methylacyl-CoA racemase using automated quantitative analysis (AQUA): a novel paradigm for automated and continuous biomarker measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetic fluorescence reverse transcriptase-polymerase chain reaction for alpha-methylacyl CoA racemase distinguishes prostate cancer from benign lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-Throughput Screen Identifies Novel Inhibitors of Cancer Biomarker α-Methylacyl Coenzyme A Racemase (AMACR/P504S) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. α-Methylacyl-CoA Racemase from Mycobacterium tuberculosis—Detailed Kinetic and Structural Characterization of the Active Site [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2.5. Extraction and analysis of acyl-CoAs by LC-MS [bio-protocol.org]
- 20. jdc.jefferson.edu [jdc.jefferson.edu]
- 21. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Vivo Regulation of Propionyl-CoA Levels
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the intricate mechanisms governing the in vivo concentrations of propionyl-CoA, a critical intermediate in cellular metabolism. While the initial topic specified "alpha-methylcaproyl-CoA," this term does not correspond to a recognized standard metabolite. Therefore, this document focuses on the regulation of the closely related and metabolically central short-chain acyl-CoA, propionyl-CoA.
Metabolic Pathways of Propionyl-CoA
Propionyl-CoA is a pivotal three-carbon acyl-CoA thioester that sits (B43327) at the crossroads of several major catabolic pathways. Its intracellular concentration is a direct reflection of the balance between its production from various sources and its subsequent metabolic fates.
Sources of Propionyl-CoA
The primary sources of propionyl-CoA in mammalian cells are mitochondrial.[1][2] Key contributors include:
-
Branched-Chain Amino Acid (BCAA) Catabolism: The breakdown of isoleucine and valine generates propionyl-CoA.[3][4][5][6][7][8][9] This is a significant source, particularly in skeletal muscle.[10]
-
Odd-Chain Fatty Acid Oxidation: The final round of β-oxidation of fatty acids with an odd number of carbons yields one molecule of propionyl-CoA and one molecule of acetyl-CoA.[5][8][11]
-
Other Amino Acids: The catabolism of methionine and threonine also contributes to the propionyl-CoA pool.[3][4][5][6][8][9]
-
Cholesterol Side-Chain Oxidation: The breakdown of the cholesterol side chain during the formation of bile acids produces propionyl-CoA.[3][5]
-
Gut Microbiota: Fermentation of dietary fiber (like inulin) by colonic bacteria produces short-chain fatty acids (SCFAs), including propionate (B1217596), which can be absorbed and converted to propionyl-CoA in host cells.[1][12][13]
Metabolic Fates of Propionyl-CoA
The primary metabolic fate of propionyl-CoA is its conversion into succinyl-CoA for anaplerotic replenishment of the tricarboxylic acid (TCA) cycle.[4][11][14][15] This pathway is crucial for cellular energy metabolism.
-
Carboxylation to Methylmalonyl-CoA: The first and committed step is the ATP- and biotin-dependent carboxylation of propionyl-CoA to (S)-methylmalonyl-CoA, catalyzed by propionyl-CoA carboxylase (PCC) .[3][5][6]
-
Epimerization: (S)-methylmalonyl-CoA is then converted to its (R)-stereoisomer by methylmalonyl-CoA epimerase .[3][5]
-
Isomerization to Succinyl-CoA: Finally, methylmalonyl-CoA mutase (MCM) , a vitamin B12-dependent enzyme, catalyzes the isomerization of (R)-methylmalonyl-CoA to succinyl-CoA.[3][6][9][16]
In some organisms, particularly bacteria and fungi, propionyl-CoA can be metabolized through the methylcitrate cycle to detoxify the cell when propionyl-CoA levels are high.[3] Propionyl-CoA can also serve as a primer for the synthesis of odd-chain fatty acids.[5]
Signaling Pathways and Regulatory Mechanisms
The regulation of propionyl-CoA levels is tightly controlled at the enzymatic level to prevent its potentially toxic accumulation.[3][17]
Key Regulatory Enzymes
-
Propionyl-CoA Carboxylase (PCC): As the enzyme catalyzing the first committed step in propionyl-CoA's major catabolic pathway, PCC is a critical regulatory point.
-
Substrate and Cofactor Availability: The activity of PCC is dependent on the concentrations of its substrates (propionyl-CoA, ATP, and bicarbonate).[5][6] Biotin is an essential cofactor.[4][5]
-
Transcriptional Regulation: In some bacteria, the expression of PCC is upregulated in the presence of propionate. This is controlled by transcriptional regulators like PccR in Rhodobacter sphaeroides.[18]
-
Allosteric Regulation: While not extensively detailed in the provided results, accumulation of propionyl-CoA can have inhibitory effects on other enzymes, such as pyruvate (B1213749) dehydrogenase (PDH) and carbamoyl (B1232498) phosphate (B84403) synthase 1 (CPS1), indicating a complex interplay of metabolic regulation.[5]
-
-
Methylmalonyl-CoA Mutase (MCM): This enzyme's activity is critically dependent on its cofactor, adenosylcobalamin (a form of vitamin B12).[8][16]
-
Cofactor Availability: A deficiency in vitamin B12 can lead to reduced MCM activity and the accumulation of methylmalonyl-CoA.
-
Accessory Proteins: The protein MMAA is thought to play a role in maintaining MCM activity, possibly by acting as a chaperone or preventing its inactivation.[16]
-
-
Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) Complex: This complex catalyzes the rate-limiting step in the catabolism of BCAAs, a major source of propionyl-CoA.[7]
-
Phosphorylation/Dephosphorylation: The activity of the BCKDH complex is regulated by a dedicated kinase (branched-chain ketoacid dehydrogenase kinase, BCKDK) and a phosphatase.[19] Phosphorylation by BCKDK inactivates the complex, thereby reducing the flux of BCAAs to propionyl-CoA.
-
Visualization of Regulatory Pathways
The following diagrams illustrate the key metabolic and regulatory pathways.
Caption: Overview of the primary metabolic sources and fates of propionyl-CoA in vivo.
Quantitative Data on Propionyl-CoA Levels
Quantitative analysis of acyl-CoAs in vivo is challenging due to their low abundance and reactivity. Most studies rely on mass spectrometry-based methods.
| Metabolite/Parameter | Condition/Tissue | Value/Observation | Reference |
| Propionyl-CoA Carboxylase (PCC) Km for Propionyl-CoA | Experimental Conditions | 0.29 mM | [5][6] |
| Propionyl-CoA Carboxylase (PCC) Km for Bicarbonate | Experimental Conditions | 3.0 mM | [5][6] |
| Propionyl-CoA Carboxylase (PCC) Km for ATP | Experimental Conditions | 0.08 mM | [6] |
| Endogenous Propionate Rate of Appearance | Healthy Humans | 0.27 ± 0.09 µmol·kg-1·min-1 | [13] |
| Propionylcarnitine Levels | Propionic Acidemia Models | 2000-fold higher than controls | [2] |
| Nuclear Propionyl-CoA Levels | Isoleucine/Valine Deprivation (24h) | 4-5 fold decrease in cultured cells | [20] |
| PCC Activity | Pcca-/-(A138T) Mouse Model | Dramatically reduced in brain, lung, liver, kidney, adipose | [21] |
| Propionylcarnitine Expansion | Pcca-/-(A138T) Mouse Model (Propionate challenge) | Largest expansion observed in the heart | [21][22] |
Experimental Protocols for Propionyl-CoA Quantification
The gold standard for quantifying short-chain acyl-CoAs like propionyl-CoA is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[23][24][25]
Principle
This method involves the extraction of acyl-CoAs from tissues or cells, separation by liquid chromatography, and detection by a tandem mass spectrometer. Quantification is typically achieved using stable isotope-labeled internal standards.[20]
Detailed Methodology (Adapted from multiple sources)
-
Sample Collection and Homogenization:
-
Rapidly freeze tissue samples in liquid nitrogen to quench metabolic activity.
-
Weigh approximately 50-100 mg of frozen tissue.
-
Add a mixture of internal standards (e.g., 13C-labeled acyl-CoAs) to the tube.[26]
-
Homogenize the tissue on ice in an extraction solvent, such as a methanol/chloroform mixture or an acidic solution (e.g., 2.5% sulfosalicylic acid).[25][26]
-
-
Extraction of Acyl-CoAs:
-
Centrifuge the homogenate at a low temperature (4°C) to pellet proteins and cellular debris.[26]
-
The supernatant contains the acyl-CoAs.
-
For cleaner samples, a solid-phase extraction (SPE) step may be employed.[26][27] Condition the SPE column with methanol, equilibrate with water, load the sample, wash with a weak acid, and elute the acyl-CoAs with a basic solution (e.g., 2-5% ammonium (B1175870) hydroxide).[26]
-
-
Sample Preparation for LC-MS/MS:
-
Dry the eluted sample under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for injection, such as 50% methanol.[26]
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the acyl-CoAs using a reverse-phase C18 column with an ion-pairing agent in the mobile phase to improve retention and peak shape.[25]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for detection and quantification.[25][28]
-
Quantitation Transition: Monitor the transition from the protonated molecular ion [M+H]+ to the fragment resulting from the neutral loss of the 3'-phospho-ADP moiety (neutral loss of 507 Da).[26][28] For propionyl-CoA (C3-CoA, MW ~823.6), this would be m/z 824 -> 317.
-
Qualifier Transition: A second transition can be monitored for confirmation, for example, [M+H]+ to the adenosine (B11128) diphosphate (B83284) fragment at m/z 428.[25][27]
-
-
-
Data Analysis:
-
Calculate the concentration of propionyl-CoA by comparing the peak area ratio of the endogenous analyte to its corresponding stable isotope-labeled internal standard.[26]
-
Visualization of Experimental Workflow
Caption: A typical experimental workflow for the quantification of propionyl-CoA using LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. babraham.ac.uk [babraham.ac.uk]
- 3. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 4. Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 7. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of vitamin B12 on methylmalonyl-CoA mutase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methylmalonyl-CoA mutase - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. wjgnet.com [wjgnet.com]
- 12. Quantification of in Vivo Colonic Short Chain Fatty Acid Production from Inulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of in Vivo Colonic Short Chain Fatty Acid Production from Inulin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct anabolic metabolism of three-carbon propionate to a six-carbon metabolite occurs in vivo across tissues and species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic flux analysis in hiPSC-CMs reveals insights into cardiac dysfunction in propionic acidemia Eva Richard - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of vitamin B12 on methylmalonyl-CoA mutase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Transcriptional Regulation by the Short-Chain Fatty Acyl Coenzyme A Regulator (ScfR) PccR Controls Propionyl Coenzyme A Assimilation by Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. BCKDK - Wikipedia [en.wikipedia.org]
- 20. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 22. Metabolic perturbations mediated by propionyl-CoA accumulation in organs of mouse model of propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
- 24. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Methodological & Application
LC-MS/MS method for alpha-methylcaproyl-CoA quantification
An LC-MS/MS method for the sensitive and specific quantification of alpha-methylcaproyl-CoA is crucial for researchers in drug development and metabolic disease studies. This application note provides a detailed protocol for the analysis of this compound in biological matrices, leveraging a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. The methodology described herein is designed for high-throughput applications, offering excellent accuracy and precision.
Introduction
This compound is a short-chain acyl-coenzyme A (acyl-CoA) thioester that can be an intermediate in the metabolism of branched-chain amino acids. Accurate measurement of its cellular levels is essential for understanding various metabolic pathways and their dysregulation in disease states. The method presented here utilizes reversed-phase liquid chromatography for the separation of this compound from other cellular components, followed by tandem mass spectrometry for selective and sensitive detection.
Biochemical Pathway
This compound is involved in the catabolism of isoleucine. Following a series of enzymatic reactions, isoleucine is converted to propionyl-CoA and acetyl-CoA. This compound can be a downstream metabolite in this pathway.
Isoleucine catabolism pathway leading to this compound.
Experimental Protocols
Sample Preparation
A simple protein precipitation method is employed for the extraction of this compound from biological samples.
Reagents:
-
Methanol (B129727) (LC-MS grade)
-
Internal Standard (IS) working solution (e.g., ¹³C-labeled acyl-CoA)
Procedure:
-
To 50 µL of sample (e.g., cell lysate, tissue homogenate), add 200 µL of cold methanol containing the internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Vortex for 15 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium (B1175870) Acetate in Water, pH 8.5 (adjusted with ammonium hydroxide)[3] |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 2% B; 2-10 min: 2-98% B; 10-12 min: 98% B; 12-12.1 min: 98-2% B; 12.1-15 min: 2% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][4][5] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions:
The characteristic fragmentation of acyl-CoAs in positive ion mode involves the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.0 Da).[4][5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 880.3 | 373.3 | 35 |
| Internal Standard (e.g., ¹³C₃-Propionyl-CoA) | 826.2 | 319.2 | 30 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Data Presentation
The quantitative data should be summarized in tables for clear comparison.
Table 1: Calibration Curve for this compound
| Concentration (nM) | Peak Area Ratio (Analyte/IS) |
|---|---|
| 1 | Value |
| 5 | Value |
| 10 | Value |
| 50 | Value |
| 100 | Value |
| 500 | Value |
| 1000 | Value |
Table 2: Precision and Accuracy
| QC Level | Concentration (nM) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
|---|---|---|---|---|
| Low | 10 | Value | Value | Value |
| Medium | 100 | Value | Value | Value |
| High | 800 | Value | Value | Value |
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alpha-Methylcaproyl-CoA Extraction from Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Alpha-methylcaproyl-CoA is a six-carbon branched-chain acyl-CoA thioester. The accurate and efficient extraction of this compound from cellular samples is a critical first step for its quantification and the study of its role in various metabolic pathways. Acyl-CoA molecules, in general, are central intermediates in cellular metabolism, playing vital roles in fatty acid metabolism and energy production.[1] However, their low abundance and inherent instability present significant analytical challenges.[1] This document provides a detailed protocol for the extraction of short- to medium-chain acyl-CoAs, including this compound, from cultured mammalian cells for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS). The presented method is a synthesis of established protocols designed to ensure high recovery and sample stability.[1][2][3]
Data Presentation: Comparative Abundance of Acyl-CoA Species in Mammalian Cell Lines
The following table summarizes the quantitative data for various acyl-CoA species across different human cell lines as reported in the literature. This allows for a comparative overview of acyl-CoA pool sizes. Note that data from different sources may involve variations in experimental conditions and normalization methods (per cell number vs. per mg protein), affecting direct comparability.[1]
| Acyl-CoA Species | HepG2 (pmol/10^6 cells)[1] | MCF7 (pmol/mg protein)[1] | RAW264.7 (pmol/mg protein)[1] |
| Acetyl-CoA | 10.644 | - | - |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| Valeryl-CoA | 1.118 | - | - |
| Crotonoyl-CoA | 0.032 | - | - |
| HMG-CoA | 0.971 | - | - |
| Succinyl-CoA | 25.467 | - | - |
| Glutaryl-CoA | 0.647 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12 | ~4 |
| C18:0-CoA | - | ~7 | ~2.5 |
| C18:1-CoA | - | ~10 | ~3 |
| C18:2-CoA | - | ~1 | ~0.5 |
| C20:4-CoA | - | ~0.5 | ~0.2 |
Experimental Protocols
Protocol 1: Acid-Based Protein Precipitation and Extraction
This protocol is adapted from methods utilizing trichloroacetic acid (TCA) or sulfosalicylic acid (SSA) for protein precipitation and extraction of short-chain acyl-CoAs.[2][3][4][5] SSA is noted to result in higher recovery of some short-chain acyl-CoAs compared to TCA followed by solid-phase extraction.[2][4]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
10% (w/v) Trichloroacetic acid (TCA) or 2.5% (w/v) 5-Sulfosalicylic acid (SSA) in water, ice-cold[2][5]
-
Internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA like heptadecanoyl-CoA)[6][7]
-
Microcentrifuge tubes, 1.5 mL or 2 mL, pre-chilled[1]
-
Solid-Phase Extraction (SPE) columns (e.g., Oasis HLB) if using TCA[4][5]
-
Vacuum concentrator or nitrogen evaporator[1]
-
Reconstitution solvent (e.g., 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate (B1210297), pH 7)[1][9]
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.[1][8] Add 1 mL of ice-cold 10% TCA or 2.5% SSA per 10 cm dish and scrape the cells.[5] Transfer the cell lysate to a pre-chilled microcentrifuge tube.[1]
-
Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.[1] Resuspend the cell pellet in the cold extraction solution containing the internal standard.[1]
-
-
Protein Precipitation and Extraction:
-
Supernatant Collection:
-
Sample Cleanup (if using TCA):
-
If TCA was used for precipitation, it is often removed using solid-phase extraction (SPE) to prevent interference with downstream analysis.[2][4]
-
Condition an SPE column (e.g., Oasis HLB) with methanol, then equilibrate with water.[4]
-
Load the supernatant.
-
Wash the column with an appropriate solvent (e.g., 2% formic acid).[7]
-
Elute the acyl-CoAs with a solvent containing a weak base (e.g., 2-5% ammonium hydroxide (B78521) in methanol).[7]
-
-
Drying and Reconstitution:
Protocol 2: Organic Solvent Extraction
This protocol utilizes organic solvents to precipitate proteins and extract a broader range of acyl-CoAs, including short- and long-chain species.[10][11]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v), pre-chilled to -20°C[10] or 80% Methanol, pre-chilled[11]
-
Internal standard
-
Microcentrifuge tubes, 1.5 mL or 2 mL, pre-chilled[1]
-
Centrifuge capable of reaching >15,000 x g at 4°C[1]
-
Vacuum concentrator or nitrogen evaporator[1]
-
Reconstitution solvent (e.g., 50 mM ammonium acetate)[9][11]
Procedure:
-
Cell Harvesting:
-
Follow the same procedure as in Protocol 1 for harvesting adherent or suspension cells.
-
-
Extraction:
-
Add a 20-fold excess (v/w) of the cold extraction solvent containing the internal standard to the cell pellet or scraped cells.[10]
-
Vortex vigorously to ensure thorough mixing and cell lysis.
-
Incubate at -20°C for at least 30 minutes to facilitate protein precipitation.
-
-
Centrifugation:
-
Centrifuge the mixture at >15,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Drying and Reconstitution:
-
Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.[9]
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis. For short- to medium-chain acyl-CoAs, 50 mM ammonium acetate is a good choice.[9][11] For broader acyl-CoA profiling, the extract can be split and reconstituted in different solvents to optimize for different chain lengths.[9][11]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for acyl-CoA extraction from cells.
Caption: Overview of LC-MS/MS analysis for acyl-CoAs.
References
- 1. benchchem.com [benchchem.com]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues | Open Biology | The Royal Society [royalsocietypublishing.org]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. duke-nus.edu.sg [duke-nus.edu.sg]
- 9. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Stable Isotope-Labeled α-Methylcaproyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Methylcaproyl-CoA, also known as 2-methylhexanoyl-CoA, is a short-chain branched acyl-coenzyme A (CoA) derivative that plays a role in intermediary metabolism. Stable isotope-labeled internal standards are essential for the accurate quantification of endogenous metabolites by mass spectrometry. This document provides a detailed protocol for the chemical synthesis of stable isotope-labeled α-methylcaproyl-CoA. The synthesis is presented in three main stages: 1) Synthesis of stable isotope-labeled α-methylcaproic acid, 2) Activation of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester, and 3) Coupling with Coenzyme A to yield the final product.
The protocols described herein are based on established organic chemistry principles, including malonic ester synthesis for the construction of the carbon backbone and NHS ester formation for the activation of the carboxylic acid for subsequent thioesterification with Coenzyme A.[1][2][3][4] An alternative enzymatic approach for the final coupling step is also discussed.
I. Synthesis of Stable Isotope-Labeled α-Methylcaproic Acid via Malonic Ester Synthesis
This protocol describes the synthesis of α-methylcaproic acid with isotopic labels incorporated into the alkyl chain. The example below details the synthesis of [1-¹³C]-2-methylhexanoic acid, but this can be adapted for other labeling patterns by selecting the appropriate isotopically labeled starting materials (e.g., ¹³CH₃I or deuterated butyl bromide).
Experimental Protocol:
1. Formation of the Malonate Enolate:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diethyl malonate (1.0 eq) in anhydrous ethanol (B145695).
-
Add sodium ethoxide (1.0 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
2. First Alkylation (Introduction of the Butyl Group):
-
Cool the reaction mixture to 0 °C.
-
Add 1-bromobutane (B133212) (1.0 eq) dropwise. For labeling in the butyl chain, a corresponding labeled 1-bromobutane would be used.
-
Allow the mixture to warm to room temperature and then reflux for 6-8 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the mixture, and remove the ethanol under reduced pressure.
-
Add water and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield diethyl butylmalonate.
3. Second Alkylation (Introduction of the Labeled Methyl Group):
-
Dissolve the diethyl butylmalonate (1.0 eq) in anhydrous ethanol in a flame-dried flask under an inert atmosphere.
-
Add sodium ethoxide (1.0 eq) at 0 °C and stir for 1 hour at room temperature.
-
Add [¹³C]-methyl iodide (1.0 eq) dropwise at 0 °C.
-
Reflux the mixture for 6-8 hours until TLC indicates the consumption of the starting material.
-
Work up the reaction as described in step 2 to obtain diethyl [¹³C-methyl]-butylmalonate.
4. Hydrolysis and Decarboxylation:
-
To the crude diethyl [¹³C-methyl]-butylmalonate, add an excess of a 6 M aqueous solution of potassium hydroxide.
-
Reflux the mixture for 12 hours to ensure complete hydrolysis of the esters.
-
Cool the reaction mixture to 0 °C and carefully acidify with concentrated hydrochloric acid to pH 1-2.
-
Heat the acidified mixture to 100-120 °C for 4-6 hours to effect decarboxylation. Carbon dioxide will evolve.
-
Cool the mixture and extract the product, [1-¹³C]-2-methylhexanoic acid, with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
Data Presentation:
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Example Mass (g) |
| Diethyl malonate | 160.17 | 1.0 | 16.02 |
| Sodium ethoxide | 68.05 | 2.0 | 13.61 |
| 1-Bromobutane | 137.02 | 1.0 | 13.70 |
| [¹³C]-Methyl iodide | 142.94 | 1.0 | 14.29 |
| Potassium hydroxide | 56.11 | Excess | - |
| Hydrochloric acid | 36.46 | Excess | - |
Expected yields for each step can vary but are typically in the range of 70-90% for the alkylation steps and 80-95% for the hydrolysis and decarboxylation.
// Nodes start [label="Diethyl Malonate", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="1. NaOEt, EtOH\n2. 1-Bromobutane", shape=plaintext, fontcolor="#202124"]; intermediate1 [label="Diethyl Butylmalonate", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="1. NaOEt, EtOH\n2. [¹³C]-Methyl Iodide", shape=plaintext, fontcolor="#202124"]; intermediate2 [label="Diethyl [¹³C-methyl]-butylmalonate", fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="1. KOH, H₂O, Reflux\n2. HCl, Heat", shape=plaintext, fontcolor="#202124"]; product [label="[1-¹³C]-2-Methylhexanoic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> step1 [color="#34A853"]; step1 -> intermediate1 [color="#34A853"]; intermediate1 -> step2 [color="#34A853"]; step2 -> intermediate2 [color="#34A853"]; intermediate2 -> step3 [color="#34A853"]; step3 -> product [color="#34A853"]; } .enddot Caption: Synthetic workflow for stable isotope-labeled α-methylcaproic acid.
II. Activation of Stable Isotope-Labeled α-Methylcaproic Acid
This protocol details the conversion of the synthesized carboxylic acid to its corresponding N-hydroxysuccinimide (NHS) ester, a stable and reactive intermediate for the subsequent coupling with Coenzyme A.[1][5][6]
Experimental Protocol:
1. NHS Ester Formation:
-
Dissolve the stable isotope-labeled α-methylcaproic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in the same anhydrous solvent dropwise with stirring.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Filter off the DCU precipitate and wash it with a small amount of the solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
Data Presentation:
| Reactant | Molecular Weight ( g/mol ) | Equivalents |
| Labeled α-Methylcaproic acid | ~131.19 | 1.0 |
| N-Hydroxysuccinimide (NHS) | 115.09 | 1.1 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.1 |
Expected yields for this reaction are generally high, often exceeding 90%.
// Nodes acid [label="Labeled α-Methylcaproic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="NHS, DCC\nDCM, 0°C to RT", shape=plaintext, fontcolor="#202124"]; product [label="Labeled α-Methylcaproyl-NHS Ester", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges acid -> reagents [color="#34A853"]; reagents -> product [color="#34A853"]; } .enddot Caption: Activation of the carboxylic acid to an NHS ester.
III. Synthesis of Stable Isotope-Labeled α-Methylcaproyl-CoA
This final stage involves the coupling of the activated NHS ester with Coenzyme A to form the desired thioester product.
Experimental Protocol:
1. Coupling Reaction:
-
Dissolve Coenzyme A (free acid form) (1.0 eq) in a sodium bicarbonate buffer (e.g., 0.1 M, pH 8.0-8.5). The reaction should be performed in a vessel protected from light.
-
In a separate vial, dissolve the purified labeled α-methylcaproyl-NHS ester (1.2-1.5 eq) in a minimal amount of a water-miscible organic solvent like dimethylformamide (DMF) or acetonitrile (B52724).
-
Add the NHS ester solution dropwise to the stirring Coenzyme A solution at room temperature.
-
Monitor the reaction by HPLC with UV detection (260 nm) or by LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, the reaction mixture can be acidified to pH ~4-5 with dilute acid (e.g., 0.1 M HCl) to stop the reaction.
2. Purification:
-
The stable isotope-labeled α-methylcaproyl-CoA can be purified by solid-phase extraction (SPE) or preparative reverse-phase HPLC.
-
For SPE, a C18 cartridge can be used. The cartridge is first conditioned with methanol (B129727) and then equilibrated with an acidic buffer. The reaction mixture is loaded, and the cartridge is washed with the acidic buffer to remove unreacted Coenzyme A and other water-soluble impurities. The product is then eluted with a methanol/water mixture.
-
For preparative HPLC, a C18 column with a gradient of acetonitrile in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) is typically used.
-
The fractions containing the product are collected, pooled, and lyophilized to obtain the pure stable isotope-labeled α-methylcaproyl-CoA as a white powder.
Data Presentation:
| Reactant | Molecular Weight ( g/mol ) | Equivalents |
| Coenzyme A (free acid) | 767.53 | 1.0 |
| Labeled α-Methylcaproyl-NHS Ester | ~228.27 | 1.2-1.5 |
Yields for the coupling and purification steps can vary significantly depending on the scale and purification method but can be optimized to be in the range of 50-80%.
// Nodes nhs_ester [label="Labeled α-Methylcaproyl-NHS Ester", fillcolor="#FBBC05", fontcolor="#202124"]; coa [label="Coenzyme A", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Bicarbonate Buffer\npH 8.0-8.5", shape=plaintext, fontcolor="#202124"]; product [label="Stable Isotope-Labeled\nα-Methylcaproyl-CoA", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges nhs_ester -> reaction [color="#34A853"]; coa -> reaction [color="#34A853"]; reaction -> product [color="#34A853"]; } .enddot Caption: Final coupling of the NHS ester with Coenzyme A.
Alternative Enzymatic Synthesis of Acyl-CoAs
As an alternative to the chemical coupling method, enzymatic synthesis using an acyl-CoA synthetase can be employed.[7][8][9] These enzymes catalyze the ATP-dependent formation of acyl-CoAs from the corresponding free fatty acid and Coenzyme A.
Brief Protocol Outline:
-
Incubate the stable isotope-labeled α-methylcaproic acid with Coenzyme A, ATP, and magnesium chloride in a suitable buffer (e.g., Tris-HCl).
-
Add a suitable acyl-CoA synthetase. The choice of enzyme may require screening for activity with branched-chain fatty acids.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37 °C).
-
Monitor the formation of the product by HPLC or LC-MS.
-
Purify the product using the methods described above (SPE or HPLC).
This enzymatic approach offers high specificity and avoids the use of chemical coupling reagents, but it requires access to a suitable enzyme and optimization of the reaction conditions.
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the synthesis of stable isotope-labeled α-methylcaproyl-CoA for use as an internal standard in quantitative metabolic studies. The described chemical synthesis route is robust and adaptable for various isotopic labeling patterns. Proper execution of these protocols will enable researchers to produce high-quality labeled standards for advanced analytical applications.
References
- 1. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- 2. Solved Show how to synthesize 2 -methylhexanoic acid using | Chegg.com [chegg.com]
- 3. Solved Show how to synthesize 2-methylhexanoic acid using | Chegg.com [chegg.com]
- 4. homework.study.com [homework.study.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 9. Facile enzymatic synthesis of fatty acylcoenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for α-Methylcaproyl-CoA as a Mass Spectrometry Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of α-methylcaproyl-CoA as a standard in mass spectrometry-based analyses. This document is intended to guide researchers in the accurate quantification and identification of this and other branched-chain acyl-CoA species in various biological matrices.
Introduction
α-Methylcaproyl-CoA is a branched-chain acyl-coenzyme A thioester. It is an important intermediate in the metabolism of branched-chain fatty acids and certain xenobiotics. The enzyme α-methylacyl-CoA racemase (AMACR) plays a crucial role in the metabolism of these compounds by catalyzing the chiral inversion of the α-methyl group, which is a necessary step for their entry into the β-oxidation pathway.[1] Accurate quantification of α-methylcaproyl-CoA is essential for studying metabolic pathways, diagnosing certain metabolic disorders, and in drug development for monitoring the metabolic fate of compounds containing branched-chain carboxylic acid moieties. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.[2][3]
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of α-methylcaproyl-CoA is fundamental for its use as a standard.
| Property | Value | Source |
| Chemical Formula | C₂₈H₄₈N₇O₁₇P₃S | [3][4] |
| Molecular Weight | 879.70 g/mol | [4][5] |
| Exact Mass | 879.1992 g/mol | Inferred from formula |
| CAS Number | 149474-96-4 | [2][4] |
| Synonyms | α-Methylcaproyl-coenzyme A, 2-Methylhexanoyl-CoA | [2][3] |
| Appearance | White to off-white solid | Typical for acyl-CoAs |
| Solubility | Soluble in aqueous buffers and methanol (B129727) | General knowledge |
| Precursor | α-Methylcaproic acid (2-Methylhexanoic acid) | [6] |
| Precursor Formula | C₇H₁₄O₂ | [6] |
| Precursor MW | 130.18 g/mol | [6] |
Metabolic Pathway of Branched-Chain Fatty Acids
α-Methylcaproyl-CoA is a key metabolite in the degradation of branched-chain fatty acids. The following diagram illustrates the central role of α-methylacyl-CoA racemase (AMACR) in this pathway.
Metabolism of branched-chain fatty acids.
Experimental Protocols
Synthesis of α-Methylcaproyl-CoA Standard
A common method for the synthesis of acyl-CoA standards from their corresponding carboxylic acids involves the use of a coupling agent. The following is a general protocol that can be adapted for α-methylcaproyl-CoA.
Materials:
-
α-Methylcaproic acid (2-methylhexanoic acid)
-
Coenzyme A, free acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bicarbonate buffer (0.5 M, pH 8.0)
-
Argon or Nitrogen gas
-
Solid-phase extraction (SPE) C18 cartridges
-
Trifluoroacetic acid (TFA)
Procedure:
-
Activation of Carboxylic Acid:
-
In a clean, dry glass vial under an inert atmosphere (argon or nitrogen), dissolve α-methylcaproic acid (1.2 equivalents) and N-hydroxysuccinimide (1.2 equivalents) in anhydrous THF.
-
Cool the mixture in an ice bath.
-
Add DCC (1.2 equivalents) dissolved in a small amount of anhydrous THF dropwise to the mixture.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Formation of Acyl-CoA:
-
Centrifuge the reaction mixture to pellet the DCU precipitate.
-
In a separate vial, dissolve Coenzyme A (1 equivalent) in cold sodium bicarbonate buffer.
-
Carefully transfer the supernatant containing the activated NHS-ester of α-methylcaproic acid to the Coenzyme A solution.
-
Allow the reaction to proceed on ice with gentle stirring for 4-6 hours.
-
-
Purification by Solid-Phase Extraction:
-
Acidify the reaction mixture to pH 3-4 with dilute TFA.
-
Condition a C18 SPE cartridge by washing with methanol, followed by water, and finally with an equilibration buffer (e.g., 0.1% TFA in water).
-
Load the acidified reaction mixture onto the SPE cartridge.
-
Wash the cartridge with the equilibration buffer to remove unreacted Coenzyme A and other polar impurities.
-
Elute the α-methylcaproyl-CoA with a stepwise gradient of acetonitrile in the equilibration buffer (e.g., 20%, 40%, 60% acetonitrile).
-
Collect fractions and analyze by UV-Vis spectrophotometry (at 260 nm for the adenine (B156593) moiety of CoA) or by LC-MS to identify the fractions containing the desired product.
-
-
Lyophilization and Storage:
-
Pool the pure fractions and lyophilize to obtain α-methylcaproyl-CoA as a solid.
-
Store the lyophilized standard at -80°C to prevent degradation.
-
Sample Preparation from Biological Matrices
The extraction of acyl-CoAs from cells or tissues requires rapid quenching of metabolic activity and efficient extraction to minimize degradation.
Materials:
-
Cold methanol
-
Cold 0.9% NaCl
-
Internal Standard (e.g., ¹³C-labeled acyl-CoA or a C17:0-CoA)
-
Extraction solvent (e.g., Acetonitrile:Methanol:Water 2:2:1 v/v/v)
-
Centrifuge capable of refrigeration
Procedure:
-
Quenching and Homogenization:
-
For cell cultures, rapidly aspirate the medium and wash the cells with cold 0.9% NaCl. Immediately add cold methanol to quench metabolic activity.
-
For tissues, freeze-clamp the tissue in liquid nitrogen immediately upon collection.
-
Homogenize the quenched cells or frozen tissue in a pre-chilled extraction solvent containing a known amount of the internal standard.
-
-
Extraction:
-
Vortex the homogenate vigorously for 10-15 minutes at 4°C.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.
-
-
Supernatant Collection and Storage:
-
Carefully collect the supernatant containing the extracted acyl-CoAs.
-
For immediate analysis, transfer to an autosampler vial.
-
For storage, the extract is most stable when stored as a dry pellet at -80°C.[2] This can be achieved by evaporating the solvent under a stream of nitrogen or by lyophilization.
-
LC-MS/MS Analysis
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the acyl-CoAs, followed by a wash and re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM)
-
Key Fragmentation: Acyl-CoAs typically exhibit a characteristic neutral loss of the 507 Da phospho-ADP moiety.[7] Another common fragment ion is observed at m/z 428.
Predicted MRM Transitions for α-Methylcaproyl-CoA:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment |
| α-Methylcaproyl-CoA | 880.2 | 373.2 | [M+H - 507]⁺ |
| α-Methylcaproyl-CoA | 880.2 | 428.0 | [Adenosine diphosphate]⁺ |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Quantitative Data and Method Validation
For accurate quantification, a standard curve should be prepared by serially diluting a stock solution of the α-methylcaproyl-CoA standard. The concentration range should encompass the expected concentrations in the biological samples.
| Parameter | Typical Expected Value |
| Limit of Detection (LOD) | Low fmol on column |
| Limit of Quantitation (LOQ) | Low to mid fmol on column |
| Linearity (r²) | > 0.99 |
| Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Experimental Workflow
The following diagram outlines the general workflow for the quantification of α-methylcaproyl-CoA using LC-MS/MS.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omni.laurentian.ca [omni.laurentian.ca]
- 6. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Separation of α-Methylcaproyl-CoA Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-methylcaproyl-CoA, a six-carbon branched-chain acyl-CoA, exists as multiple isomers, including 2-methylcaproyl-CoA, 3-methylcaproyl-CoA, 4-methylcaproyl-CoA, and 5-methylcaproyl-CoA. These isomers can be intermediates in various metabolic pathways, and their accurate differentiation and quantification are crucial for understanding cellular metabolism and in the development of therapeutic agents targeting metabolic disorders. Due to their structural similarity, the separation of these isomers presents a significant analytical challenge.
This document provides detailed application notes and experimental protocols for the separation and quantification of α-methylcaproyl-CoA isomers using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The methodologies described are based on established techniques for the separation of other short-chain acyl-CoA isomers and are adaptable for α-methylcaproyl-CoA analysis.[1][2]
Analytical Strategy Overview
The primary analytical technique for the baseline separation and sensitive detection of α-methylcaproyl-CoA isomers is UPLC-MS/MS. The workflow involves three key stages: sample preparation to extract the acyl-CoAs from the biological matrix, chromatographic separation of the isomers, and their detection and quantification by tandem mass spectrometry.
Caption: General workflow for the analysis of α-methylcaproyl-CoA isomers.
Experimental Protocols
Protocol 1: Sample Preparation from Cell Cultures
This protocol details the extraction of short-chain acyl-CoAs from cultured mammalian cells using protein precipitation.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol (MeOH)
-
Internal Standard (IS) solution (e.g., ¹³C-labeled acyl-CoA)
-
Microcentrifuge tubes (1.5 mL)
-
Cell scraper (for adherent cells)
-
Refrigerated centrifuge
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Add 1 mL of ice-cold MeOH and scrape the cells.
-
Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Lysis and Protein Precipitation: Resuspend the cell pellet or scraped cells in 1 mL of ice-cold MeOH containing a known amount of internal standard. Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for UPLC-MS/MS analysis.
Protocol 2: Sample Preparation from Tissues
This protocol describes the extraction of short-chain acyl-CoAs from tissue samples.
Materials:
-
Liquid nitrogen
-
Mortar and pestle
-
Ice-cold 5% (w/v) Sulfosalicylic Acid (SSA)
-
Internal Standard (IS) solution
-
Homogenizer
-
Refrigerated centrifuge
Procedure:
-
Tissue Homogenization: Flash-freeze the tissue sample (20-50 mg) in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.
-
Extraction: Add 500 µL of ice-cold 5% SSA containing the internal standard to the powdered tissue. Homogenize the sample on ice.
-
Protein Precipitation: Vortex the homogenate for 1 minute and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the clear supernatant to a new microcentrifuge tube.
-
Filtration (Optional): For cleaner samples, filter the supernatant through a 0.22 µm syringe filter.
-
Analysis: The supernatant is ready for direct injection or can be stored at -80°C.
References
Application Notes: In Vitro Assay for Alpha-Methylacyl-CoA Racemase (AMACR) Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alpha-methylacyl-CoA racemase (AMACR), also known as P504S, is a peroxisomal and mitochondrial enzyme crucial for the metabolism of branched-chain fatty acids and the chiral inversion of certain drugs.[1][2] Specifically, it catalyzes the conversion of (2R)-methylacyl-CoA esters to their (2S)-epimers, a necessary step for their degradation via β-oxidation.[1][3] AMACR is overexpressed in several cancers, particularly prostate cancer, making it a significant biomarker and a potential therapeutic target.[4][5][6][7] Accurate and reliable in vitro assays are essential for studying AMACR's enzymatic activity, screening for inhibitors, and elucidating its role in various physiological and pathological processes.
These application notes provide detailed protocols for robust in vitro assays to measure AMACR activity, suitable for basic research and high-throughput screening applications.
Principle of the Assays
Several methods have been developed to measure AMACR activity in vitro. The most common approaches include:
-
Coupled-Enzyme Spectrophotometric Assay: This is a high-throughput method where the racemization of a substrate is coupled to a subsequent enzymatic reaction that produces a chromophore, allowing for spectrophotometric detection.[8]
-
Colorimetric Assay: This method utilizes a synthetic substrate that, upon enzymatic action by AMACR, releases a colored product that can be measured.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique directly monitors the conversion of the substrate to its epimer, providing a direct and unambiguous measure of enzyme activity.[10]
This document will focus on a detailed protocol for a coupled-enzyme spectrophotometric assay, which is well-suited for inhibitor screening, and will also provide an overview of a colorimetric method.
Signaling Pathway and Metabolic Role of AMACR
AMACR plays a critical role in lipid metabolism and drug detoxification. The following diagram illustrates its position in the β-oxidation of branched-chain fatty acids and the metabolism of ibuprofen.
Caption: Metabolic pathways involving AMACR.
Experimental Protocols
Protocol 1: Coupled-Enzyme Spectrophotometric Assay for High-Throughput Screening
This protocol is adapted from a high-throughput screen for AMACR inhibitors and is suitable for 96- or 384-well plates.[5][8]
A. Materials and Reagents
-
Recombinant human AMACR
-
(2R)-2-methylmalonyl-CoA (Substrate)
-
Epimerase (e.g., from a commercial source)
-
Acyl-CoA oxidase
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4
-
96-well or 384-well clear-bottom microplates
-
Microplate reader capable of measuring fluorescence at Ex/Em = 530/590 nm
B. Experimental Workflow Diagram
Caption: High-throughput screening workflow for AMACR inhibitors.
C. Assay Procedure
-
Prepare Reagents:
-
Prepare a stock solution of Amplex Red in DMSO.
-
Prepare working solutions of all enzymes and the substrate in Assay Buffer immediately before use. The final concentrations in the well should be optimized, but typical ranges are:
-
AMACR: 1-10 µg/mL
-
(2R)-2-methylmalonyl-CoA: 10-100 µM
-
Epimerase: 1-5 U/mL
-
Acyl-CoA oxidase: 0.1-0.5 U/mL
-
HRP: 0.1-0.5 U/mL
-
Amplex Red: 10-50 µM
-
-
-
Assay Plate Preparation:
-
Add 2 µL of test compound (dissolved in DMSO) or DMSO vehicle (for control wells) to the wells of the microplate.
-
Add 20 µL of AMACR solution to each well.
-
Mix gently and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate the Reaction:
-
Add 20 µL of the substrate mix to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Detection:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~530 nm and emission at ~590 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound compared to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Protocol 2: Colorimetric Assay for AMACR Activity
This assay is based on the AMACR-catalyzed elimination of 2,4-dinitrophenolate (B1223059) from a synthetic substrate.[9]
A. Materials and Reagents
-
Recombinant human AMACR
-
Synthetic colorimetric substrate (e.g., 2,4-dinitrophenyl 2-methyl-3-oxopentanoyl-CoA)
-
Assay Buffer: 50 mM NaH2PO4-NaOH, 100 mM NaCl, 1 mM EDTA, pH 7.4
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 354 nm
B. Assay Procedure
-
Prepare Reagents:
-
Prepare a stock solution of the colorimetric substrate in a suitable solvent (e.g., DMSO) and then dilute to working concentrations in Assay Buffer.
-
Prepare a working solution of AMACR in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, mix the enzyme and substrate solutions. For kinetic experiments, vary the substrate concentration while keeping the enzyme concentration constant.
-
The total reaction volume is typically 100 µL.
-
-
Incubation and Measurement:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Monitor the increase in absorbance at 354 nm over time (e.g., every 30 seconds for 10-20 minutes). The rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.
-
For inhibitor studies, perform the assay with and without the inhibitor to determine its effect on the reaction rate.
-
For kinetic characterization, plot the initial rates against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Data Presentation
The following tables summarize quantitative data for known AMACR inhibitors, providing a reference for assay validation and comparison of results.
Table 1: IC50 Values of Known AMACR Inhibitors
| Compound | IC50 (µM) | Assay Type | Reference |
| Ebselen Oxide | 0.80 | High-Throughput Fluorescence | [4][5][6] |
| Ebselen | 2.79 | High-Throughput Fluorescence | [4][5][6] |
| Ibuprofenoyl-CoA | ~20-50 | (Competitive Substrate) | [3] |
| N-Dodecyl-N-methyl-carbamoyl-CoA | Potent Inhibitor | Elimination Reaction Assay | [3] |
Table 2: Kinetic Parameters for AMACR
| Substrate | Km (µM) | Vmax (nmol/min/mg) | Assay Type | Reference |
| (2R)-2-methylmalonyl-CoA | Not Reported | Not Reported | Coupled-Enzyme Assay | N/A |
| Colorimetric Substrate | Varies with substrate | Varies with substrate | Colorimetric Assay | [9] |
Note: Kinetic parameters are highly dependent on the specific substrate and assay conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal | Inactive enzyme | Use freshly prepared or properly stored enzyme. Verify activity with a positive control. |
| Low substrate concentration | Optimize substrate concentration; ensure it is above the Km if possible. | |
| Incorrect buffer pH | Verify the pH of the assay buffer. | |
| High Background | Autohydrolysis of substrate | Run a no-enzyme control to determine the rate of non-enzymatic reaction and subtract it from the sample values. |
| Contaminated reagents | Use high-purity reagents and sterile, nuclease-free water. | |
| High Variability | Pipetting errors | Use calibrated pipettes and proper pipetting techniques. |
| Inconsistent incubation times | Ensure all wells are incubated for the same duration. | |
| Edge effects in microplate | Avoid using the outer wells of the plate or fill them with buffer. |
Conclusion
The described in vitro assays provide robust and reliable methods for measuring AMACR activity. The coupled-enzyme spectrophotometric assay is particularly well-suited for high-throughput screening of potential inhibitors, a critical step in the development of novel therapeutics targeting AMACR. The colorimetric assay offers a direct and continuous method for detailed kinetic studies. By following these detailed protocols and utilizing the provided reference data, researchers can effectively investigate the function of AMACR and identify molecules that modulate its activity.
References
- 1. Alpha-methylacyl-CoA racemase - Wikipedia [en.wikipedia.org]
- 2. Alpha-Methylacyl-CoA Racemase (AMACR, p504s) - IHC Primary Antibodies [shop.leicabiosystems.com]
- 3. A study on the AMACR catalysed elimination reaction and its application to inhibitor testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput screen identifies novel inhibitors of cancer biomarker α-methylacyl coenzyme A racemase (AMACR/P504S) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Screen Identifies Novel Inhibitors of Cancer Biomarker α-Methylacyl Coenzyme A Racemase (AMACR/P504S) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. α-Methylacyl-CoA racemase (AMACR): metabolic enzyme, drug metabolizer and cancer marker P504S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. constantsystems.com [constantsystems.com]
handling and storage conditions for alpha-methylcaproyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the handling, storage, and experimental use of α-methylcaproyl-CoA, a branched-chain acyl-coenzyme A thioester. The information is intended to support research in areas such as metabolic diseases, drug discovery, and enzymology.
Handling and Storage Conditions
Proper handling and storage are critical for maintaining the stability and integrity of α-methylcaproyl-CoA. Acyl-CoA thioesters are susceptible to hydrolysis, particularly in aqueous solutions.
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including laboratory coats, gloves, and safety glasses.
-
Handle the compound in a well-ventilated area.
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.
Storage Recommendations: For optimal stability, α-methylcaproyl-CoA should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C | Minimizes chemical degradation and hydrolysis. |
| Form | Lyophilized powder or anhydrous organic solvent | Prevents hydrolysis of the thioester bond. |
| Atmosphere | Inert gas (e.g., argon or nitrogen) | Reduces the risk of oxidation. |
| Container | Tightly sealed, amber glass vials | Protects from moisture and light. |
Stability Considerations:
-
Aqueous Solutions: Acyl-CoA thioesters are unstable in aqueous buffers, especially at neutral or alkaline pH and at room temperature. If aqueous solutions are necessary for experiments, they should be prepared fresh and used immediately.
-
pH: Acidic pH (around 4-5) can improve the stability of acyl-CoA solutions for short periods.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of aqueous solutions should be avoided as they can lead to degradation. Aliquoting into single-use volumes is recommended.
Experimental Protocols
The following protocols are provided as a guide and may require optimization for specific experimental conditions.
Chemo-enzymatic Synthesis of α-Methylcaproyl-CoA
This protocol is adapted from established methods for the synthesis of other acyl-CoA esters and utilizes an enzymatic approach for improved specificity and yield.[1][2]
Materials:
-
α-Methylcaproic acid
-
Coenzyme A (CoA) lithium salt
-
Acyl-CoA synthetase (from Pseudomonas sp. or similar)
-
ATP (Adenosine 5'-triphosphate) disodium (B8443419) salt
-
MgCl₂ (Magnesium chloride)
-
Tricine or HEPES buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order at room temperature:
-
Tricine or HEPES buffer (100 mM, pH 7.5)
-
ATP (10 mM)
-
MgCl₂ (10 mM)
-
DTT (2 mM)
-
BSA (0.5 mg/mL)
-
Coenzyme A (1 mM)
-
α-Methylcaproic acid (2 mM, dissolved in a minimal amount of ethanol (B145695) or DMSO)
-
-
Enzyme Addition: Initiate the reaction by adding acyl-CoA synthetase to a final concentration of 0.1-0.5 U/mL.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. Monitor the reaction progress by HPLC or LC-MS.
-
Quenching: Stop the reaction by adding an equal volume of cold acetonitrile (B52724) or by acidifying the mixture with perchloric acid to a final concentration of 1 M.
-
Purification: Proceed immediately to the purification step.
Purification of α-Methylcaproyl-CoA by HPLC
This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of α-methylcaproyl-CoA.[3]
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phases:
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.3
-
Mobile Phase B: Acetonitrile
Procedure:
-
Sample Preparation: If the reaction was quenched with acid, neutralize the sample with a suitable base (e.g., KOH) and centrifuge to remove precipitated protein. If quenched with acetonitrile, centrifuge and collect the supernatant.
-
Injection: Inject the prepared sample onto the C18 column equilibrated with 95% Mobile Phase A and 5% Mobile Phase B.
-
Gradient Elution: Elute the compound using a linear gradient of Mobile Phase B from 5% to 60% over 30 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the elution profile at 260 nm (the absorbance maximum for the adenine (B156593) ring of CoA).
-
Fraction Collection: Collect the fractions corresponding to the α-methylcaproyl-CoA peak.
-
Lyophilization: Immediately freeze the collected fractions and lyophilize to obtain the purified product as a powder.
Quantification of α-Methylcaproyl-CoA
Accurate quantification is essential for subsequent experiments. This can be achieved using UV spectrophotometry or LC-MS/MS for higher sensitivity and specificity.[4][5][6][7]
UV Spectrophotometry:
-
Dissolve the purified α-methylcaproyl-CoA in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0).
-
Measure the absorbance at 260 nm.
-
Calculate the concentration using the molar extinction coefficient of Coenzyme A at 260 nm, which is 16,400 M⁻¹cm⁻¹.
LC-MS/MS: For more complex biological samples, a sensitive and specific method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended. This requires the development of a specific multiple reaction monitoring (MRM) method for α-methylcaproyl-CoA and the use of an appropriate internal standard (e.g., a stable isotope-labeled version).
In Vitro Assay for α-Methylacyl-CoA Racemase (AMACR)
This protocol outlines a method to measure the activity of α-methylacyl-CoA racemase (AMACR), a key enzyme in the metabolism of branched-chain fatty acids.[8][9]
Principle: AMACR catalyzes the epimerization of (2R)-α-methylacyl-CoAs to their (2S)-enantiomers. The activity can be measured by monitoring the conversion of one stereoisomer to a racemic mixture using chiral chromatography or by coupling the reaction to a subsequent enzyme that is specific for one of the enantiomers.
Materials:
-
Purified recombinant AMACR
-
(2R)- or (2S)-α-methylcaproyl-CoA as substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 0.1% BSA)
-
Quenching solution (e.g., acetonitrile or perchloric acid)
Procedure:
-
Reaction Setup: In a temperature-controlled microplate or tube, add the assay buffer and the α-methylcaproyl-CoA substrate. Pre-incubate at 37°C.
-
Initiation: Start the reaction by adding a known amount of AMACR.
-
Incubation: Incubate for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Termination: Stop the reaction by adding the quenching solution.
-
Analysis: Analyze the ratio of (2R)- and (2S)-α-methylcaproyl-CoA using a suitable chiral separation method (e.g., chiral HPLC or GC-MS after derivatization).
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Branched-Chain Fatty Acid Oxidation
α-Methylcaproyl-CoA is a branched-chain fatty acyl-CoA that is primarily metabolized through the peroxisomal β-oxidation pathway. A key enzyme in this process is α-methylacyl-CoA racemase (AMACR), which is necessary for the conversion of the (2R)-stereoisomer to the (2S)-stereoisomer, allowing it to enter the β-oxidation spiral.[10]
Caption: Peroxisomal β-oxidation of α-methylcaproyl-CoA.
Experimental Workflow for Synthesis and Purification
The following diagram illustrates a typical workflow for the chemo-enzymatic synthesis and subsequent purification of α-methylcaproyl-CoA.
References
- 1. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-collection.ethz.ch [research-collection.ethz.ch]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. α-Methylacyl-CoA Racemase from Mycobacterium tuberculosis—Detailed Kinetic and Structural Characterization of the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of enzyme reactions using NMR techniques: A case study with α-methylacyl-CoA racemase (AMACR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alpha-methylacyl-CoA racemase--an 'obscure' metabolic enzyme takes centre stage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of α-Methylcaproyl-CoA in Lipidomics Studies: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-methylcaproyl-CoA is a branched-chain acyl-coenzyme A (CoA) molecule that plays a role in cellular metabolism, particularly in the context of fatty acid oxidation. Its study within the field of lipidomics is crucial for understanding metabolic pathways, identifying potential biomarkers for disease, and exploring therapeutic interventions. This document provides detailed application notes and protocols for the utilization of α-methylcaproyl-CoA in lipidomics research, catering to the needs of researchers, scientists, and professionals in drug development.
While direct literature on the specific applications of α-methylcaproyl-CoA in lipidomics is emerging, its structural similarity to other α-methylacyl-CoAs allows for the adaptation of existing methodologies. This guide integrates established protocols for acyl-CoA analysis with the known metabolic context of branched-chain fatty acids to provide a comprehensive framework for its study.
Metabolic Significance of α-Methyl Branched-Chain Acyl-CoAs
Alpha-methyl branched-chain fatty acids are derived from various sources, including the degradation of cholesterol and certain dietary lipids. Their metabolism is distinct from that of straight-chain fatty acids and involves a key enzyme: α-methylacyl-CoA racemase (AMACR). AMACR is responsible for the conversion of (2R)-methylacyl-CoA esters to their (2S)-epimers, a necessary step for their subsequent degradation via β-oxidation in both peroxisomes and mitochondria.[1] Dysregulation of AMACR and the accumulation of branched-chain acyl-CoAs have been implicated in various pathological conditions, including certain cancers and neurological disorders.
The study of specific α-methylacyl-CoAs, such as α-methylcaproyl-CoA, can therefore provide valuable insights into the activity of these metabolic pathways and their association with disease.
Application Notes
Internal Standard for Mass Spectrometry-Based Lipidomics
One of the primary applications of α-methylcaproyl-CoA in lipidomics is its potential use as an internal standard for the quantification of other branched-chain acyl-CoAs. Due to its structural uniqueness (an odd-carbon chain length with a methyl branch), it is unlikely to be endogenously abundant in many biological systems, making it an ideal candidate for spiking into samples at a known concentration.
Key Advantages:
-
Correction for Matrix Effects: Helps to normalize for variations in ionization efficiency caused by the sample matrix.
-
Monitoring Analyte Recovery: Accounts for losses during sample extraction and preparation.
-
Improved Quantification Accuracy: Enables more precise and reliable measurement of endogenous branched-chain acyl-CoAs.
To be effective, an isotopically labeled version of α-methylcaproyl-CoA (e.g., ¹³C- or ²H-labeled) would be the gold standard, providing the closest possible physicochemical properties to the analyte of interest.
Substrate for Studying Enzyme Activity
α-Methylcaproyl-CoA can serve as a substrate for in vitro or in situ studies of enzymes involved in branched-chain fatty acid metabolism, most notably AMACR. By incubating the compound with purified enzymes or cell lysates, researchers can:
-
Determine kinetic parameters of the enzyme (e.g., Kₘ, Vₘₐₓ).
-
Screen for inhibitors or activators of the enzyme, which could be potential drug candidates.
-
Investigate the substrate specificity of AMACR and other related enzymes.
Biomarker Discovery
Profiling the levels of α-methylcaproyl-CoA and other branched-chain acyl-CoAs in biological samples (e.g., plasma, tissues) from different physiological or pathological states can lead to the discovery of novel biomarkers. For instance, elevated levels of specific branched-chain acyl-CoAs may be indicative of a metabolic disorder or a particular type of cancer.
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Biological Samples
This protocol provides a general method for the extraction of acyl-CoAs, including α-methylcaproyl-CoA, from cultured cells or tissues.
Materials:
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Internal standard solution (e.g., isotopically labeled α-methylcaproyl-CoA in appropriate solvent)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Acetonitrile
-
Water (LC-MS grade)
-
Formic acid
Procedure:
-
Homogenization: Homogenize the cell pellet or tissue sample in 1 mL of ice-cold 10% TCA per 100 mg of tissue.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the homogenate.
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
-
SPE Cartridge Conditioning: Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Elution: Elute the acyl-CoAs with 1 mL of methanol containing 0.1% formic acid.
-
Drying: Dry the eluate under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Quantification of α-Methylcaproyl-CoA by LC-MS/MS
This protocol outlines a general method for the analysis of α-methylcaproyl-CoA using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer.
LC Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Conditions (Representative):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for α-methylcaproyl-CoA and its internal standard. The precursor ion will be the [M+H]⁺ adduct. A common product ion for acyl-CoAs results from the neutral loss of the phosphopantetheine moiety.
-
Collision Energy and other MS parameters: Optimize for the specific analyte and instrument.
Data Analysis:
-
Quantify the amount of α-methylcaproyl-CoA in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a non-labeled standard.
Data Presentation
The following tables provide a template for presenting quantitative data from lipidomics studies involving α-methylcaproyl-CoA.
Table 1: Representative LC-MS/MS Parameters for Acyl-CoA Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| α-Methylcaproyl-CoA | [To be determined] | [To be determined] | [To be determined] |
| Labeled α-Methylcaproyl-CoA (IS) | [To be determined] | [To be determined] | [To be determined] |
| Other Acyl-CoA | ... | ... | ... |
Note: The exact m/z values will need to be determined based on the chemical formula of α-methylcaproyl-CoA and the chosen isotopic label for the internal standard.
Table 2: Quantification of α-Methylcaproyl-CoA in Biological Samples (Example Data)
| Sample Group | n | α-Methylcaproyl-CoA Concentration (pmol/mg protein) | Standard Deviation | p-value |
| Control | 10 | 1.25 | 0.34 | \multirow{2}{*}{<0.05} |
| Treatment | 10 | 3.87 | 0.98 |
Visualizations
Signaling Pathway
Caption: Metabolic pathway of α-methyl branched-chain acyl-CoAs.
Experimental Workflow
Caption: General experimental workflow for acyl-CoA analysis.
Conclusion
The study of α-methylcaproyl-CoA and other branched-chain acyl-CoAs is a promising area of lipidomics research with the potential to uncover novel insights into metabolic diseases and cancer. While specific methodologies for α-methylcaproyl-CoA are still being developed, the protocols and application notes provided in this guide offer a robust framework for its investigation. By leveraging established techniques for acyl-CoA analysis and a thorough understanding of the relevant metabolic pathways, researchers can effectively incorporate the study of α-methylcaproyl-CoA into their lipidomics workflows.
References
Application Notes and Protocols for alpha-Methylcaproyl-CoA in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Methylcaproyl-CoA is a branched-chain acyl-coenzyme A (CoA) derivative that serves as a key intermediate in the metabolism of branched-chain fatty acids.[1][2][3] Its processing is crucial for both energy production and the synthesis of essential biomolecules. The enzymes that act upon this compound, primarily alpha-methylacyl-CoA racemase (AMACR) and various acyl-CoA dehydrogenases (ACADs), are of significant interest in biomedical research, particularly in the study of metabolic disorders and as potential therapeutic targets in cancer.[2][3][4] These application notes provide detailed protocols for utilizing this compound as a substrate in enzymatic assays to characterize enzyme kinetics and screen for potential inhibitors.
Metabolic Significance
This compound is a product of the degradation of branched-chain amino acids and dietary branched-chain fatty acids.[5] Due to the presence of a methyl group at the alpha-carbon, its metabolism requires specialized enzymatic pathways. The stereochemistry of the alpha-methyl group is critical, as subsequent enzymes in the beta-oxidation pathway are stereospecific.[6]
Alpha-Methylacyl-CoA Racemase (AMACR): This enzyme catalyzes the epimerization of (2R)-alpha-methylacyl-CoAs to their (2S)-epimers. This conversion is essential because the subsequent enzymes in the beta-oxidation pathway specifically recognize the (2S)-stereoisomer.[4][7] AMACR plays a pivotal role in the metabolism of various alpha-methyl branched-chain fatty acids.[1][2][3]
Acyl-CoA Dehydrogenases (ACADs): Following racemization to the (2S)-form, this compound can be acted upon by ACADs. These flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes catalyze the initial step of beta-oxidation by introducing a double bond between the alpha and beta carbons of the acyl-CoA thioester.[8] The specificity of different ACADs varies with the chain length of the fatty acyl-CoA substrate.[8]
Branched-Chain Fatty Acid Metabolism Pathway
The catabolism of this compound is integrated into the broader pathway of branched-chain fatty acid oxidation, which primarily occurs in the mitochondria and peroxisomes.[9][10][11]
Quantitative Data
The following table summarizes the known kinetic parameters for enzymes acting on this compound and related substrates. Data for this compound is limited; therefore, values for structurally similar substrates are provided for comparison.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | Source |
| alpha-Methylacyl-CoA Racemase (AMACR) | Pristanoyl-CoA | 172 | 0.1 | - | [7] |
| alpha-Methylacyl-CoA Racemase (AMACR) | Trihydroxycoprostanoyl-CoA | 31.6 | 0.3 | - | [7] |
| Short-Chain Acyl-CoA Dehydrogenase | Caproyl-CoA | 11 | - | 0.73 | [12] |
| Short-Chain Acyl-CoA Dehydrogenase | Butyryl-CoA | 19 | - | 0.40 | [12] |
| Short-Chain Acyl-CoA Dehydrogenase | Valeryl-CoA | 7 | - | 0.48 | [12] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Acyl-CoA Dehydrogenase (ACAD) Activity
This protocol is adapted for measuring the activity of ACADs using this compound as a substrate. The assay relies on a coupled reaction where the reduction of a chromogenic substrate is linked to the oxidation of the acyl-CoA.
Materials:
-
Purified Acyl-CoA Dehydrogenase (e.g., short-chain or medium-chain ACAD)
-
This compound (substrate)
-
Flavin Adenine Dinucleotide (FAD)
-
Electron Transfer Flavoprotein (ETF)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar electron acceptor
-
Phenazine methosulfate (PMS)
-
Triton X-100
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
Spectrophotometer capable of reading at 560 nm
Procedure:
-
Prepare the Reaction Mixture: In a 1.5 mL microcentrifuge tube, prepare the following reaction mixture (final volume 1 mL):
-
850 µL of 50 mM Potassium phosphate buffer (pH 7.5)
-
50 µL of 10 mM FAD
-
20 µL of 10% (w/v) Triton X-100
-
10 µL of 10 mg/mL ETF
-
10 µL of 20 mM MTT
-
10 µL of 10 mM PMS
-
-
Equilibrate: Incubate the reaction mixture at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add 50 µL of a stock solution of this compound (e.g., 2 mM for a final concentration of 100 µM) to the reaction mixture. Mix gently by inversion.
-
Add Enzyme: Add 10-50 µL of the purified ACAD enzyme solution to the reaction mixture to start the reaction. The final volume should be 1 mL.
-
Monitor Absorbance: Immediately transfer the reaction mixture to a cuvette and monitor the increase in absorbance at 560 nm for 5-10 minutes at 37°C. The rate of MTT reduction is proportional to the ACAD activity.
-
Calculate Activity: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The molar extinction coefficient for reduced MTT at 560 nm is 17,000 M⁻¹cm⁻¹.
Protocol 2: Coupled Spectrophotometric Assay for alpha-Methylacyl-CoA Racemase (AMACR) Activity
This assay measures the activity of AMACR by coupling the formation of the (2S)-epimer of this compound to the ACAD-catalyzed reaction described in Protocol 1.
Materials:
-
All materials from Protocol 1
-
Purified alpha-Methylacyl-CoA Racemase (AMACR)
-
(2R)-alpha-Methylcaproyl-CoA (as the initial substrate for AMACR)
Procedure:
-
Prepare the Reaction Mixture: Prepare the same reaction mixture as in Protocol 1, ensuring that the ACAD enzyme is included.
-
Equilibrate: Incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the Racemase Reaction: Add 50 µL of a stock solution of (2R)-alpha-methylcaproyl-CoA to the reaction mixture.
-
Add AMACR: Add a known amount of purified AMACR enzyme to the mixture.
-
Monitor Absorbance: Immediately monitor the increase in absorbance at 560 nm. The rate of MTT reduction is now dependent on the rate of conversion of (2R)- to (2S)-alpha-methylcaproyl-CoA by AMACR, which is then oxidized by ACAD.
-
Controls:
-
No AMACR control: Perform a reaction without adding AMACR to measure the background rate of the ACAD reaction with any contaminating (2S)-epimer in the substrate.
-
No ACAD control: Perform a reaction without ACAD to ensure that AMACR itself does not cause MTT reduction.
-
-
Calculate AMACR Activity: Subtract the rate of the "No AMACR control" from the rate of the complete reaction to determine the AMACR-dependent activity.
Troubleshooting
-
Low Signal:
-
Increase the concentration of the enzyme or substrate.
-
Ensure the activity of the coupling enzyme (ACAD in Protocol 2) is not rate-limiting.
-
Verify the integrity of FAD and other cofactors.
-
-
High Background:
-
Run appropriate controls without the primary enzyme to subtract any non-enzymatic reduction of the chromogenic substrate.
-
Ensure the purity of the this compound substrate.
-
-
Non-linear Reaction Rate:
-
Substrate depletion may be occurring; use a lower enzyme concentration or a higher substrate concentration.
-
Enzyme instability; perform the assay at a lower temperature or for a shorter duration.
-
Conclusion
This compound is a valuable substrate for investigating the activity of key enzymes in branched-chain fatty acid metabolism. The protocols provided here offer a framework for characterizing the kinetics of AMACR and ACADs and for screening potential modulators of these enzymes. Such studies are essential for advancing our understanding of metabolic diseases and for the development of novel therapeutic strategies.
References
- 1. Acyl-CoA dehydrogenases. A mechanistic overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alpha-methylacyl-CoA racemase--an 'obscure' metabolic enzyme takes centre stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-methylacyl-CoA racemase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. uniprot.org [uniprot.org]
- 8. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. Oxidation of Branched-Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Fatty acid metabolism - Wikipedia [en.wikipedia.org]
- 11. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Substrate Specificity of the 3-Methylmercaptopropionyl Coenzyme A Dehydrogenase (DmdC1) from Ruegeria pomeroyi DSS-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting poor peak shape of alpha-methylcaproyl-CoA in LC-MS
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, particularly poor peak shape, encountered during the LC-MS analysis of alpha-methylcaproyl-CoA and other acyl-coenzyme A derivatives.
Troubleshooting Workflow for Poor Peak Shape
The first step in diagnosing chromatographic issues is a systematic evaluation of the entire analytical process, from sample preparation to data acquisition. The following workflow provides a logical sequence for identifying the root cause of poor peak shape.
Caption: A logical workflow for diagnosing the cause of poor peak shape.
Frequently Asked Questions (FAQs)
Section 1: General LC-MS Peak Shape Issues
Q1: What are the common types of poor peak shape and what do they indicate?
Poor peak shape typically manifests as tailing, fronting, or split peaks.
-
Peak Tailing: The latter half of the peak is wider than the front half. This is often caused by secondary interactions between the analyte and the stationary phase, or issues with the flow path.[1][2][3]
-
Peak Fronting: The first half of the peak is broader than the second. This is a classic sign of column overload or a mismatch between the sample solvent and the mobile phase.[2][4]
-
Split Peaks: The peak appears as two or more merged peaks. This can be caused by a partially blocked column inlet frit, column contamination, or injecting the sample in a solvent much stronger than the mobile phase.[3][4]
Q2: My peak shape is poor for all compounds, not just this compound. What should I check first?
If all peaks in your chromatogram are tailing or broad, the issue is likely system-wide rather than chemical.[3] Check these common causes:
-
Extra-Column Volume: Excessive tubing length or use of wide-bore tubing between the column and detector can cause peak broadening.[1] Ensure all fittings are properly seated to avoid dead volume.[3]
-
Partially Blocked Inlet Frit: Debris from samples or pump seals can clog the column inlet frit, distorting the flow path.[5] Try reverse-flushing the column to dislodge particulates (always check the manufacturer's instructions first).[4]
-
Column Failure: Over time, columns can degrade, leading to a void at the column inlet or a collapsed packed bed.[1][6] This often results in broad or split peaks for all analytes. Replacing the column is the best solution if it has reached the end of its lifespan.[5]
Q3: Can my sample injection solvent cause poor peak shape?
Yes, this is a critical and common issue. If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause the analyte to travel down the column before the gradient begins, leading to broad, fronting, or split peaks.[1][4]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[4][6] If solubility is an issue, use the weakest solvent possible that can still dissolve the sample, and inject the smallest possible volume.[6]
Section 2: this compound & Acyl-CoA Specific Issues
Q4: My this compound peak is specifically tailing. What is the likely cause?
Peak tailing for acyl-CoAs is a frequent problem, often stemming from strong secondary interactions within the analytical system. The two most common causes are:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with polar parts of the acyl-CoA molecule, causing tailing.[1][7]
-
Metal Chelation: Acyl-CoAs, including this compound, contain multiple phosphate (B84403) groups that can chelate (bind to) metal ions.[8] This interaction with active metal sites on stainless steel components of the LC system (like frits and tubing) is a major cause of peak tailing.[1]
Caption: Chelation of acyl-CoAs on metal surfaces in the LC flow path.
Q5: How can I improve the peak shape of this compound by modifying the mobile phase?
Mobile phase pH is a critical parameter for analyzing acyl-CoAs.
-
Increase Mobile Phase pH: For many acyl-CoAs, using a mobile phase with a pH > 7 significantly improves peak shape and reduces tailing.[9] One study noted the best peak shape was observed at pH 10, but a pH of 8.1 was used to prolong column life.[9] Another method successfully used a gradient with ammonium (B1175870) hydroxide (B78521) at a pH of 10.5.[10] Deprotonation of the adenine (B156593) moiety and phosphate groups at higher pH appears to reduce unwanted interactions and improve peak symmetry.[9]
-
Use Buffers: Adding a buffer salt, such as ammonium formate (B1220265) or ammonium acetate (B1210297), can help shield the analyte from interacting with residual silanols on the column surface, thereby improving peak shape.[7][11]
Table 1: Effect of Mobile Phase pH on Acyl-CoA Peak Shape
| Mobile Phase pH | Observed Peak Shape for Acyl-CoAs | Reference |
|---|---|---|
| Acidic (e.g., pH 4-6) | Broad, non-Gaussian peaks, significant tailing | [9] |
| Neutral to Basic (pH > 7) | Improved peak shape, reduced tailing | [9] |
| Basic (pH 8.1 - 10.5) | Best peak shape (narrow, symmetrical) |[9][10] |
Q6: Are acyl-CoAs stable in the autosampler? What is the best solvent for sample preparation?
Acyl-CoAs are known to be unstable. Proper handling and storage are crucial.
-
Stability: A study evaluating acyl-CoA stability over 48 hours at 4°C found that neutral to slightly acidic buffered solutions provided the best stability.[12] Dissolving the sample in pure water or methanol/water mixtures can lead to degradation.[12]
-
Sample Preparation Solvent: For short to medium chain acyl-CoAs, dissolving the extract in 50 mM ammonium acetate (pH 6.8) is recommended.[12] For improved recovery of CoA biosynthetic intermediates and short-chain acyl-CoAs, using 2.5% (w/v) 5-sulfosalicylic acid (SSA) for deproteinization is superior to methods using trichloroacetic acid (TCA) followed by solid-phase extraction (SPE), as SPE can lead to the loss of more polar analytes.[13][14]
Table 2: Stability of Acyl-CoA Standards in Different Solvents at 4°C over 48 hours
| Solvent | Average Coefficient of Variation (CV%) | Interpretation | Reference |
|---|---|---|---|
| Water | > 20% | Poor Stability | [12] |
| 50% Methanol/Water | ~15-20% | Moderate Stability | [12] |
| 50 mM Ammonium Acetate (pH 6.8) | < 10% | Good Stability | [12] |
| 50% Methanol / 50 mM AA (pH 6.8) | < 10% | Good Stability | [12] |
(Data summarized from a study on 12 acyl-CoA standards)[12]
Experimental Protocols
Protocol 1: Sample Preparation for Short-Chain Acyl-CoAs from Cell/Tissue Extracts
This protocol is based on methods designed to maximize recovery and stability.[12][13]
-
Homogenization: Homogenize frozen tissue (~40 mg) or cell pellets on ice in a solution containing 100 mM potassium phosphate buffer (pH 4.9) and an organic solvent mixture like acetonitrile:isopropanol:methanol (3:1:1).[15] Include an appropriate internal standard.
-
Deproteinization: Add 2.5% (w/v) 5-sulfosalicylic acid (SSA) to the homogenate to precipitate proteins. This method avoids the need for SPE cleanup, which can result in the loss of polar CoA species.[13]
-
Centrifugation: Vortex the sample and centrifuge at >16,000 x g at 4°C for 10 minutes.[15]
-
Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
-
Storage: Transfer the supernatant to an autosampler vial for immediate analysis. For short-term storage, keep the autosampler at 4°C.[12] For long-term storage, samples should be kept at -80°C.
Protocol 2: General Purpose LC-MS Method for Acyl-CoA Analysis
This method is a starting point based on common practices for separating acyl-CoAs while minimizing peak tailing.[9][10][15]
-
LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM Ammonium Acetate or Ammonium Hydroxide, adjusted to pH 8.0-9.0.
-
Mobile Phase B: 95:5 Acetonitrile:Water with the same buffer as Mobile Phase A.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: Ramp to 60% B
-
15-17 min: Ramp to 95% B
-
17-20 min: Hold at 95% B
-
20.1-25 min: Return to 2% B and equilibrate.
-
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Detection:
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics | MDPI [mdpi.com]
- 12. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Quantification of alpha-Methylcaproyl-CoA
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of alpha-methylcaproyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: In LC-MS/MS analysis, the "matrix" consists of all components within a sample apart from the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other metabolites.[1] Matrix effects happen when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can either decrease the signal (ion suppression) or increase it (ion enhancement), leading to inaccurate and unreliable quantification.[1][2]
Q2: What are the common causes of matrix effects in biological samples like plasma or tissue?
A2: The primary causes of matrix effects, particularly ion suppression, in biological samples are phospholipids (B1166683) from cell membranes.[3][4] These molecules often co-extract with analytes like this compound during sample preparation and can co-elute during chromatographic separation.[4] Other sources include salts, endogenous metabolites, and formulation excipients in drug development studies. These interfering substances can compete with the analyte for ionization, alter the physical properties of the ESI droplets, or neutralize the analyte ions, all of which compromise data quality.[1]
Q3: How can I determine if my this compound assay is affected by matrix effects?
A3: The most reliable method to quantify matrix effects is the post-extraction spike method.[1][5] This involves comparing the signal response of this compound spiked into an extracted blank matrix (which contains all potential interferences) to the response of the analyte in a neat solvent. A significant difference between these two signals indicates the presence of ion suppression or enhancement.[6] Poor reproducibility across different lots of the same biological matrix is also a strong indicator of variable matrix effects.[7]
Q4: What are the primary strategies to mitigate or eliminate matrix effects?
A4: There are three main strategies to combat matrix effects:
-
Optimize Sample Preparation: The most effective approach is to remove interfering components before analysis.[5][8] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective at cleaning up samples than simple protein precipitation.[5][9] For short-chain acyl-CoAs, precipitation with 2.5% sulfosalicylic acid (SSA) has been shown to be effective and can obviate the need for SPE.[10][11]
-
Improve Chromatographic Separation: Modifying the LC method to chromatographically resolve this compound from co-eluting matrix components can significantly reduce interference.[8] This can be achieved by adjusting the gradient, changing the mobile phase, or using a different column chemistry.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the "gold standard" for compensating for matrix effects.[1] A SIL-IS is an analog of this compound that contains heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). It behaves nearly identically to the analyte during sample preparation, chromatography, and ionization. Because it experiences the same degree of ion suppression or enhancement, it allows for accurate correction and reliable quantification, even when matrix effects are present.[1][12]
Q5: When is a stable isotope-labeled internal standard essential for my analysis?
A5: A SIL-IS is highly recommended for all quantitative bioanalytical methods to ensure the highest accuracy and precision.[1][12] It becomes essential when you observe significant and variable matrix effects that cannot be eliminated through sample preparation or chromatography. If you are working with complex matrices like tissue homogenates or blood products, a SIL-IS is crucial for developing a robust and reliable assay.[13]
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound.
Problem: High variability and poor reproducibility in quality control (QC) samples.
| Possible Cause | Recommended Solution |
| Inconsistent Matrix Effects | The composition of the matrix can vary between samples, leading to different degrees of ion suppression or enhancement.[7] |
| 1. Implement a more rigorous sample cleanup method. Move from protein precipitation to solid-phase extraction (SPE) to better remove phospholipids and other interferences.[4][9] | |
| 2. Use a stable isotope-labeled internal standard (SIL-IS). A SIL-IS co-elutes and experiences the same matrix effects as the analyte, providing effective correction for variability.[1] | |
| Analyte Instability | Acyl-CoA species can be sensitive to temperature and pH, leading to degradation during sample processing.[14] |
| 1. Keep samples on ice or at 4°C throughout the extraction process. | |
| 2. Ensure the pH of extraction and reconstitution solvents is appropriate. Acidic conditions are often used for stability.[10] | |
| 3. Use glass vials instead of plastic to minimize signal loss from adsorption, especially for low-concentration samples.[15] |
Problem: Low signal intensity and poor sensitivity for this compound.
| Possible Cause | Recommended Solution |
| Significant Ion Suppression | Co-eluting matrix components, especially phospholipids, are likely suppressing the ionization of your analyte.[3][5] |
| 1. Perform a post-extraction spike experiment to confirm and quantify the level of ion suppression (See Protocol 1). | |
| 2. Improve sample cleanup. Use techniques specifically designed to remove phospholipids, such as certain SPE cartridges or methods like HybridSPE.[4] | |
| 3. Modify LC conditions. Adjust the chromatographic gradient to separate the analyte from the region where phospholipids typically elute.[4] | |
| Suboptimal MS/MS Parameters | The mass spectrometer may not be tuned for optimal detection of this compound. |
| 1. Optimize MS/MS transitions. Infuse a standard solution of this compound to determine the most sensitive precursor and product ions. For acyl-CoAs, a common fragmentation is the neutral loss of the CoA moiety ([M+H]⁺ → [M-507+H]⁺).[10][16] | |
| 2. Tune source parameters such as capillary voltage, gas flows, and temperature to maximize the signal for your specific analyte and flow rate. |
Quantitative Data Summary
The choice of sample preparation method significantly impacts the recovery of acyl-CoAs and the extent of matrix effects. The following table summarizes a comparison between Trichloroacetic Acid (TCA) precipitation followed by SPE, and a simpler 2.5% Sulfosalicylic Acid (SSA) precipitation method for various short-chain acyl-CoAs.
Table 1: Comparison of Acyl-CoA Recovery with Different Extraction Methods
| Compound | % Recovery (TCA with SPE) | % Recovery (2.5% SSA) |
| Acetyl-CoA | 36% | 59% |
| Propionyl-CoA | 62% | 80% |
| Malonyl-CoA | 26% | 74% |
| Isovaleryl-CoA | 58% | 59% |
| Free Coenzyme A | 1% | 74% |
| (Data synthesized from a study on short-chain acyl-CoA analysis, demonstrating that 2.5% SSA provides superior recovery for many species and eliminates the need for a separate SPE step)[10] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol allows for the quantitative determination of ion suppression or enhancement.[1][2]
-
Prepare Sample Sets:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition (e.g., 50% methanol (B129727) in water) at a known concentration (e.g., 100 ng/mL).
-
Set B (Post-Spiked Matrix): Select at least six different sources of blank biological matrix (e.g., plasma). Process these samples using your established extraction protocol (e.g., SSA precipitation). After the final step, spike the extracted matrix with this compound to achieve the same final concentration as in Set A.
-
-
Analyze Samples: Inject all samples from Set A and Set B into the LC-MS/MS system.
-
Calculate Matrix Effect: Use the following formula for each matrix source:
-
Matrix Effect (%) = (Peak Area in Set B / Average Peak Area in Set A) * 100
-
-
Interpret Results:
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.[1]
-
Protocol 2: Sample Preparation via Sulfosalicylic Acid (SSA) Precipitation
This method is effective for deproteinizing biological samples for the analysis of short-chain acyl-CoAs and has been shown to provide good recovery without requiring SPE.[10][11]
-
Sample Collection: Collect biological samples (e.g., cell pellets, tissue homogenates).
-
Addition of Internal Standard: If using a SIL-IS for this compound, add it to the sample at this stage.
-
Precipitation: Add a sufficient volume of ice-cold 2.5% (w/v) aqueous SSA solution to the sample. For cell pellets, 200 µL is a typical starting volume.
-
Vortex and Incubate: Vortex the mixture vigorously for 30 seconds and incubate on ice for 10 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new autosampler vial for analysis.
-
LC-MS/MS Analysis: Inject the supernatant directly into the LC-MS/MS system.
Protocol 3: General LC-MS/MS Workflow for this compound
This provides a starting point for developing a specific analytical method.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 2.6 µm) is commonly used.[11]
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) or a low concentration of a volatile acid like 0.1% formic acid.[9]
-
Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[9]
-
Gradient: Start with a low percentage of Mobile Phase B and ramp up to elute the acyl-CoAs.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically more sensitive for short-chain acyl-CoAs.[10]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.
-
MRM Transitions:
-
Quantifier: Monitor the transition from the protonated parent ion [M+H]⁺ to the fragment resulting from the neutral loss of the CoA moiety's 3'-phosphate-adenosine-5'-diphosphate (B75964) portion ([M-507+H]⁺).[10][11]
-
Qualifier: A second transition, such as the fragmentation to the 428 m/z ion, can be used for qualitative confirmation.[10][11]
-
-
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Workflow for post-extraction spike experiment.
Caption: How a SIL-IS corrects for matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. What is matrix effect and how is it quantified? [sciex.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 13. researchgate.net [researchgate.net]
- 14. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of alpha-Methylcaproyl-CoA Extraction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of alpha-methylcaproyl-CoA.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal of this compound | Inefficient cell or tissue lysis. | Ensure rapid quenching of samples in liquid nitrogen and use a suitable homogenization method (e.g., glass homogenizer) to ensure complete disruption.[1] |
| Inappropriate extraction solvent. | The choice of extraction solvent is critical. 80% methanol (B129727) has been shown to yield high mass spectrometry intensities for acyl-CoAs. Avoid using formic acid or acetonitrile (B52724) in the extraction solvent as they can lead to poor or no signal.[2] | |
| Degradation of this compound. | All extraction steps should be performed quickly and on ice to minimize enzymatic degradation.[1] Consider adding an acyl-CoA-binding protein to the final aqueous buffered solution to improve recovery.[1] | |
| Poor recovery during sample cleanup. | Solid-phase extraction (SPE) can result in imperfect metabolite recovery. Ensure the SPE column and elution conditions are optimized for medium-chain acyl-CoAs.[2][3] | |
| High Variability Between Replicates | Inconsistent sample handling. | Standardize all sample handling procedures, from quenching to extraction. Ensure accurate and consistent pipetting, especially when adding internal standards. |
| Incomplete protein precipitation. | Ensure complete protein precipitation by using appropriate solvents (e.g., cold methanol or acetonitrile) and adequate incubation times at low temperatures. Centrifuge at a sufficient speed and duration to pellet all protein debris. | |
| Instability of extracted this compound. | Analyze samples as quickly as possible after extraction. If storage is necessary, store extracts at -80°C. The stability of acyl-CoA standards in different solvents at 4°C can vary, so it's crucial to assess this for your specific conditions.[4] | |
| Presence of Interfering Peaks in Chromatogram | Contamination from lipids. | Use a biphasic extraction method, such as a modified Bligh-Dyer technique, to separate the less polar lipids into a chloroform-rich phase, while the acyl-CoAs remain in the methanolic aqueous phase.[1] |
| Matrix effects in mass spectrometry. | Optimize the sample cleanup procedure using techniques like SPE to remove interfering matrix components.[3] Consider using a stable isotope-labeled internal standard that co-elutes with this compound to compensate for matrix effects. | |
| Poor Chromatographic Peak Shape | Suboptimal mobile phase composition. | For LC-MS analysis, the mobile phase composition is critical. Alkaline mobile phases have been found to be preferable for the analysis of long-chain acyl-CoAs and may also improve the chromatography of medium-chain species like this compound.[4] |
| Inappropriate column chemistry. | Reversed-phase ion-paired chromatography is commonly used for the separation of acyl-CoAs.[2] Ensure the column chemistry is suitable for retaining and separating medium-chain acyl-CoAs. |
Frequently Asked Questions (FAQs)
1. What is the best extraction solvent for this compound?
For maximizing mass spectrometry signal intensity, 80% methanol has been shown to be a highly effective extraction solvent for a broad range of acyl-CoAs, including medium-chain species.[2] Other methods have utilized buffered 2-propanol or mixtures of acetonitrile and isopropanol.[1] It is recommended to test a few different solvent systems to determine the optimal one for your specific sample type and analytical platform.
2. How can I minimize the degradation of this compound during extraction?
Due to the presence of endogenous enzymes, rapid inactivation is crucial. Samples should be immediately quenched, for instance, in liquid nitrogen.[1] All subsequent extraction steps should be performed at low temperatures (e.g., on ice or at 4°C) and as quickly as possible.[1]
3. Is an internal standard necessary for accurate quantification?
Yes, using an internal standard is highly recommended for accurate quantification. Acyl-CoAs are present in low concentrations in tissues, making them susceptible to variability during extraction and analysis.[1] A stable isotope-labeled standard of this compound would be ideal. Alternatively, a structurally similar medium-chain acyl-CoA, such as heptadecanoyl-CoA, can be used.[1]
4. What is the most common method for analyzing extracted this compound?
Liquid chromatography coupled with mass spectrometry (LC-MS) is the most common and sensitive method for the analysis of acyl-CoAs.[2][4] High-resolution mass spectrometry is particularly useful for accurate identification and quantification.[2]
5. How can I remove interfering lipids from my extract?
A common approach is to use a biphasic extraction system. For example, a modified Bligh-Dyer method partitions the nonpolar lipids into a chloroform (B151607) layer, while the more polar acyl-CoAs remain in the aqueous methanol phase.[1] Alternatively, purification steps using solid-phase extraction (SPE) can be employed.[1][3]
Experimental Protocols
Protocol 1: Extraction of this compound using 80% Methanol
This protocol is adapted from methods shown to be effective for broad acyl-CoA profiling.[2]
-
Sample Quenching and Homogenization:
-
Flash-freeze tissue samples (~1-2 mg) or cell pellets (~2 x 10^5 cells) in liquid nitrogen.
-
For tissues, powder the frozen sample using a mortar and pestle pre-chilled with liquid nitrogen.
-
Add 1 mL of ice-cold 80% methanol containing an appropriate internal standard (e.g., stable isotope-labeled this compound or heptadecanoyl-CoA).
-
Homogenize the sample thoroughly using a glass homogenizer on ice.
-
-
Protein Precipitation:
-
Incubate the homogenate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing the extracted acyl-CoAs.
-
For immediate analysis, transfer to an autosampler vial.
-
For storage, store at -80°C.
-
Protocol 2: Extraction of this compound using Buffered 2-Propanol
This protocol is based on a method designed for comprehensive acyl-CoA recovery.[1]
-
Homogenization:
-
Homogenize frozen, powdered tissue in 2 mL of 100 mM KH2PO4 containing an internal standard.
-
Add 2.0 mL of 2-propanol and re-homogenize in a glass homogenizer.
-
-
Phase Separation:
-
Perform the initial homogenization and solvent addition steps quickly and on ice (within 10-12 minutes).
-
Centrifuge to separate the phases. The acyl-CoAs will be in the aqueous phase.
-
-
Purification (Optional but Recommended):
-
The aqueous phase can be further purified using solid-phase extraction (SPE) with a weak anion exchange column to remove contaminants.[3]
-
Visualizations
References
- 1. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Alpha-Methylcrotonyl-CoA Analysis
Welcome to the technical support center for alpha-methylcrotonyl-CoA and related metabolite analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key biomarkers to measure when investigating defects in the leucine (B10760876) metabolism pathway, such as 3-methylcrotonyl-CoA carboxylase deficiency (3-MCCD)?
A1: The primary biomarkers for 3-MCCD are elevated levels of 3-hydroxyisovaleric acid and 3-methylcrotonylglycine (B26124) in urine.[1][2][3] Additionally, newborn screening often identifies elevated C5-hydroxy acylcarnitine in blood spots.[1][2] While direct measurement of alpha-methylcrotonyl-CoA or its isomers in tissues can be performed, it is technically challenging. Therefore, these downstream metabolites are the preferred targets for initial screening and diagnosis.
Q2: What are the most common analytical platforms for quantifying these biomarkers?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method for analyzing acyl-CoAs and acylcarnitines due to its high selectivity and sensitivity.[4][5] Gas chromatography-mass spectrometry (GC-MS) is frequently employed for the analysis of organic acids in urine, such as 3-hydroxyisovaleric acid and 3-methylcrotonylglycine.[6]
Q3: Why is sample preparation so critical for acyl-CoA analysis?
A3: Acyl-CoA species are known to be sensitive to temperature and pH, which can lead to degradation and inaccurate quantification.[7] Proper sample preparation, including rapid quenching of metabolic activity and efficient extraction, is crucial to maintain the integrity of the analytes. The choice of extraction solvent and deproteinization agent can significantly impact the recovery of short-chain acyl-CoAs.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of alpha-methylcrotonyl-CoA and related metabolites.
Issue 1: Poor Peak Shape and Signal Intensity in LC-MS/MS Analysis of Acyl-CoAs
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Analyte Degradation | Acyl-CoAs are unstable. Ensure samples are kept on ice or at 4°C during preparation and stored at -80°C. Use buffered solutions to maintain a stable pH.[7] |
| Suboptimal Chromatography | Use a column suitable for polar molecules. Consider ion-pairing reagents, but be aware of potential ion suppression and the need for thorough column washing.[8] A well-optimized gradient elution is crucial. |
| Matrix Effects | The sample matrix can suppress or enhance the ionization of the target analyte. Use isotopically labeled internal standards to compensate for matrix effects.[9] Consider solid-phase extraction (SPE) for sample cleanup, but be mindful of potential analyte loss. |
| Co-elution of Isomers | Isomers of methylcrotonyl-CoA can be difficult to separate. Optimize the chromatographic method, including the mobile phase composition and gradient, to improve resolution. |
Issue 2: Low Recovery of Short-Chain Acyl-CoAs During Sample Extraction
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Extraction Solvent | For cell or tissue samples, an 80% methanol (B129727) solution has been shown to yield high mass spectrometry intensities for free CoA and acyl-CoA compounds.[10] |
| Inappropriate Deproteinization Agent | Trichloroacetic acid (TCA) followed by solid-phase extraction (SPE) can lead to the loss of polar analytes. Using 5-sulfosalicylic acid (SSA) for deproteinization can improve the recovery of short-chain acyl-CoAs and their biosynthetic precursors as it does not require removal by SPE.[4] |
| Sample Overload | Injecting a large amount of sample to compensate for low abundance can lead to column overload and poor peak shape.[7] Optimize the sensitivity of your mass spectrometer and consider enrichment techniques if necessary. |
Issue 3: Interferences in GC-MS Analysis of Urinary Organic Acids
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Co-eluting Compounds | Several endogenous and exogenous compounds can co-elute with the target organic acids. Ensure proper chromatographic separation by optimizing the temperature program of the GC.[6] |
| Urea (B33335) Interference | High concentrations of urea in urine can interfere with the analysis. There are methods to reduce urea interference during sample preparation.[6] |
| Incomplete Derivatization | Organic acids require derivatization to become volatile for GC-MS analysis. Ensure the derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent concentrations. |
Experimental Protocols
Protocol 1: Extraction of Short-Chain Acyl-CoAs from Cultured Cells
This protocol is adapted from established methods for short-chain acyl-CoA analysis.[11]
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold deionized water containing 0.6% formic acid
-
15 mL polypropylene (B1209903) centrifuge tubes
-
Cell scraper
Procedure:
-
Culture cells to confluency in P-100 plates.
-
Rinse the cells once with 10 mL of ice-cold PBS.
-
Add 3 mL of ice-cold PBS to the plates and scrape the cells off. Transfer the cell suspension to a 15 mL polypropylene centrifuge tube.
-
Rinse the plates with an additional 3 mL of ice-cold PBS and add this to the centrifuge tube.
-
Centrifuge the tubes at 1,000 rpm for 5 minutes at 4°C.
-
Aspirate the supernatant and add 300 µL of ice-cold deionized water containing 0.6% formic acid to the cell pellet. Resuspend the pellet.
-
Add 270 µL of acetonitrile and vortex to ensure homogeneity.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Short-Chain Acyl-CoAs
This is a general workflow for LC-MS/MS analysis. Specific parameters will need to be optimized for your instrument.
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
Chromatography:
-
Column: A C18 reversed-phase column suitable for polar analytes.
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over a suitable time to separate the compounds of interest.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 200-500 µL/min.
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Acyl-CoAs exhibit a characteristic fragmentation pattern. The precursor ion is the protonated molecule [M+H]+. A common product ion results from the neutral loss of the adenosine (B11128) diphosphate (B83284) moiety.[10] Another characteristic fragment ion is observed at m/z 428.[4][5]
Quantitative Data Summary: Common MRM Transitions for Acyl-CoAs
| Acyl-CoA | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Acetyl-CoA | 810.1 | 303.0 | 428.0 |
| Propionyl-CoA | 824.1 | 317.0 | 428.0 |
| Butyryl-CoA | 838.2 | 331.0 | 428.0 |
| Isovaleryl-CoA | 852.2 | 345.0 | 428.0 |
| 3-Methylcrotonyl-CoA | 850.2 | 343.0 | 428.0 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Visualizations
Caption: A typical experimental workflow for the analysis of acyl-CoAs.
Caption: A logical flowchart for troubleshooting common analytical issues.
Caption: Simplified leucine catabolism pathway and biomarkers for 3-MCC deficiency.
References
- 1. Orphanet: 3-methylcrotonyl-CoA carboxylase deficiency [orpha.net]
- 2. Biochemical and molecular characterization of 3-Methylcrotonylglycinuria in an Italian asymptomatic girl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. duke-nus.edu.sg [duke-nus.edu.sg]
Technical Support Center: Alpha-Methylcaproyl-CoA Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the degradation of alpha-methylcaproyl-CoA during sample preparation. Given that this compound is a medium-chain acyl-CoA, the guidance provided is based on established principles for the analysis of short-to-medium chain acyl-CoAs.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: I am observing a very low or undetectable signal for this compound in my LC-MS analysis. What are the likely causes?
A1: A low or absent signal for this compound is a common issue that typically stems from its instability and challenges during sample preparation. The primary causes can be categorized as follows:
-
Analyte Degradation: this compound, like other acyl-CoAs, is highly susceptible to both enzymatic and chemical degradation (hydrolysis)[1][2]. This can occur during sample collection, storage, or extraction if conditions are not optimized.
-
Inefficient Extraction: The choice of extraction solvent and method is critical. Using inappropriate solvents can result in poor recovery from the biological matrix[1][3]. For instance, the presence of formic acid in the extraction solvent has been shown to result in very poor signals for most acyl-CoA compounds[3].
-
Suboptimal Sample Handling: Repeated freeze-thaw cycles can significantly damage the integrity of the analyte[1]. Failure to keep the sample consistently on ice or at ultra-low temperatures can accelerate degradation[1].
-
Matrix Effects: Components of the biological sample can interfere with the ionization of this compound in the mass spectrometer, suppressing its signal.
Caption: Key contributors to poor analytical signal for this compound.
Q2: My recovery of this compound is consistently low. How can I improve the yield?
A2: Low recovery is often due to a combination of degradation and inefficient extraction. To improve your yield, consider the following troubleshooting steps:
-
Optimize Sample Handling: If not processing immediately, flash-freeze tissue samples in liquid nitrogen and store them at -80°C to minimize enzymatic activity[1]. Always work quickly and keep samples on ice throughout the extraction process[1].
-
Refine Extraction Method:
-
Solvent Choice: An extraction solvent of 80% methanol (B129727) has been shown to produce the highest mass spectrometry intensities for short-chain acyl-CoAs[3]. Alternatively, homogenization in an acidic buffer (e.g., 100 mM Potassium Phosphate (B84403), pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326) is effective[1][4].
-
Homogenization: Ensure thorough homogenization of the tissue to completely disrupt cells. A glass homogenizer is often recommended for this purpose[1].
-
-
Incorporate a Purification Step: Use solid-phase extraction (SPE) to purify the analyte and increase recovery rates[1]. Weak anion exchange SPE columns are commonly used for this purpose.
-
Use an Internal Standard: Add a stable isotope-labeled internal standard (e.g., Heptadecanoyl-CoA) early in the sample preparation process. This allows you to monitor and correct for analyte loss during extraction and analysis[1].
Q3: What specific steps can I take to prevent the degradation of this compound throughout my workflow?
A3: Preventing degradation requires careful control of temperature, pH, and processing time.
-
Temperature Control: This is the most critical factor. Keep samples flash-frozen at -80°C for storage[1]. During the entire extraction procedure, all solutions and samples should be kept on ice to reduce enzymatic and chemical hydrolysis[1].
-
pH Management: Acyl-CoAs are more stable under neutral to slightly acidic conditions.
-
Using an ammonium (B1175870) acetate (B1210297) buffered solvent at a neutral pH (e.g., 6.8) has been shown to stabilize acyl-CoA compounds in solution[3].
-
Homogenizing tissues in an acidic buffer (pH 4.9) can also effectively preserve analyte integrity[1][4].
-
-
Long-Term Storage of Extracts: For maximum stability, extracts should be dried in a vacuum concentrator (e.g., SpeedVac) and stored as a dry pellet at -80°C[3]. Reconstitute the sample in an appropriate buffer immediately before analysis.
Caption: Strategies to prevent the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for storing tissue samples prior to this compound extraction?
A1: The optimal method is to process the tissue immediately after collection. If storage is unavoidable, samples must be flash-frozen in liquid nitrogen and stored at -80°C to halt enzymatic processes that degrade acyl-CoAs[1]. Avoid repeated freeze-thaw cycles, as they compromise sample integrity[1].
Q2: Which solvents should I use or avoid for the extraction?
A2: The choice of solvent significantly impacts both the stability and recovery of your analyte.
-
Recommended: A solution of 80% methanol is effective for achieving high MS intensity for short-chain acyl-CoAs[3]. Alternatively, a two-step method using an acidic potassium phosphate buffer followed by acetonitrile and/or isopropanol is well-established[1][4].
-
To Avoid: Avoid adding strong acids like formic acid directly to the primary extraction solvent, as this can lead to poor or no signal for many acyl-CoAs[3].
Q3: How stable are my final extracts when left in an LC autosampler?
A3: The stability in an autosampler (typically kept at 4°C) depends on the reconstitution solvent. Studies have shown that when dissolved in a 50 mM ammonium acetate buffer at pH 6.8, most acyl-CoAs are stable for injections over a 24 to 48-hour period[3]. Storing dry pellets at -80°C until just before the run is the safest practice[3].
Quantitative Data & Protocols
Data Summary Tables
Table 1: Stability of Acyl-CoA Standards in Various Solvents at 4°C Over 48 Hours
This table is adapted from data on various acyl-CoAs, which is indicative of the stability expected for this compound. A lower Coefficient of Variation (CV) indicates higher stability.
| Solvent Composition | Propionyl-CoA (C3) CV (%) | Hexanoyl-CoA (C6) CV (%) |
| 50 mM Ammonium Acetate, pH 6.8 | 6.4 | 6.8 |
| 50% Methanol / 50% Water | 10.2 | 11.5 |
| 50% Methanol / 50% Ammonium Acetate (pH 4.0) | 18.5 | 20.1 |
| 50% Methanol / 50% Ammonium Acetate (pH 6.8) | 7.1 | 8.2 |
Data adapted from Zhang et al. (2017). The stability of this compound is expected to be similar to that of Hexanoyl-CoA.[3]
Table 2: Relative MS Intensity of Short-Chain Acyl-CoAs Using Different Extraction Solvents
| Extraction Solvent | Propionyl-CoA (C3) Relative Intensity | Valeryl-CoA (C5) Relative Intensity |
| 80% Methanol | 100% | 100% |
| Acetonitrile / Isopropanol / Water (3:3:2) | ~75% | ~80% |
| 10% Trichloroacetic Acid (TCA) | ~60% | ~65% |
| 2.5% Sulfosalicylic Acid (SSA) | ~90% | ~95% |
| 1 M Formic Acid | < 5% | < 5% |
Data conceptualized from figures in Zhang et al. (2017) and Minkler et al. (2016). Values are illustrative percentages based on published charts showing 80% Methanol as the most effective solvent for MS signal.[3][5]
Experimental Protocol
Protocol 1: General Extraction of Short-to-Medium Chain Acyl-CoAs from Tissue
This protocol is a synthesized method based on common and effective techniques for acyl-CoA extraction[1][4].
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Glass homogenizer (pre-chilled on ice)
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Internal standard solution (e.g., C17-CoA)
-
High-purity acetonitrile (ACN) and isopropanol
-
Solid-Phase Extraction (SPE) columns (weak anion exchange)
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly until no visible tissue fragments remain.
-
-
Solvent Extraction:
-
To the homogenate, add a 20-fold excess of organic solvent (e.g., a mixture of acetonitrile and isopropanol).
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet proteins and debris.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
-
Purification (SPE):
-
Condition the weak anion exchange SPE column according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned SPE column.
-
Wash the column to remove interfering substances (follow manufacturer's protocol).
-
Elute the acyl-CoAs using an appropriate elution solvent (e.g., methanol containing a mild acid or base).
-
-
Sample Concentration:
-
Reconstitution for Analysis:
-
Immediately before LC-MS analysis, reconstitute the dry pellet in a suitable volume (e.g., 30-50 µL) of 50 mM ammonium acetate, pH 6.8[3].
-
Centrifuge briefly to pellet any insoluble material and transfer the supernatant to an LC vial.
-
Caption: Recommended experimental workflow for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
interference from isobaric compounds in alpha-methylcaproyl-CoA measurement
Welcome to the technical support center for the analysis of short-chain acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the quantification of alpha-methylcaproyl-CoA, with a specific focus on managing isobaric interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary isobaric interferent?
A1: this compound is a seven-carbon (C7) branched-chain acyl-CoA. It is an intermediate in the metabolic pathway of the amino acid isoleucine. Its primary isobaric interferent is heptanoyl-CoA, the linear seven-carbon acyl-CoA derived from fatty acid metabolism. Because they are isomers, they have the exact same elemental composition and molecular weight, making them indistinguishable by mass spectrometry alone.[1][2]
Q2: Why can't high-resolution mass spectrometry (HRMS) alone separate this compound from heptanoyl-CoA?
A2: High-resolution mass spectrometry can distinguish between compounds that have different elemental compositions but the same nominal mass. However, this compound and heptanoyl-CoA are true isomers, meaning they share the identical elemental formula (C₂₈H₄₈N₇O₁₇P₃S). Consequently, their exact masses are identical, and even the most powerful mass spectrometers cannot differentiate them without prior separation.[1]
Q3: What is the most critical step for accurately quantifying this compound in the presence of isobaric compounds?
A3: The most critical step is achieving robust chromatographic separation of the isobars before they enter the mass spectrometer.[3][4][5] Without baseline resolution of the this compound and heptanoyl-CoA peaks, accurate quantification is impossible, as the overlapping signals will be integrated together, leading to erroneously high results.
Q4: Are the MS/MS fragmentation patterns of these two isobars different enough for selective detection?
A4: Generally, no. The fragmentation of most acyl-CoA molecules is dominated by the coenzyme A moiety itself.[1][6] Common fragments, such as the neutral loss of 507 Da or the production of an ion at m/z 428, are characteristic of the CoA structure and are not specific to the acyl chain.[1][7][8] Therefore, relying on MS/MS fragmentation for selective detection is typically not a viable strategy for these isomers.
Quantitative Data Summary
The following tables provide key mass spectrometry data for this compound and its primary isobaric interferent, heptanoyl-CoA.
Table 1: Molecular Properties of Target Analytes
| Compound Name | Common Abbreviation | Molecular Formula | Monoisotopic Mass (Da) |
| This compound | α-C7-CoA | C₂₈H₄₈N₇O₁₇P₃S | 883.2040 |
| Heptanoyl-CoA | n-C7-CoA | C₂₈H₄₈N₇O₁₇P₃S | 883.2040 |
Table 2: Common MS/MS Transitions for Acyl-CoA Analysis (Positive Ion Mode)
| Precursor Ion [M+H]⁺ | Product Ion | Product Ion Description | Typical Use |
| 884.2118 | 377.2161 | [M+H-507]⁺ (Acyl chain + pantetheine (B1680023) phosphate) | Quantifier |
| 884.2118 | 428.0365 | Adenosine diphosphate (B83284) fragment | Qualifier |
| 884.2118 | 261.0876 | Adenosine monophosphate fragment | Qualifier |
Note: These transitions are identical for both isobars and require chromatographic separation for accurate assignment.
Experimental Protocols
Protocol: LC-MS/MS Analysis of Short-Chain Acyl-CoAs
This protocol outlines a standard method for the extraction and quantification of this compound from cell or tissue samples.
1. Sample Preparation and Extraction:
-
Start with approximately 10-20 mg of tissue or 1-5 million cells.
-
Immediately quench metabolism by adding 1 mL of ice-cold extraction solution (Acetonitrile:Methanol:Water, 40:40:20 v/v/v).
-
Add an internal standard (e.g., ¹³C-labeled heptanoyl-CoA) to each sample for accurate quantification.
-
Homogenize the sample using a bead beater or sonicator on ice.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
Transfer the supernatant to a new tube and dry it completely under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of a weak solvent, such as 95:5 Water:Acetonitrile with 0.1% formic acid. This ensures the sample solvent is weaker than the initial mobile phase to prevent peak distortion.[9]
2. Liquid Chromatography (LC):
-
Column: A high-quality reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5.
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
Time (min) % Mobile Phase B 0.0 2% 2.0 2% 12.0 40% 12.1 95% 14.0 95% 14.1 2% | 18.0 | 2% |
Note: This is a starting gradient. A shallower gradient (e.g., a slower increase in %B) may be required to achieve baseline separation of the isobars.[4]
3. Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Use the transitions outlined in Table 2. Optimize collision energies for your specific instrument.
-
Data Analysis: Integrate the peak area for the quantifier transition of your analyte and the internal standard. Calculate the concentration based on the ratio of the analyte to the internal standard and a standard curve.
Visualized Workflows and Logic
References
- 1. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
- 6. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. halocolumns.com [halocolumns.com]
Technical Support Center: Optimizing Fragmentation for α-Methylcaproyl-CoA MRM
Welcome to the technical support center for the optimization of Multiple Reaction Monitoring (MRM) parameters for α-methylcaproyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for α-methylcaproyl-CoA in positive ion mode ESI-MS/MS?
A1: For α-methylcaproyl-CoA (alpha-methylcaproyl-Coenzyme A), the expected precursor ion ([M+H]⁺) is calculated based on its molecular formula. The fragmentation pattern of acyl-CoAs is well-characterized. The most common and abundant fragmentation results from the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.1 Da).[1][2][3] A secondary, typically less intense, fragment corresponding to the adenosine-5'-diphosphate portion (m/z 428.1) is also commonly observed.[1][2]
For quantitative analysis, the transition corresponding to the neutral loss of 507.1 Da is recommended due to its higher intensity.[3] The secondary transition can be used for confirmation.
Q2: Which ionization mode is recommended for analyzing α-methylcaproyl-CoA?
A2: Positive electrospray ionization (ESI) mode is generally recommended for the analysis of acyl-CoAs, including α-methylcaproyl-CoA.[1] This is because the tertiary amine on the pantothenic acid moiety is readily protonated, leading to efficient ionization and typically providing better sensitivity compared to negative ion mode.[1]
Q3: My signal intensity for α-methylcaproyl-CoA is low. What are the common causes and how can I troubleshoot this?
A3: Low signal intensity can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Confirm Precursor and Product Ions: Ensure you are using the correct m/z values for your precursor and product ions as detailed in the table below.
-
Optimize Collision Energy (CE): The collision energy is a critical parameter for achieving optimal fragmentation and maximizing signal intensity. This parameter is compound-dependent and must be determined empirically. Refer to the detailed experimental protocol below for CE optimization.
-
Optimize Declustering Potential (DP) and Cell Exit Potential (CXP): These parameters also significantly influence ion transmission and fragmentation. A systematic optimization, similar to CE, should be performed.
-
Check Sample Preparation: Acyl-CoAs can be unstable. Ensure proper extraction procedures are followed and that samples are fresh or have been stored correctly at low temperatures.[4]
-
Evaluate Chromatographic Conditions: Poor peak shape or co-elution with interfering substances can suppress ionization and lead to low signal. Ensure your LC method provides good separation and peak shape for α-methylcaproyl-CoA. The use of a C18 reversed-phase column with a mobile phase containing a volatile buffer like ammonium (B1175870) acetate (B1210297) is a common starting point.[4]
Q4: How do I determine the optimal Collision Energy (CE) for my specific instrument?
A4: The optimal collision energy is instrument-dependent and should be determined experimentally. A common method is to perform a compound optimization experiment where a standard solution of α-methylcaproyl-CoA is infused directly into the mass spectrometer. The signal intensity of the product ion is then monitored as the collision energy is ramped over a range of values. The CE that produces the highest intensity is considered the optimum. For a detailed procedure, please refer to the Experimental Protocols section.
Experimental Protocols
Protocol 1: Optimization of MRM Parameters for α-Methylcaproyl-CoA
This protocol outlines the steps to empirically determine the optimal collision energy (CE), declustering potential (DP), and cell exit potential (CXP) for the MRM analysis of α-methylcaproyl-CoA.
Materials:
-
α-Methylcaproyl-CoA standard
-
Solvent for standard dilution (e.g., 50:50 acetonitrile:water with 0.1% formic acid)
-
Syringe pump for direct infusion
-
Triple quadrupole mass spectrometer
Procedure:
-
Prepare the Standard Solution: Prepare a 1 µM solution of α-methylcaproyl-CoA in the dilution solvent.
-
Infuse the Standard: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Set Initial MS Parameters:
-
Set the mass spectrometer to positive ion ESI mode.
-
In the MRM method, set the precursor ion (Q1) to the m/z of protonated α-methylcaproyl-CoA and the product ion (Q3) to the m/z of the fragment resulting from the neutral loss of 507.1 Da.
-
-
Optimize Declustering Potential (DP):
-
Set the CE and CXP to initial estimated values.
-
Create an experiment that ramps the DP over a relevant range (e.g., 20-150 V) and monitor the intensity of the precursor ion.
-
The DP value that yields the maximum precursor ion intensity is the optimum.
-
-
Optimize Collision Energy (CE):
-
Set the DP to its optimized value.
-
Create an experiment that ramps the CE over a range of voltages (e.g., 10-60 V) while monitoring the product ion intensity.
-
The CE value that produces the maximum product ion intensity is the optimum.
-
-
Optimize Cell Exit Potential (CXP):
-
Set the DP and CE to their optimized values.
-
Create an experiment that ramps the CXP over a suitable range (e.g., 5-25 V) and monitor the product ion intensity.
-
The CXP value that gives the highest product ion intensity is the optimum.
-
-
Finalize the MRM Method: Update your MRM acquisition method with the empirically determined optimal DP, CE, and CXP values.
Data Presentation
Table 1: Predicted MRM Transitions for α-Methylcaproyl-CoA
| Analyte | Precursor Ion ([M+H]⁺) m/z | Product Ion (Quantifier) m/z | Product Ion (Qualifier) m/z |
| α-Methylcaproyl-CoA | 880.3 | 373.2 | 428.1 |
Note: The exact m/z values may vary slightly depending on the instrument calibration.
Table 2: Example Template for Collision Energy Optimization Data
| Collision Energy (V) | Product Ion Intensity (counts) |
| 10 | |
| 15 | |
| 20 | |
| 25 | |
| 30 | |
| 35 | |
| 40 | |
| 45 | |
| 50 |
Visualizations
Caption: Workflow for the systematic optimization of MRM parameters.
Caption: Fragmentation of α-methylcaproyl-CoA in positive ESI-MS/MS.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. [scholars.duke.edu]
- 3. researchgate.net [researchgate.net]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
alpha-methylcaproyl-CoA stability in different solvents
Welcome to the technical support center for α-methylcaproyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, stability, and analysis of α-methylcaproyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is α-methylcaproyl-CoA and what is its significance?
A1: α-Methylcaproyl-CoA is the coenzyme A (CoA) thioester of α-methylcaproic acid, a branched-chain fatty acid. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle.[1] They are involved in energy production and serve as precursors for the synthesis of complex lipids.[1] Branched-chain fatty acids and their CoA esters, like α-methylcaproyl-CoA, have distinct metabolic roles and are relevant in studying various physiological and pathological states.
Q2: What are the primary challenges when working with α-methylcaproyl-CoA?
A2: A significant challenge in working with α-methylcaproyl-CoA, and acyl-CoAs in general, is their inherent instability in aqueous solutions.[1] The thioester bond is susceptible to hydrolysis, which can be influenced by factors such as pH, temperature, and the presence of certain enzymes or reactive molecules. This instability can lead to sample degradation and inaccurate experimental results.
Q3: How should I store my α-methylcaproyl-CoA samples?
A3: For long-term storage, it is recommended to store α-methylcaproyl-CoA as a lyophilized powder or in a non-aqueous organic solvent at -20°C or below, protected from light. For short-term storage of solutions, use a buffer at a slightly acidic pH (around 6.0-6.8) and keep the samples on ice or at 4°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q4: What solvents are recommended for dissolving α-methylcaproyl-CoA?
A4: The choice of solvent can significantly impact the stability of α-methylcaproyl-CoA. For immediate use in enzymatic assays, dissolving in a buffered aqueous solution at a slightly acidic to neutral pH is common. For analytical purposes like LC-MS, solvents such as a mixture of methanol (B129727) and an aqueous buffer (e.g., 50% methanol/50% ammonium (B1175870) acetate (B1210297) buffer at pH 6.8) are often used. It is crucial to minimize the time the compound spends in aqueous solutions before analysis.
Q5: How can I quantify the concentration of my α-methylcaproyl-CoA solution?
A5: The most accurate and sensitive method for quantifying α-methylcaproyl-CoA is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2] This technique allows for the specific detection and quantification of the molecule even in complex biological samples. UV-based methods, by measuring the absorbance at 260 nm (characteristic of the adenine (B156593) part of CoA), can also be used but are less specific.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving α-methylcaproyl-CoA.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent results in enzymatic assays | Degradation of α-methylcaproyl-CoA stock solution. | 1. Prepare fresh stock solutions of α-methylcaproyl-CoA for each experiment. 2. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. 3. Verify the concentration of the stock solution using LC-MS/MS before use. |
| Low or no signal in LC-MS/MS analysis | 1. Hydrolysis of α-methylcaproyl-CoA during sample preparation or storage. 2. Inefficient extraction from the sample matrix. | 1. Keep samples on ice throughout the preparation process. 2. Use a slightly acidic extraction buffer (e.g., with 10% trichloroacetic acid followed by solid-phase extraction).[3] 3. Analyze samples as quickly as possible after preparation. |
| Appearance of unexpected peaks in chromatogram | Spontaneous hydrolysis or oxidation of α-methylcaproyl-CoA. | 1. Ensure the use of high-purity solvents and reagents. 2. Degas aqueous mobile phases to prevent oxidation. 3. Include an antioxidant, such as DTT, in the sample preparation if oxidation is suspected, but be aware of its potential interference. |
| Difficulty dissolving lyophilized α-methylcaproyl-CoA | The compound may have formed aggregates. | 1. Briefly sonicate the solution in an ice bath. 2. Gently vortex the solution. 3. Use a small amount of an organic co-solvent like methanol or acetonitrile (B52724) if compatible with your downstream application. |
Experimental Protocols
Protocol: Assessing the Stability of α-Methylcaproyl-CoA in Different Solvents
This protocol outlines a general procedure to determine the stability of α-methylcaproyl-CoA under various solvent and temperature conditions using LC-MS/MS.
Materials:
-
α-Methylcaproyl-CoA
-
Solvents to be tested (e.g., Water, 50 mM Ammonium Acetate pH 6.8, 50% Methanol/Water, 50% Acetonitrile/Water)
-
Internal Standard (e.g., a stable isotope-labeled acyl-CoA)
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of α-methylcaproyl-CoA in an appropriate solvent (e.g., 50 mM Ammonium Acetate, pH 6.8) at a known concentration (e.g., 1 mM).
-
Preparation of Test Samples:
-
For each solvent to be tested, prepare a series of dilutions of the α-methylcaproyl-CoA stock solution to a final concentration of 10 µM.
-
For each solvent, prepare multiple aliquots for analysis at different time points.
-
-
Incubation:
-
Store the prepared test samples at the desired temperatures (e.g., 4°C and room temperature).
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take an aliquot from each condition.
-
Add the internal standard to each aliquot.
-
Immediately analyze the samples by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the peak area of α-methylcaproyl-CoA relative to the internal standard at each time point.
-
Plot the percentage of remaining α-methylcaproyl-CoA against time for each solvent and temperature condition.
-
Table 1: Example Data Summary for α-Methylcaproyl-CoA Stability Study
| Solvent | Temperature (°C) | % Remaining after 8h | % Remaining after 24h | % Remaining after 48h |
| Water | 4 | |||
| Water | 25 | |||
| 50 mM NH₄OAc, pH 6.8 | 4 | |||
| 50 mM NH₄OAc, pH 6.8 | 25 | |||
| 50% Methanol/Water | 4 | |||
| 50% Methanol/Water | 25 | |||
| 50% Acetonitrile/Water | 4 | |||
| 50% Acetonitrile/Water | 25 |
(Note: This table is a template for presenting results. Actual data will need to be generated by performing the experiment.)
Visualizations
References
- 1. omni.laurentian.ca [omni.laurentian.ca]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of α-Methylcaproyl-CoA by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of LC-MS/MS Methods for Acyl-CoA Quantification
The following tables summarize the key performance parameters from validated LC-MS/MS methods for short-chain and long-chain acyl-CoAs, which can be considered representative for the analysis of α-methylcaproyl-CoA.
Table 1: LC-MS/MS Method Performance for Short-Chain Acyl-CoAs
| Parameter | Isobutyryl-CoA | Isovaleryl-CoA | Propionyl-CoA | Acetyl-CoA | Malonyl-CoA |
| Linearity (r²) | >0.99 | >0.99 | >0.99 | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 1.09 ng/mL | 1.09 ng/mL | 1.09 ng/mL | 1.09 ng/mL | 1.09 ng/mL |
| Accuracy (%) | 92-115 | 91-112 | 93-114 | 90-111 | 92-113 |
| Precision (CV%) | <12 (Intra-day) | <11 (Intra-day) | <13 (Intra-day) | <10 (Intra-day) | <11 (Intra-day) |
| <10 (Inter-day) | <9 (Inter-day) | <11 (Inter-day) | <8 (Inter-day) | <9 (Inter-day) | |
| Recovery (%) | 90-111 | 90-111 | 90-111 | 90-111 | 90-111 |
Data adapted from validated methods for various short-chain acyl-CoAs and may be representative for α-methylcaproyl-CoA analysis.[3][4][5]
Table 2: LC-MS/MS Method Performance for Long-Chain Acyl-CoAs
| Parameter | Palmitoyl-CoA (C16:0) | Oleoyl-CoA (C18:1) |
| Linearity (r²) | >0.99 | >0.99 |
| Accuracy (%) | 94.8 - 110.8 | 94.8 - 110.8 |
| Precision (CV%) | 1.2 - 4.4 (Intra-run) | 1.2 - 4.4 (Intra-run) |
| 2.6 - 12.2 (Inter-run) | 2.6 - 12.2 (Inter-run) | |
| Limit of Detection (LOD) | 1-5 fmol | 1-5 fmol |
Data adapted from a validated method for long-chain acyl-CoAs and illustrates the performance of LC-MS/MS for this class of molecules.[4][6]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of a quantitative LC-MS/MS assay for α-methylcaproyl-CoA. Below are representative protocols for sample preparation and the LC-MS/MS analysis itself, based on established methods for similar analytes.
Sample Preparation: Protein Precipitation and Extraction
This protocol is a common and effective method for extracting short-chain acyl-CoAs from biological matrices.
-
Homogenization: Homogenize tissue samples in a suitable buffer on ice.
-
Deproteinization: Add a cold protein precipitation agent, such as 2.5% (w/v) 5-sulfosalicylic acid (SSA), to the homogenate.[1] Alternative deproteinizing agents include trichloroacetic acid (TCA) or perchloric acid.
-
Vortexing and Centrifugation: Vortex the mixture thoroughly and centrifuge at a high speed (e.g., 16,000 x g) at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Internal Standard: Add an appropriate internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA (e.g., heptadecanoyl-CoA), to the supernatant.
-
Dilution: Dilute the supernatant with an appropriate solvent, such as methanol (B129727) or a buffer compatible with the LC mobile phase, prior to injection.
LC-MS/MS Analysis
The following parameters provide a starting point for developing a robust LC-MS/MS method for α-methylcaproyl-CoA.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.
-
Mobile Phase A: An aqueous solution containing an ion-pairing agent like triethylamine (B128534) (TEA) or an acid modifier like formic acid or ammonium (B1175870) acetate.
-
Mobile Phase B: An organic solvent such as acetonitrile (B52724) or methanol.
-
Gradient: A gradient elution starting with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic analytes.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.[7]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for the analysis of acyl-CoAs.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. For acyl-CoAs, a common fragmentation is the neutral loss of the phosphopantetheine moiety (507 Da).[6][8]
-
MRM Transitions: The specific MRM transitions for α-methylcaproyl-CoA would need to be determined by infusing a standard solution into the mass spectrometer.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the quantification of α-methylcaproyl-CoA using LC-MS/MS.
Caption: Experimental workflow for α-methylcaproyl-CoA quantification.
Caption: Metabolic pathways involving branched-chain acyl-CoAs.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Alpha-Methylcaproyl-CoA and Other Branched-Chain Acyl-CoAs for Researchers
For researchers, scientists, and drug development professionals, a nuanced understanding of branched-chain acyl-CoA metabolism is critical for advancements in metabolic disease and oncology research. This guide provides an objective comparison of alpha-methylcaproyl-CoA and other key branched-chain acyl-CoAs, supported by experimental data, detailed methodologies, and clear visual representations of the involved pathways and workflows.
Introduction to Branched-Chain Acyl-CoAs
Branched-chain acyl-Coenzyme A (acyl-CoA) esters are pivotal intermediates in the catabolism of branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine.[1] These metabolic pathways are crucial for energy production, particularly during periods of fasting or prolonged exercise.[1] Dysregulation of these pathways is implicated in several inherited metabolic disorders, including Maple Syrup Urine Disease (MSUD), Propionic Acidemia, Isovaleric Acidemia, and Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Deficiency.[2][3]
This guide focuses on comparing alpha-methylated acyl-CoAs, such as this compound, with the more commonly studied branched-chain acyl-CoAs derived from BCAA catabolism: isovaleryl-CoA (from leucine), 2-methylbutyryl-CoA (from isoleucine), and propionyl-CoA (from valine and isoleucine).
Metabolic Pathways of Branched-Chain Acyl-CoAs
The catabolism of BCAAs is initiated by a transamination step, followed by oxidative decarboxylation, yielding the respective acyl-CoA derivatives.[4] Isovaleryl-CoA and 2-methylbutyryl-CoA are subsequently dehydrogenated by specific acyl-CoA dehydrogenases. Alpha-methylated acyl-CoAs, which can arise from the metabolism of certain dietary branched-chain fatty acids and drugs, require the action of alpha-methylacyl-CoA racemase (AMACR) for their metabolism.[5][6] This enzyme catalyzes the chiral inversion of the alpha-methyl group, a necessary step for their entry into the beta-oxidation pathway.[5]
Comparative Analysis of Enzyme Kinetics
The metabolic fate of branched-chain acyl-CoAs is determined by the kinetic parameters of the enzymes involved. The following tables summarize the available data for key enzymes acting on these substrates.
Table 1: Kinetic Parameters of Acyl-CoA Dehydrogenases
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Source |
| Isovaleryl-CoA Dehydrogenase (IVD) | Isovaleryl-CoA | 2.5 - 22 | 51 - 112,500 | [7][8] |
| Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) | 2-Methylbutyryl-CoA | N/A | N/A | |
| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | 290 | N/A | [9] |
Table 2: Kinetic Parameters of Alpha-Methylacyl-CoA Racemase (AMACR)
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Source |
| Human AMACR 1A | (2R/S)-2-Methyldecanoyl-CoA | ~20 | ~0.2 | |
| Human AMACR 1A | (2R/S)-Pristanoyl-CoA | ~15 | ~0.15 | |
| M. tuberculosis MCR | 3-(2,4-dinitrophenoxy)-2-methylpropanoyl-CoA | 29.5 | 0.046 | [8] |
Experimental Protocols
Accurate comparison of branched-chain acyl-CoA metabolism relies on robust experimental methodologies. Below are detailed protocols for key experiments.
Protocol 1: Extraction of Acyl-CoAs from Cultured Cells
This protocol is adapted from established methods for the extraction of short- and medium-chain acyl-CoAs for LC-MS/MS analysis.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Pre-chilled 80% Methanol (B129727)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting: For adherent cells, wash the monolayer twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.
-
Lysis and Extraction: Add 1 mL of pre-chilled 80% methanol to the cell pellet or plate. For adherent cells, use a cell scraper to lyse the cells in the methanol.
-
Homogenization: Transfer the cell lysate to a microcentrifuge tube and vortex vigorously for 1 minute.
-
Protein Precipitation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
Drying: Evaporate the solvent using a vacuum concentrator or a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50 µL of 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7).
Protocol 2: Quantification of Acyl-CoAs by LC-MS/MS
This protocol provides a general framework for the analysis of acyl-CoA extracts by liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 2% B to 98% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for each acyl-CoA of interest need to be determined empirically or from the literature. A common fragmentation is the neutral loss of the phosphopantetheine group.
Protocol 3: NMR-Based Assay for AMACR Activity
This protocol, adapted from Woodman and Lloyd (2023), allows for the monitoring of AMACR-catalyzed epimerization by observing the incorporation of deuterium (B1214612) at the alpha-position.[10]
Materials:
-
Purified recombinant AMACR
-
(R)- or (S)-2-methylacyl-CoA substrate
-
Deuterium oxide (D₂O)
-
NMR buffer (e.g., 50 mM phosphate (B84403) buffer in D₂O, pD 7.4)
-
NMR spectrometer
Procedure:
-
Reaction Setup: In an NMR tube, combine the 2-methylacyl-CoA substrate (e.g., 100 µM final concentration) and purified AMACR in the NMR buffer.
-
Incubation: Incubate the reaction mixture at 37°C and monitor the reaction over time by acquiring ¹H NMR spectra.
-
Data Analysis: The conversion of the alpha-methyl doublet of the substrate to a singlet upon deuterium incorporation indicates enzyme activity. The rate of this conversion can be used to determine the enzyme's kinetic parameters.
Discussion and Future Directions
The comparative analysis of this compound and other branched-chain acyl-CoAs highlights the specialized enzymatic machinery required for their metabolism. While the catabolic pathways of BCAA-derived acyl-CoAs are well-characterized, the metabolism of alpha-methylated acyl-CoAs, particularly those with longer chain lengths like this compound, is less understood.
The central role of AMACR in processing these alpha-methylated compounds makes it a compelling target for therapeutic intervention, especially in cancers where its expression is upregulated.[11] Further research is needed to fully elucidate the substrate specificity of AMACR for a wider range of alpha-methylacyl-CoAs and to quantify the cellular concentrations of these metabolites in various physiological and pathological states.
The experimental protocols provided in this guide offer a robust framework for researchers to investigate the metabolism of branched-chain acyl-CoAs. The application of advanced analytical techniques, such as high-resolution mass spectrometry and stable isotope tracing, will be instrumental in unraveling the complex regulatory networks governing these critical metabolic pathways.
References
- 1. A novel approach to the characterization of substrate specificity in short/branched chain Acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACADSB - Wikipedia [en.wikipedia.org]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isovaleryl-CoA dehydrogenase activity in isovaleric acidemia fibroblasts using an improved tritium release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic and Spectral Properties of Isovaleryl-CoA Dehydrogenase and Interaction with Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Insights into Isovaleryl-Coenzyme A Dehydrogenase: Mechanisms of Substrate Specificity and Implications of Isovaleric Acidemia-Associated Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Alpha-Methylcrotonyl-CoA: Immunoassay vs. Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison
The choice of analytical method depends on various factors, including the required sensitivity, specificity, sample throughput, and available resources. The following table summarizes the expected performance characteristics of a competitive immunoassay and an LC-MS/MS assay for the quantification of alpha-methylcrotonyl-CoA.
| Feature | Competitive Immunoassay (Hypothetical) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Competitive binding of sample and labeled analyte to a limited number of antibody binding sites. | Separation by liquid chromatography and detection based on mass-to-charge ratio of fragmented ions. |
| Specificity | Moderate to high, but potential for cross-reactivity with structurally similar molecules. | Very high, based on both chromatographic retention time and specific mass fragmentation patterns. |
| Sensitivity (LOD) | Typically in the low ng/mL to pg/mL range.[1][2] | High sensitivity, often reaching low pg/mL levels. |
| Dynamic Range | Narrower, typically 2-3 orders of magnitude. | Wide, often spanning 4-5 orders of magnitude. |
| Sample Throughput | High, suitable for screening large numbers of samples in parallel (96-well plate format). | Lower, samples are analyzed sequentially. |
| Multiplexing | Generally limited to a single analyte per assay. | Capable of simultaneously quantifying multiple acyl-CoAs in a single run. |
| Development Time | Lengthy and resource-intensive, requiring antibody production and assay optimization. | Method development can be relatively rapid for a new analyte if a system is in place. |
| Cost per Sample | Generally lower for established, high-throughput assays. | Higher due to instrument cost, maintenance, and specialized personnel. |
| Matrix Effects | Susceptible to interferences from sample components.[2] | Can be minimized through chromatographic separation and the use of internal standards. |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from established methods for the quantification of short-chain acyl-CoAs.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of sample (e.g., cell lysate, tissue homogenate), add 150 µL of cold 10% (w/v) trichloroacetic acid (TCA) containing a known concentration of an appropriate internal standard (e.g., ¹³C-labeled alpha-methylcrotonyl-CoA).
-
Vortex for 30 seconds.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Alpha-methylcrotonyl-CoA: The specific parent ion and fragment ion masses would be determined by direct infusion of a standard. For 3-methylcrotonyl-CoA, a characteristic fragment ion has an m/z value of 361.
-
Internal Standard: The corresponding masses for the isotopically labeled internal standard.
-
-
Data Analysis: The concentration of alpha-methylcrotonyl-CoA is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.
Competitive Immunoassay (Hypothetical)
This protocol describes the general steps for a competitive enzyme-linked immunosorbent assay (ELISA).
1. Plate Coating
-
Coat a 96-well microplate with an antibody specific for alpha-methylcrotonyl-CoA.
-
Incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 1% BSA in PBS).
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate.
2. Competitive Reaction
-
In a separate tube, pre-incubate the sample or standard with a fixed amount of enzyme-labeled alpha-methylcrotonyl-CoA (e.g., conjugated to horseradish peroxidase - HRP).
-
Add this mixture to the antibody-coated wells.
-
Incubate for 1-2 hours at room temperature, allowing the sample and enzyme-labeled analyte to compete for binding to the antibody. The more analyte in the sample, the less enzyme-labeled analyte will bind.
-
Wash the plate to remove unbound reagents.
3. Signal Development
-
Add a substrate for the enzyme (e.g., TMB for HRP).
-
Incubate for a defined period to allow for color development. The intensity of the color will be inversely proportional to the concentration of alpha-methylcrotonyl-CoA in the sample.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
4. Data Analysis
-
Measure the absorbance at a specific wavelength (e.g., 450 nm for TMB).
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of alpha-methylcrotonyl-CoA in the samples by interpolating their absorbance values on the standard curve.
Visualizing the Workflows
Caption: Workflow for LC-MS/MS analysis of alpha-methylcrotonyl-CoA.
Caption: Workflow for a competitive immunoassay.
Conclusion
For the specific and highly sensitive quantification of alpha-methylcrotonyl-CoA, LC-MS/MS stands as the superior and established method. Its ability to distinguish between structurally similar molecules and to multiplex the analysis of several acyl-CoAs simultaneously makes it an invaluable tool in research and clinical settings. While a competitive immunoassay could potentially offer higher throughput for screening purposes, the significant investment in antibody development and the inherent risk of cross-reactivity make it a less common approach for small molecule quantification where high specificity is paramount. The choice between these methods will ultimately be guided by the specific requirements of the study, balancing the need for throughput, specificity, and the resources available.
References
Navigating Stereochemistry: A Comparative Guide to the Biological Significance of α-Methylcaproyl-CoA R- and S-Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced roles of stereoisomers is paramount. This guide provides a comprehensive comparison of the biological significance of the R- and S-isomers of alpha-methylcaproyl-CoA, detailing their metabolic fates, enzymatic interactions, and the experimental methodologies used to elucidate their functions.
The presence of a methyl group at the alpha-carbon of caproyl-CoA creates a chiral center, resulting in two stereoisomers: (R)-α-methylcaproyl-CoA and (S)-α-methylcaproyl-CoA. While chemically similar, their distinct spatial arrangements dictate profoundly different biological activities, primarily governed by the stereospecificity of metabolic enzymes.
Metabolic Fate and Enzymatic Conversion
The central player in the metabolism of α-methyl-branched-chain acyl-CoAs is the enzyme α-methylacyl-CoA racemase (AMACR).[1][2][3][4] This peroxisomal and mitochondrial enzyme catalyzes the chiral inversion of the (R)-isomer to the (S)-isomer.[5][6] This conversion is a critical step, as the downstream enzymes of peroxisomal β-oxidation are stereospecific for the (S)-enantiomer.[5]
The (R)-isomer, derived from the metabolism of dietary branched-chain fatty acids like phytanic acid, cannot be directly degraded.[1][3] AMACR must first convert it to the (S)-isomer. Once in the S-configuration, α-methylcaproyl-CoA can enter the β-oxidation pathway, where it is sequentially broken down to yield propionyl-CoA and acetyl-CoA, which then enter central carbon metabolism.
The unidirectional nature of this metabolic route for many related compounds, such as the drug ibuprofen, highlights the critical role of AMACR in enabling the metabolism of R-isomers.[2][5]
Comparative Quantitative Data
Obtaining precise kinetic data for the interaction of α-methylcaproyl-CoA isomers with human AMACR is challenging, and much of the available data comes from studies on its homologues or on substrates with longer acyl chains. However, these studies provide valuable insights into the enzyme's function.
In vitro experiments with human AMACR have shown that it can efficiently convert both (2S)- and (2R)-methyldecanoyl-CoA esters, reaching a near 1:1 equilibrium mixture.[5] This suggests that the enzyme does not overwhelmingly favor one isomer as a substrate, but rather facilitates the equilibrium required for the metabolic pathway to proceed.
Kinetic parameters for the Mycobacterium tuberculosis homolog of AMACR (MCR) with a colorimetric substrate have been determined, providing a baseline for understanding the enzyme's catalytic efficiency. While not specific to α-methylcaproyl-CoA, this data is crucial for inhibitor screening and drug development efforts targeting this enzyme family.
Table 1: Kinetic Parameters of M. tuberculosis α-Methylacyl-CoA Racemase (MCR) with a Chromogenic Substrate
| Parameter | Value |
| kcat (s⁻¹) | 2.5 |
| Km (µM) | 2.3 |
| kcat/Km (M⁻¹s⁻¹) | 1.07 x 10⁶ |
Data obtained for the substrate 3-(2,4-dinitrophenoxy)-2-methylpropanoyl-CoA.
Signaling and Metabolic Pathway
The metabolism of α-methylcaproyl-CoA is integrated into the broader network of fatty acid oxidation. The conversion of the R-isomer to the S-isomer by AMACR is the key regulatory step that channels this branched-chain fatty acid into the peroxisomal β-oxidation pathway.
Experimental Protocols
1. α-Methylacyl-CoA Racemase (AMACR) Activity Assay (Colorimetric Method)
This protocol is adapted from a method developed for the Mycobacterium tuberculosis homolog of AMACR (MCR) and can be used for high-throughput screening of inhibitors.
-
Principle: The assay utilizes a synthetic substrate that releases a chromogenic molecule upon enzymatic activity, which can be measured spectrophotometrically.
-
Reagents:
-
Purified recombinant human AMACR
-
Synthetic chromogenic substrate (e.g., 3-(2,4-dinitrophenoxy)-2-methylpropanoyl-CoA)
-
Assay buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.4)
-
Microtiter plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds (inhibitors) in the assay buffer.
-
Add a fixed amount of AMACR to each well of the microtiter plate.
-
Add the test compounds to the wells and incubate for a pre-determined time at 37°C.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Monitor the increase in absorbance at the appropriate wavelength (e.g., 354 nm for 2,4-dinitrophenolate (B1223059) release) over time using a microplate reader.
-
Calculate the initial reaction velocities and determine the IC50 values for the inhibitors.
-
2. Chiral Separation and Quantification of α-Methylacyl-CoA Isomers by LC-MS/MS
This protocol provides a general workflow for the separation and quantification of the R- and S-isomers of short-chain acyl-CoAs from biological samples.
-
Principle: High-performance liquid chromatography (HPLC) with a chiral stationary phase is used to separate the stereoisomers, which are then detected and quantified by tandem mass spectrometry (MS/MS).
-
Workflow:
-
Detailed Steps:
-
Sample Preparation: Homogenize tissue or lyse cells in a suitable extraction buffer containing internal standards (e.g., ¹³C-labeled acyl-CoAs).
-
Solid-Phase Extraction (SPE): Use a mixed-mode SPE cartridge to enrich for acyl-CoAs and remove interfering substances.
-
Chiral HPLC: Employ a chiral stationary phase column (e.g., cyclodextrin-based) with an appropriate mobile phase gradient to achieve separation of the R- and S-isomers.
-
MS/MS Detection: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the parent and fragment ions of each isomer.
-
Data Analysis: Integrate the peak areas for each isomer and quantify their concentrations based on the calibration curves generated from the internal standards.
-
3. NMR-Based Assay for AMACR Activity
-
Principle: This method monitors the exchange of the α-proton of the substrate with deuterium (B1214612) from a deuterated buffer, which is catalyzed by AMACR. The change in the NMR signal of the α-methyl group from a doublet to a singlet indicates enzymatic activity.[7][8]
-
Procedure:
-
Incubate the (R)- or (S)-α-methylcaproyl-CoA substrate with purified AMACR in a buffer prepared with deuterium oxide (D₂O).
-
Acquire ¹H-NMR spectra at different time points.
-
Monitor the disappearance of the doublet signal and the appearance of the singlet signal for the α-methyl protons to determine the rate of racemization.[8]
-
Conclusion
The biological significance of the R- and S-isomers of α-methylcaproyl-CoA is a clear demonstration of the stereospecificity inherent in metabolic pathways. The conversion of the otherwise metabolically inert (R)-isomer to the degradable (S)-isomer by AMACR is a pivotal event. While significant progress has been made in understanding the role of AMACR and the metabolic fate of these isomers, a deeper quantitative understanding of their cellular concentrations and the precise kinetics of their interactions with human enzymes remains a key area for future research. The experimental protocols outlined here provide a foundation for researchers to further investigate these critical aspects of branched-chain fatty acid metabolism and its implications in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. α-Methylacyl-CoA racemase (AMACR): metabolic enzyme, drug metabolizer and cancer marker P504S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. Current Knowledge on the Function of α-Methyl Acyl-CoA Racemase in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-methylacyl-CoA racemase - Wikipedia [en.wikipedia.org]
- 6. α-Methylacyl-CoA Racemase from Mycobacterium tuberculosis—Detailed Kinetic and Structural Characterization of the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. constantsystems.com [constantsystems.com]
- 8. Analysis of enzyme reactions using NMR techniques: A case study with α-methylacyl-CoA racemase (AMACR) - PubMed [pubmed.ncbi.nlm.nih.gov]
Alpha-Methylcaproyl-CoA: A Viable Alternative to Phytanoyl-CoA in Peroxisomal Alpha-Oxidation Studies
For researchers, scientists, and drug development professionals investigating the intricacies of fatty acid metabolism, particularly the alpha-oxidation pathway implicated in Refsum disease, the use of phytanoyl-CoA as a substrate in experimental settings presents notable challenges. Its long, branched structure contributes to poor solubility and difficult handling. This guide provides a comprehensive comparison of alpha-methylcaproyl-CoA as a more tractable alternative, supported by experimental data and detailed protocols.
This comparison guide explores the utility of this compound, a shorter-chain 3-methyl-branched acyl-CoA, as a substitute for the canonical, yet cumbersome, phytanoyl-CoA. Evidence suggests that key enzymes in the alpha-oxidation pathway, notably phytanoyl-CoA hydroxylase (PAHX), can effectively process shorter-chain substrates, paving the way for more efficient and reproducible in vitro and cell-based assays.
Comparative Analysis: Physicochemical and Enzymatic Properties
| Property | This compound | Phytanoyl-CoA | Reference |
| Molecular Formula | C₂₈H₄₇N₇O₁₇P₃S | C₅₁H₈₉N₇O₁₇P₃S | ChemSpider |
| Molecular Weight | 898.7 g/mol | 1229.3 g/mol | ChemSpider |
| Structure | Coenzyme A ester of a 7-carbon, 3-methyl-branched fatty acid | Coenzyme A ester of a 20-carbon, 3,7,11,15-tetramethyl-branched fatty acid | PubChem |
| Aqueous Solubility | Higher (predicted) | Lower (predicted) | N/A |
| Handling | Easier to solubilize and handle in aqueous buffers | Prone to aggregation and precipitation in aqueous buffers | General lab experience |
| Enzyme Performance | This compound | Phytanoyl-CoA | Reference |
| Substrate for Phytanoyl-CoA Hydroxylase (PAHX) | Yes. PAHX is active on 3-methylacyl-CoA esters with chain lengths down to seven carbons.[1] | Yes. The canonical substrate for PAHX.[2] | [1][2] |
| Km (Michaelis Constant) | Data not available from direct comparison. Likely higher than phytanoyl-CoA due to shorter chain length. | Reported values vary, typically in the low micromolar range. | [3] |
| Vmax (Maximum Velocity) | Data not available from direct comparison. | Established as the standard for 100% activity in many assays. | [2][4] |
| Substrate for α-Methylacyl-CoA Racemase (AMACR) | No. AMACR acts on 2-methyl-branched acyl-CoAs, not 3-methyl-branched acyl-CoAs. | No. AMACR does not act on 3-methyl-branched acyl-CoAs. | N/A |
Signaling Pathways and Experimental Workflows
To visualize the metabolic context and a typical experimental approach for comparing these two substrates, the following diagrams are provided.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for generating acyl-CoA esters. A common approach involves the activation of the free fatty acid (alpha-methylcaproic acid) and subsequent reaction with coenzyme A.
Materials:
-
Alpha-methylcaproic acid
-
N,N'-Carbonyldiimidazole (CDI) or other suitable activating agent
-
Coenzyme A, free acid (CoA-SH)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Triethylamine (TEA)
-
Sodium bicarbonate solution
-
HPLC for purification
Protocol Outline:
-
Activation: Dissolve alpha-methylcaproic acid in anhydrous THF. Add CDI and stir at room temperature to form the acyl-imidazole intermediate.
-
CoA Coupling: In a separate vial, dissolve CoA-SH in a sodium bicarbonate solution.
-
Reaction: Add the activated acyl-imidazole solution dropwise to the CoA solution with stirring. The reaction progress can be monitored by the disappearance of free thiol using Ellman's reagent.
-
Purification: Purify the resulting this compound by reverse-phase HPLC.
-
Quantification: Determine the concentration of the purified product spectrophotometrically by measuring the absorbance at 260 nm (ε = 16,400 M⁻¹cm⁻¹ for the adenine (B156593) moiety of CoA).
Phytanoyl-CoA Hydroxylase (PAHX) Enzyme Activity Assay
This protocol is adapted from established methods and can be used for both phytanoyl-CoA and this compound.[5][6] The assay measures the hydroxylation of the substrate by monitoring the consumption of a co-substrate, 2-oxoglutarate, often using a radiolabeled version.
Materials:
-
Purified recombinant human PAHX
-
Phytanoyl-CoA or this compound
-
[1-¹⁴C]-2-oxoglutarate
-
Ferrous sulfate (B86663) (FeSO₄)
-
L-Ascorbic acid
-
Bovine serum albumin (BSA)
-
Tris-HCl buffer (pH 7.5)
-
Catalase
-
Dithiothreitol (DTT)
-
Perchloric acid
-
Scintillation cocktail and counter
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, catalase, DTT, ascorbate, FeSO₄, and [1-¹⁴C]-2-oxoglutarate.
-
Substrate Preparation: Prepare substrate solutions of phytanoyl-CoA or this compound complexed with BSA to improve solubility.
-
Enzyme Preparation: Dilute the purified PAHX enzyme in a suitable buffer.
-
Assay Initiation: Add the enzyme to the reaction mixture and pre-incubate at 37°C. Initiate the reaction by adding the substrate solution.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding perchloric acid.
-
Decarboxylation and ¹⁴CO₂ Trapping: The acidification step promotes the release of ¹⁴CO₂ from the unconsumed [1-¹⁴C]-2-oxoglutarate. The released ¹⁴CO₂ is trapped on a filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide) placed in the cap of the reaction tube.
-
Quantification: Measure the radioactivity of the trapped ¹⁴CO₂ using a scintillation counter. The amount of ¹⁴CO₂ produced is inversely proportional to the amount of 2-oxoglutarate consumed, which is stoichiometric to the amount of hydroxylated product formed.
-
Kinetic Analysis: Perform the assay with varying substrate concentrations to determine the Km and Vmax values.
Cellular Uptake Assay
This protocol outlines a method to measure the uptake of alpha-methylcaproic acid or phytanic acid into cultured cells using stable isotope-labeled fatty acids and analysis by mass spectrometry.[7]
Materials:
-
Cultured cells (e.g., human fibroblasts)
-
Stable isotope-labeled alpha-methylcaproic acid (e.g., D₃-alpha-methylcaproic acid) or phytanic acid (e.g., D₃-phytanic acid)
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Internal standards for mass spectrometry
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-tandem mass spectrometer (LC-MS/MS)
Protocol:
-
Cell Culture: Plate cells in multi-well plates and grow to desired confluency.
-
Preparation of Labeled Fatty Acid-BSA Complex: Prepare a stock solution of the stable isotope-labeled fatty acid in ethanol. Add this stock solution to a solution of fatty acid-free BSA in serum-free medium to create the fatty acid-BSA complex.
-
Uptake Experiment:
-
Wash the cells with warm PBS.
-
Add the medium containing the labeled fatty acid-BSA complex to the cells.
-
Incubate for various time points at 37°C.
-
To stop the uptake, rapidly wash the cells with ice-cold PBS.
-
-
Cell Lysis and Lipid Extraction:
-
Lyse the cells and extract the total lipids using a suitable solvent system (e.g., Bligh-Dyer method).
-
Add an internal standard to the extraction solvent for accurate quantification.
-
-
Sample Preparation for Mass Spectrometry:
-
Evaporate the solvent from the lipid extract.
-
Derivatize the fatty acids to a more volatile form (e.g., methyl esters for GC-MS analysis).
-
-
Mass Spectrometry Analysis:
-
Analyze the derivatized samples by GC-MS or LC-MS/MS to quantify the amount of the stable isotope-labeled fatty acid that has been taken up by the cells.
-
-
Data Analysis: Normalize the amount of uptaken fatty acid to the total protein content of the cells.
Conclusion
The available evidence strongly supports the use of this compound as a practical and effective alternative to phytanoyl-CoA in studies of the peroxisomal alpha-oxidation pathway. Its superior solubility and handling characteristics can lead to more reliable and reproducible experimental outcomes. While direct comparative kinetic data is a current knowledge gap, the demonstrated activity of phytanoyl-CoA hydroxylase on this shorter-chain substrate validates its use. The detailed protocols provided in this guide offer a framework for researchers to incorporate this compound into their experimental designs, facilitating further investigation into the mechanisms of alpha-oxidation and the pathophysiology of related metabolic disorders.
References
- 1. Further studies on the substrate spectrum of phytanoyl-CoA hydroxylase: implications for Refsum disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Kinetics of Carbon‐Carbon Bond Formation in Metazoan Fatty Acid Synthase and Its Impact on Product Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on phytanoyl-CoA 2-hydroxylase and synthesis of phytanoyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-function analysis of phytanoyl-CoA 2-hydroxylase mutations causing Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Navigating the Analytical Maze: A Comparative Guide to Detecting α-Methylcaproyl-CoA
For researchers, scientists, and drug development professionals investigating metabolic pathways involving branched-chain fatty acids, the accurate detection and quantification of key intermediates like alpha-methylcaproyl-CoA is paramount. This guide provides a comprehensive comparison of available analytical methodologies, focusing on the challenges of antibody-based detection and the robust alternative of mass spectrometry.
Currently, the direct detection of α-methylcaproyl-CoA using specific antibodies presents a significant challenge, as evidenced by a lack of commercially available antibodies for this specific analyte. The market primarily offers antibodies for enzymes that metabolize acyl-CoAs, such as α-methylacyl-CoA racemase (AMACR), or for more abundant short-chain acyl-CoAs. This guide, therefore, will explore the principles and limitations of antibody-based assays for similar small molecules and contrast them with the gold standard for acyl-CoA analysis: liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Performance Comparison: Antibody-Based vs. Mass Spectrometry Methods
The following table summarizes the key performance characteristics of a hypothetical antibody-based method for α-methylcaproyl-CoA versus a well-established LC-MS/MS approach. This comparison is based on typical performance data for antibody assays against other small molecules and published data on LC-MS/MS for acyl-CoA profiling.
| Feature | Antibody-Based Methods (e.g., ELISA - Hypothetical) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Specificity | Potentially lower; high risk of cross-reactivity with structurally similar acyl-CoAs (e.g., caproyl-CoA, other methyl-branched acyl-CoAs). | Very high; capable of distinguishing between isomers and molecules with minimal mass differences.[1][2] |
| Sensitivity | Moderate; typically in the low ng/mL to pg/mL range.[3] | High; can achieve detection limits in the low nanomolar to picomolar range.[1][4] |
| Quantification | Semi-quantitative to quantitative; accuracy can be affected by matrix effects and cross-reactivity. | Highly quantitative; use of stable isotope-labeled internal standards allows for accurate and precise quantification.[1][4] |
| Multiplexing | Limited; typically measures a single analyte per assay. | High; allows for the simultaneous quantification of a wide range of acyl-CoAs in a single run.[1][4][5] |
| Sample Throughput | High; 96-well plate format allows for simultaneous processing of many samples. | Moderate to high; depends on the length of the chromatographic separation. |
| Development Cost & Time | High initial cost and long development time for a specific and validated antibody. | Moderate; requires specialized instrumentation, but method development for a new analyte can be relatively rapid. |
| Instrumentation | Standard plate reader. | Requires a high-performance liquid chromatograph and a tandem mass spectrometer. |
Experimental Workflows and Signaling Pathways
To illustrate the processes involved in these analytical approaches, the following diagrams, generated using the DOT language, outline the experimental workflows.
Caption: Workflow for assessing antibody specificity using competitive ELISA.
Caption: General workflow for the quantification of acyl-CoAs by LC-MS/MS.
Detailed Experimental Protocols
Hypothetical Competitive ELISA for α-Methylcaproyl-CoA
This protocol outlines a standard procedure for a competitive ELISA, which would be a likely format for an antibody-based detection of a small molecule like α-methylcaproyl-CoA.
-
Plate Coating: A 96-well microplate is coated with a conjugate of α-methylcaproyl-CoA and a carrier protein (e.g., BSA). The plate is then washed and blocked to prevent non-specific binding.
-
Standard/Sample Incubation: Standards of known α-methylcaproyl-CoA concentration and unknown samples are pre-incubated with a limited amount of anti-α-methylcaproyl-CoA antibody.
-
Competitive Binding: The antibody-analyte mixtures are added to the coated plate. The free antibody will bind to the immobilized α-methylcaproyl-CoA conjugate. The amount of antibody that binds to the plate is inversely proportional to the concentration of α-methylcaproyl-CoA in the sample.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.
-
Signal Generation: A substrate for the enzyme is added, leading to a colorimetric or chemiluminescent signal that is read by a plate reader.
-
Data Analysis: A standard curve is generated by plotting the signal against the concentration of the standards. The concentration of α-methylcaproyl-CoA in the samples is then interpolated from this curve.
General Protocol for LC-MS/MS Analysis of Acyl-CoAs
This protocol provides a general framework for the sensitive and specific quantification of acyl-CoAs, which can be adapted for α-methylcaproyl-CoA.[1][2][4]
-
Sample Preparation: Biological samples (e.g., cell pellets, tissue homogenates) are rapidly quenched and extracted with an acidic organic solvent (e.g., acetonitrile (B52724)/methanol/water with formic acid) to precipitate proteins and extract the acyl-CoAs. An internal standard, such as a stable isotope-labeled version of the analyte, should be added at the beginning of the extraction process.
-
Chromatographic Separation: The extracted sample is injected onto a reverse-phase C18 HPLC or UPLC column. A gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) is used to separate the different acyl-CoA species based on their hydrophobicity.
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is directed to the electrospray ionization (ESI) source of a tandem mass spectrometer operating in positive ion mode.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is set to specifically monitor for the transition of the parent ion (precursor ion) of α-methylcaproyl-CoA to a specific product ion. For most acyl-CoAs, a common fragmentation is the loss of the 5'-ADP moiety, resulting in a neutral loss of 507 Da.[2] The specific m/z values for the precursor and product ions of α-methylcaproyl-CoA would need to be determined.
-
-
Data Analysis and Quantification: The peak areas of the analyte and the internal standard are integrated. The concentration of α-methylcaproyl-CoA in the sample is determined by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this to a standard curve prepared with known concentrations of α-methylcaproyl-CoA.
Conclusion and Recommendations
While antibody-based methods offer high throughput for certain applications, the inherent challenges in developing highly specific antibodies for small molecules like α-methylcaproyl-CoA make them a less reliable choice. The high potential for cross-reactivity with other endogenous acyl-CoAs could lead to inaccurate quantification and misleading results.
For researchers requiring high specificity, and accurate quantification of α-methylcaproyl-CoA and other related metabolites, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the unequivocally superior methodology . Its ability to distinguish between structurally similar molecules and its high sensitivity make it the gold standard for acyl-CoA analysis in complex biological matrices.[1][2][4][5] Investing in the development and application of LC-MS/MS methods will ultimately provide more reliable and reproducible data for advancing research in metabolic diseases and drug development.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. mdpi.com [mdpi.com]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for alpha-Methylcaproyl-CoA: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized biochemicals like alpha-methylcaproyl-CoA are paramount to ensuring a safe laboratory environment and maintaining experimental integrity. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
I. Immediate Safety and Handling Protocols
Before handling this compound, it is crucial to be familiar with standard laboratory safety practices. Adherence to these guidelines minimizes risks of personal exposure and cross-contamination.[3]
A. Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound.[4] This serves as the primary barrier against potential chemical exposure.
-
Lab Coat: Protects skin and clothing from spills.
-
Safety Goggles: Essential for eye protection against splashes.[2]
-
Gloves: Prevents direct skin contact. Change gloves frequently, especially if contamination is suspected.[3]
-
Closed-Toed Shoes: Standard requirement for any laboratory setting.[2]
B. Engineering Controls: Work in a well-ventilated area.[5] For procedures that may generate aerosols or dust, a fume hood or a biosafety cabinet is recommended.[3] Ensure that safety showers and eyewash stations are readily accessible.[5]
C. General Handling Practices:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not ingest or inhale the substance.
-
Prevent the formation of dust or aerosols.
-
Never return unused reagents to their original container to avoid contamination.[3]
-
Keep containers tightly sealed when not in use.[3]
-
Store in a cool, dry place away from direct sunlight and heat sources.[4][5]
II. Spill and Exposure Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
A. Spill Cleanup:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Increase ventilation to the area.
-
Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for disposal.
-
Clean: Decontaminate the spill area with an appropriate cleaning agent.
-
Dispose: Treat all cleanup materials as hazardous waste and dispose of them according to institutional and local regulations.
B. Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
III. Disposal Plan for this compound
Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance. Do not pour chemicals down the drain.[2][4]
Step-by-Step Disposal Procedure:
-
Characterize the Waste: Treat this compound as a chemical waste product.
-
Segregate the Waste: Keep this compound waste separate from other waste streams. Do not mix with incompatible chemicals.[5]
-
Containerize: Place the waste in a clearly labeled, sealed, and appropriate waste container. The label should include the chemical name ("this compound waste") and any known hazard information.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for proper disposal. Follow all institutional and local regulations for chemical waste disposal.[4]
IV. Data Presentation
Since specific quantitative data for this compound is not available, the following table summarizes the key safety and handling information based on general laboratory chemical safety guidelines.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Lab coat, safety goggles, gloves, closed-toed shoes | [2][4] |
| Handling Area | Well-ventilated area; fume hood for aerosol-generating procedures | [3][5] |
| Storage Conditions | Cool, dry, well-ventilated area, away from heat and direct sunlight | [4][5] |
| Spill Containment | Inert absorbent material (e.g., vermiculite, sand) | General Lab Protocol |
| Disposal Method | As chemical waste via licensed contractor or institutional EHS | [4] |
| In case of Eye Contact | Flush with water for at least 15 minutes, seek medical attention | General First Aid |
| In case of Skin Contact | Wash with soap and water, seek medical attention if irritation persists | General First Aid |
V. Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the reviewed literature. The disposal procedure outlined above is based on standard best practices for chemical waste management in a laboratory setting.
VI. Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. Safety considerations for chemical reagents [ampliqon.com]
- 2. Reagent Safety & PPE [protocols.io]
- 3. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 4. shahandassociates.co.in [shahandassociates.co.in]
- 5. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
Safeguarding Your Research: A Comprehensive Guide to Handling Alpha-Methylcaproyl-CoA
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of alpha-methylcaproyl-CoA. Adherence to these procedures is essential for ensuring personnel safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation. The following table outlines the required PPE, categorized by protection level. In most laboratory settings involving small quantities, a Level D or C approach is appropriate, but a risk assessment should always be conducted to determine the necessary level of protection.
| Protection Level | Eyes & Face | Skin & Body | Respiratory |
| Level D (Minimum) | Safety glasses with side shields | Laboratory coat, Closed-toe shoes, Nitrile gloves | Not typically required with adequate ventilation |
| Level C (Moderate) | Chemical splash goggles, Face shield | Chemical-resistant gloves (e.g., nitrile), Chemical-resistant apron or coveralls | Air-purifying respirator with appropriate cartridges if handling powders or creating aerosols |
| Level B (High) | As above | Hooded chemical-resistant clothing, Inner and outer chemical-resistant gloves | Self-contained breathing apparatus (SCBA) or supplied-air respirator |
| Level A (Maximum) | Fully encapsulated vapor-protective suit | Fully encapsulated vapor-protective suit | Positive-pressure, full face-piece SCBA |
Data synthesized from multiple sources on general laboratory safety.[1]
Operational Protocol: A Step-by-Step Approach to Safe Handling
Following a standardized operational protocol is critical to minimizing exposure and ensuring the integrity of your experiments.
-
Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[2]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate PPE as determined by your risk assessment.
-
-
Handling:
-
Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risks.[2]
-
Avoid direct contact with skin and eyes.[2][3] If contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][3]
-
When weighing or transferring the solid compound, take care to avoid generating dust.[2]
-
For solutions, use appropriate pipetting aids to prevent ingestion.
-
-
Storage:
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All disposable materials that come into contact with this compound, including gloves, pipette tips, and absorbent paper, should be considered chemical waste.
-
Containerization: Collect all waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not pour chemical waste down the drain.[5]
Hazard Identification and Mitigation
While specific toxicity data for this compound is limited, it is prudent to treat it as a compound with the potential for skin, eye, and respiratory irritation.
| Hazard Category | Potential Effects | Mitigation Measures |
| Skin Contact | May cause irritation or allergic reaction.[3] | Wear appropriate chemical-resistant gloves and a lab coat. |
| Eye Contact | May cause serious eye irritation or damage.[2] | Wear safety glasses or chemical splash goggles. Use a face shield for splash hazards. |
| Inhalation | May cause respiratory tract irritation.[2] | Handle in a chemical fume hood or well-ventilated area. |
| Ingestion | May be harmful if swallowed. | Do not eat, drink, or smoke in the laboratory. Use proper pipetting techniques. |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
